RGLS4326
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2229964-07-0 |
|---|---|
Molecular Formula |
C95H115F3N32O51P8S8 |
Molecular Weight |
3082.4 g/mol |
IUPAC Name |
1-[(1S,3R,4R,6S,7S)-1-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(1S,3R,4R,6S,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-1-[[[(1S,3R,4R,6S,7S)-3-(6-aminopurin-9-yl)-1-(hydroxymethyl)-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-sulfanylphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)-4-fluorooxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-7-[[(1R,3R,4R,6S,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C95H115F3N32O51P8S8/c1-32-92(22-131)65(61(162-32)83(170-92)128-29-110-50-69(102)106-27-108-71(50)128)179-189(150,197)160-25-95-35(4)164-63(84(173-95)130-31-112-52-73(130)119-86(104)121-75(52)137)67(95)180-186(147,194)157-21-40-56(58(151-5)79(168-40)124-13-8-42(100)114-88(124)139)177-185(146,193)155-19-38-55(48(98)78(167-38)127-28-109-49-68(101)105-26-107-70(49)127)176-183(144,191)154-17-36-53(46(96)76(165-36)122-12-7-41(99)113-87(122)138)174-182(143,190)153-18-37-54(47(97)77(166-37)123-14-9-43(132)115-89(123)140)175-184(145,192)156-20-39-57(59(152-6)80(169-39)125-15-10-44(133)116-90(125)141)178-187(148,195)159-24-94-34(3)163-62(82(172-94)126-16-11-45(134)117-91(126)142)66(94)181-188(149,196)158-23-93-33(2)161-60(64(93)135)81(171-93)129-30-111-51-72(129)118-85(103)120-74(51)136/h7-16,26-40,46-48,53-67,76-84,131,135H,17-25H2,1-6H3,(H,143,190)(H,144,191)(H,145,192)(H,146,193)(H,147,194)(H,148,195)(H,149,196)(H,150,197)(H2,99,113,138)(H2,100,114,139)(H2,101,105,107)(H2,102,106,108)(H,115,132,140)(H,116,133,141)(H,117,134,142)(H3,103,118,120,136)(H3,104,119,121,137)/t32-,33-,34-,35-,36+,37+,38+,39+,40+,46+,47+,48+,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64-,65-,66-,67-,76+,77+,78+,79+,80+,81+,82+,83+,84+,92-,93-,94-,95-,182?,183?,184?,185?,186?,187?,188?,189?/m0/s1 |
InChI Key |
WAVSYQSKUSIMAY-IOHKGNKKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
RGLS4326 mechanism of action in ADPKD
An In-Depth Technical Guide to the Mechanism of Action of RGLS4326 in Autosomal Dominant Polycystic Kidney Disease (ADPKD)
Executive Summary
Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a monogenic disorder primarily caused by mutations in the PKD1 or PKD2 genes, leading to the formation of fluid-filled cysts in the kidneys and progressive loss of renal function.[1] A key pathological feature is the excessive proliferation of kidney cyst cells.[1][2] Recent research has identified the microRNA-17 (miR-17) family as a significant contributor to disease progression, as it is upregulated in ADPKD and negatively regulates the expression of the wild-type PKD1 and PKD2 alleles.[3][4] this compound is a first-in-class, chemically-modified antisense oligonucleotide designed to inhibit miR-17.[1][5] By binding to miR-17, this compound prevents its interaction with the target messenger RNAs (mRNAs) of PKD1 and PKD2, thereby de-repressing their translation and increasing the production of their respective proteins, polycystin-1 (PC1) and polycystin-2 (PC2).[6][7] Preclinical studies in various in vitro and in vivo models of ADPKD have demonstrated that this compound can reduce cyst formation, decrease cyst cell proliferation, and preserve kidney function.[1] This document provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to this compound.
Core Mechanism of Action: Targeting miR-17
The primary mechanism of this compound is the targeted inhibition of the miR-17 family of microRNAs.[5] In ADPKD, while one allele of PKD1 or PKD2 carries a loss-of-function mutation, the remaining wild-type allele is still functional. However, its expression is suppressed by elevated levels of miR-17.[4][8]
This compound is a short, 9-nucleotide single-stranded oligonucleotide with full complementarity to the seed sequence of the miR-17 family.[5][7] This design allows it to bind with high affinity to miR-17, effectively sequestering it and preventing it from binding to the 3' untranslated regions (3'-UTRs) of PKD1 and PKD2 mRNA.[6][8] This action displaces miR-17 from translationally active polysomes, lifting the translational repression of PKD1 and PKD2.[3][6][7] The resulting increase in PC1 and PC2 protein levels helps to restore normal cellular function and attenuate the cystic phenotype.[8][9]
Signaling Pathway
The following diagram illustrates the molecular pathway of this compound action in the context of ADPKD.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Regulus Therapeutics Announces First Patient Dosed in Phase 1b Clinical Trial of this compound for the Treatment of Patients with Autosomal Dominant Polycystic Kidney Disease (ADPKD) [prnewswire.com]
- 3. pkdcure.org [pkdcure.org]
- 4. kidneynews.org [kidneynews.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide this compound for the treatment of polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide this compound for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PKD1 and PKD2 mRNA cis-inhibition drives polycystic kidney disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulus Therapeutics Presents Additional Data from its Autosomal Dominant Polycystic Kidney Disease (ADPKD) Program at PKD Connect 2021 - BioSpace [biospace.com]
The Role of the miR-17 Family in Polycystic Kidney Disease: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Polycystic Kidney Disease (PKD) is a prevalent genetic disorder characterized by the progressive development of fluid-filled cysts in the kidneys, ultimately leading to end-stage renal disease. Emerging evidence has identified a critical role for microRNAs (miRNAs), particularly the miR-17 family, which is part of the miR-17~92 cluster, in the pathogenesis of PKD. This technical guide provides an in-depth analysis of the function of miR-17 in PKD, detailing its molecular mechanisms, relevant signaling pathways, and the experimental methodologies used to elucidate its role. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. This document is intended for researchers, scientists, and drug development professionals actively working to understand and target the molecular drivers of PKD.
Introduction to miR-17 and Polycystic Kidney Disease
Polycystic Kidney Disease (PKD) is primarily inherited as an autosomal dominant trait (ADPKD), caused by mutations in the PKD1 or PKD2 genes, which encode polycystin-1 and polycystin-2, respectively. These proteins are crucial for normal renal tubular function, and their dysfunction leads to uncontrolled cell proliferation, fluid secretion, and the formation of cysts.[1][2][3]
MicroRNAs are small, non-coding RNA molecules that regulate gene expression post-transcriptionally.[4] The miR-17~92 cluster, an oncogenic miRNA cluster, is significantly upregulated in various mouse models of PKD and in human ADPKD.[1][2][5] This cluster encodes several miRNAs, including miR-17, miR-18a, miR-19a, miR-20a, miR-19b-1, and miR-92a-1.[6] Of these, the miR-17 family has been identified as a primary driver of cyst growth.[7] This guide will focus on the multifaceted role of miR-17 in PKD pathogenesis.
The c-Myc-miR-17-PKD Signaling Axis
A central signaling pathway implicated in PKD involves the proto-oncogene c-Myc and the miR-1792 cluster. In cystic kidneys, c-Myc expression is elevated and drives the transcription of the miR-1792 cluster.[1][2] Chromatin immunoprecipitation (ChIP) assays have confirmed that c-Myc directly binds to the promoter of the miR-17~92 cluster in renal epithelial cells.[1]
Once upregulated, miR-17 directly targets the 3' untranslated regions (3' UTRs) of PKD1 and PKD2 mRNAs, leading to their translational repression and degradation.[2][5] This reduction in polycystin-1 and polycystin-2 levels exacerbates the haploinsufficiency caused by the primary genetic mutation, further promoting cyst development.[6] This signaling cascade creates a feed-forward loop that drives disease progression.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the role of miR-17 in PKD.
Table 1: Upregulation of miR-17 in PKD Models
| Model System | Tissue/Cell Type | Fold Change/Increase in miR-17 Expression (vs. Control) | Reference |
| Human ADPKD | Cyst-lining epithelial cells | Increased expression observed | [1] |
| Pkd1-KO mice (P10) | Kidney | 1.5-fold increase | [1] |
| Pkd2-KO mice (P28) | Kidney | Increased expression observed | [1] |
| Kif3a-KO mice (28-day-old) | Kidney | ~2.5-fold increase | [2] |
| c-Myc Transgenic Mice | Kidney | 9.3-fold increase in pri-miR-17 | [1] |
| Pkd1-KO mice (3 weeks old) | Kidney | 133.2% increase | [8] |
Table 2: Effects of miR-17 Manipulation on PKD Phenotypes in Mouse Models
| Mouse Model | Intervention | Effect on Kidney Weight/Body Weight Ratio | Effect on Cyst Index | Effect on Serum Creatinine | Effect on Cell Proliferation | Reference |
| Kif3a-KO | miR-17~92 Knockout | 41% reduction | 28% reduction | 29% decrease | 42% decrease | [2] |
| Pkd1-KO | miR-17~92 Knockout | 26.8% reduction | Not reported | 22% reduction | Not reported | [1] |
| Pkd2-KO | miR-17~92 Knockout | Not reported | 15.8% reduction | 31.8% improvement | 58.9% decrease | [1] |
| Pkd1-KO | anti-miR-17 treatment | Reduction observed | 35.2% reduction | 23% reduction (not statistically significant) | Reduction observed | [9] |
| miR-17~92 Overexpressor | Transgenic overexpression | Increased | Cysts produced | Not reported | >2-fold increase | [2] |
Table 3: In Vitro Validation of miR-17 Targets
| Assay | Cell Line | Target Gene 3' UTR | Effect of miR-17 Mimic | Reference |
| Luciferase Reporter Assay | mIMCD3 | Pkd1 | ~40% reduction in luciferase activity | [2] |
| Luciferase Reporter Assay | mIMCD3 | Pkd2 | ~30% reduction in luciferase activity | [2] |
| Luciferase Reporter Assay | HeLa | miR-17 sensor | De-repression with anti-miR-17 (EC50 = 28.3 nM) | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of miR-17 in PKD.
miRNA in situ Hybridization in Kidney Tissue
This protocol is adapted from studies performing in situ hybridization for miRNAs in formalin-fixed, paraffin-embedded (FFPE) kidney sections.
Objective: To visualize the spatial expression pattern of miR-17 within the kidney architecture.
Materials:
-
FFPE kidney tissue sections (5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) series (100%, 95%, 70%)
-
DEPC-treated water
-
Proteinase K
-
Hybridization buffer
-
DIG-labeled LNA (Locked Nucleic Acid) probe for miR-17
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate solution
-
Nuclear Fast Red counterstain
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series (100%, 95%, 70%; 5 minutes each) and finally in DEPC-treated water.
-
-
Permeabilization:
-
Digest with Proteinase K (10-20 µg/mL) at 37°C for 5-10 minutes. The exact time should be optimized.
-
Wash with DEPC-treated PBS.
-
-
Hybridization:
-
Pre-hybridize sections in hybridization buffer at the calculated hybridization temperature for 2-4 hours.
-
Hybridize with the DIG-labeled LNA probe for miR-17 (diluted in hybridization buffer) overnight at the appropriate temperature (typically 20-25°C below the probe's melting temperature).
-
-
Washing:
-
Perform stringent washes in SSC buffers of decreasing concentrations to remove unbound probe.
-
-
Immunodetection:
-
Block with a suitable blocking solution (e.g., 2% sheep serum in TBST).
-
Incubate with anti-DIG-AP antibody overnight at 4°C.
-
Wash with TBST.
-
-
Colorimetric Detection:
-
Incubate with NBT/BCIP substrate solution in the dark until the desired color intensity is reached.
-
Stop the reaction by washing with DEPC-treated water.
-
-
Counterstaining and Mounting:
-
Counterstain with Nuclear Fast Red.
-
Dehydrate through an ethanol series and clear with xylene.
-
Mount with a permanent mounting medium.
-
Quantitative Real-Time PCR (qRT-PCR) for miR-17
Objective: To quantify the expression level of miR-17 in total RNA isolated from kidney tissue or cells.
Materials:
-
Total RNA isolated from kidney tissue or cells
-
TaqMan MicroRNA Reverse Transcription Kit
-
TaqMan MicroRNA Assay for hsa-miR-17-5p (or mmu-miR-17-5p)
-
TaqMan Universal PCR Master Mix
-
Real-time PCR instrument
Procedure:
-
Reverse Transcription (RT):
-
Prepare a master mix containing the RT buffer, dNTPs, RNase inhibitor, and MultiScribe Reverse Transcriptase.
-
Add the miR-17-specific stem-loop RT primer to the master mix.
-
Add total RNA (10-100 ng) to the RT reaction.
-
Perform the RT reaction according to the manufacturer's protocol (e.g., 16°C for 30 min, 42°C for 30 min, 85°C for 5 min).
-
-
Real-Time PCR:
-
Prepare a PCR master mix containing TaqMan Universal PCR Master Mix and the specific TaqMan MicroRNA Assay probe/primer mix for miR-17.
-
Add the RT product (cDNA) to the PCR reaction.
-
Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for miR-17 and a suitable endogenous control (e.g., U6 snRNA).
-
Calculate the relative expression of miR-17 using the ΔΔCt method.
-
Luciferase Reporter Assay for Target Validation
Objective: To determine if miR-17 directly targets the 3' UTR of a gene of interest (e.g., PKD1).
Materials:
-
Luciferase reporter vector (e.g., pMIR-REPORT) containing the 3' UTR of the target gene downstream of the luciferase gene
-
Expression vector for miR-17 mimic or a negative control mimic
-
Renal epithelial cell line (e.g., mIMCD3)
-
Lipofectamine 2000 or other transfection reagent
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Cell Seeding:
-
Seed mIMCD3 cells in a 24-well plate to be 70-80% confluent at the time of transfection.
-
-
Transfection:
-
Co-transfect the cells with the luciferase reporter vector, the miR-17 mimic (or negative control), and a Renilla luciferase control vector using a suitable transfection reagent.
-
-
Incubation:
-
Incubate the cells for 24-48 hours post-transfection.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Compare the normalized luciferase activity in cells transfected with the miR-17 mimic to those transfected with the negative control. A significant reduction in luciferase activity indicates direct targeting.
-
Therapeutic Implications and Future Directions
The critical role of miR-17 in promoting cystogenesis makes it an attractive therapeutic target for PKD. Preclinical studies using anti-miR-17 oligonucleotides have shown promising results in reducing cyst burden and improving renal function in mouse models of PKD.[1][10] These anti-sense oligonucleotides bind to and inhibit the function of mature miR-17, thereby de-repressing the expression of its target genes, including PKD1 and PKD2.
Further research is needed to optimize the delivery and safety of anti-miR-17 therapies for clinical use. Additionally, a deeper understanding of the complex downstream effects of miR-17 inhibition in the kidney is warranted. The development of more sophisticated in vitro models, such as 3D cyst cultures from human ADPKD patient cells, will be invaluable for screening and validating novel therapeutic agents that target the miR-17 pathway.
Conclusion
The miR-17 family of microRNAs has emerged as a key player in the pathogenesis of Polycystic Kidney Disease. Its upregulation, driven by c-Myc, leads to the repression of essential PKD genes, thereby promoting cyst cell proliferation and disease progression. The data and experimental protocols summarized in this guide provide a comprehensive resource for the scientific community to further investigate the role of miR-17 in PKD and to develop novel therapeutic strategies aimed at inhibiting its detrimental effects. Continued research in this area holds significant promise for improving the lives of patients with this debilitating disease.
References
- 1. microRNA-17 family promotes polycystic kidney disease progression through modulation of mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. miR-17∼92 miRNA cluster promotes kidney cyst growth in polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miR-17~92 miRNA cluster promotes kidney cyst growth in polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pnas.org [pnas.org]
- 6. MicroRNAs and Polycystic Kidney Disease - Polycystic Kidney Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Anti-microRNA screen uncovers miR-17 family within miR-17~92 cluster as the primary driver of kidney cyst growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-microRNA screen uncovers miR-17 family within miR-17~92 cluster as the primary driver of kidney cyst growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide RGLS4326 for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
RGLS4326: A Targeted Approach to Modulating PKD1 and PKD2 Gene Expression in Autosomal Dominant Polycystic Kidney Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a prevalent monogenic disorder and a primary genetic cause of end-stage renal disease.[1] The disease is characterized by the progressive development of fluid-filled cysts in the kidneys, leading to a significant decline in renal function.[2][3] Mutations in the PKD1 or PKD2 genes are the underlying cause of ADPKD in the vast majority of patients.[3][4] These genes encode for polycystin-1 (PC1) and polycystin-2 (PC2), respectively, proteins that are crucial for normal kidney development and function.[5][6] In ADPKD, the reduced expression of these proteins is a key driver of cyst formation and disease progression.[2][4]
Recent research has identified the microRNA-17 (miR-17) family as a significant contributor to the pathogenesis of ADPKD.[7] Levels of miR-17 are elevated in both human and mouse models of the disease.[7][8] This microRNA negatively regulates the expression of PKD1 and PKD2 by binding to their messenger RNA (mRNA) transcripts, leading to their degradation and a subsequent decrease in PC1 and PC2 protein levels.[7][9][10] This understanding has paved the way for a novel therapeutic strategy: the inhibition of miR-17.
RGLS4326 is a first-in-class, short oligonucleotide inhibitor designed to specifically target and inhibit the function of miR-17.[1][11] By binding to miR-17, this compound prevents its interaction with PKD1 and PKD2 mRNA, thereby "de-repressing" their translation and increasing the production of PC1 and PC2.[1][12] This guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental protocols related to this compound.
Mechanism of Action: Restoring Polycystin Levels
This compound is a chemically modified, single-stranded oligonucleotide with a sequence complementary to the seed region of the miR-17 family of miRNAs.[11][13] Its primary mechanism of action is to sequester miR-17, making it unavailable to bind to its target mRNAs. This leads to the stabilization and increased translation of PKD1 and PKD2 transcripts, ultimately restoring the levels of functional PC1 and PC2 proteins.[1][14][15] Preclinical studies have demonstrated that this compound preferentially distributes to the kidneys and kidney cysts following subcutaneous administration.[1][12][14]
Preclinical Data
In Vitro Studies
Preclinical evaluation of this compound in various in vitro models of ADPKD has demonstrated its potential as a disease-modifying agent. In primary human ADPKD cyst cultures, treatment with this compound led to a global de-repression of miR-17 target genes.[13] Notably, this resulted in an approximately 2-fold increase in PC1 and a 4-fold increase in PC2 protein levels.[13] Furthermore, this compound treatment effectively suppressed the growth of these primary human ADPKD cysts.[11] The half-maximal effective concentration (EC50) for this compound in inhibiting miR-17 function was determined to be 28.3 nM in HeLa cells and 77.2 ± 20.2 nM in kidney collecting duct cells.[11]
| In Vitro Model | Parameter Measured | Result | Reference |
| Primary Human ADPKD Cyst Cultures | PC1 Protein Levels | ~2-fold increase | [13] |
| Primary Human ADPKD Cyst Cultures | PC2 Protein Levels | ~4-fold increase | [13] |
| Primary Human ADPKD Cyst Cultures | Cyst Growth | Suppression | [11] |
| HeLa Cells | miR-17 Inhibition (EC50) | 28.3 nM | [11] |
| Kidney Collecting Duct Cells | miR-17 Inhibition (EC50) | 77.2 ± 20.2 nM | [11] |
In Vivo Studies
The efficacy of this compound has been evaluated in multiple mouse models of PKD. Following subcutaneous administration, this compound preferentially distributes to the kidneys and collecting duct-derived cysts.[1][12] In vivo studies have shown that this compound upregulates the expression of Pkd1 and Pkd2.[11][13] Treatment with this compound in Pkd2-knockout mice resulted in a significant reduction in the kidney-to-body-weight ratio and a decrease in cyst epithelial cell proliferation.[13] These findings indicate that this compound can attenuate cyst growth and slow disease progression in preclinical models.[1][7]
| Animal Model | Parameter Measured | Result | Reference |
| Pkd2-KO Mice | Pkd1 and Pkd2 Expression | Upregulation | [11][13] |
| Pkd2-KO Mice | Kidney-to-Body-Weight Ratio | Reduction | [13] |
| Pkd2-KO Mice | Cyst Epithelial Cell Proliferation | Decrease | [11][13] |
| Multiple PKD Mouse Models | Cyst Growth | Attenuation | [1] |
| Wild-type Mice | Pharmacokinetics (30 mg/kg SC) | Tmax: ≤1 h, Cmax: 8.5 µg/mL, Half-life: <4 h | [11][13] |
Clinical Development
This compound has been evaluated in a Phase 1b open-label, multiple-dose clinical trial in patients with ADPKD (NCT04536688).[4][16] The study was designed to assess the safety, pharmacokinetics, and changes in urinary levels of PC1 and PC2.[4][16]
Pharmacokinetics
In patients with ADPKD, the pharmacokinetic profile of this compound was found to be similar to that observed in healthy volunteers, with a slightly longer plasma half-life in patients with impaired renal function.[4] Plasma concentrations of this compound were approximately two-fold higher in patients compared to healthy volunteers, and the drug did not show signs of accumulation in the plasma after multiple doses.[4]
Biomarker Data
The first cohort of the Phase 1b study enrolled nine patients who received four doses of 1 mg/kg this compound every other week.[17] The results demonstrated a statistically significant increase in the urinary biomarkers PC1 and PC2 at the end of the study compared to baseline.[17] These findings provide clinical proof-of-mechanism, indicating that this compound engages its target, miR-17, in the kidneys, leading to the de-repression of PKD1 and PKD2 gene expression.[4]
| Clinical Trial Phase | Patient Population | Dosing Regimen | Key Biomarker Findings | Reference |
| Phase 1b (Cohort 1) | ADPKD Patients (n=9) | 1 mg/kg every other week for 4 doses | Statistically significant increase in urinary PC1 and PC2 | [17] |
Safety and Tolerability
In the Phase 1b trial, this compound was generally well-tolerated, with all reported adverse events being mild and transient in nature.[4] However, nonclinical toxicity studies in mice and monkeys at high doses revealed dose-limiting CNS toxicity, which was later attributed to off-target inhibition of the AMPA receptor.[8] This finding has led to the development of a next-generation anti-miR-17 oligonucleotide, RGLS8429, which has a similar efficacy profile to this compound but lacks affinity for the AMPA receptor, thereby mitigating the risk of CNS toxicity.[8]
Experimental Protocols
In Vitro 3D Cyst Growth Assay
This assay is crucial for evaluating the effect of compounds on cystogenesis in a three-dimensional environment that mimics the in vivo setting.
-
Cell Culture: Primary human ADPKD cells are cultured in an appropriate medium.
-
Transfection: Cells are transfected with this compound, a control oligonucleotide, or a vehicle control (e.g., PBS) for 24 hours.[7]
-
Matrigel Embedding: Transfected cells are embedded in Matrigel, a basement membrane matrix.[7]
-
Cyst Development: The cells are cultured for a period of 8 days to allow for the formation of three-dimensional cysts.[7]
-
Analysis: The cyst index, a measure of cyst size and number, is calculated to determine the effect of the treatment.[7]
Quantification of PKD1 and PKD2 mRNA (RT-qPCR)
-
RNA Extraction: Total RNA is isolated from treated and control cells or kidney tissue samples.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR: The cDNA is used as a template for quantitative PCR (qPCR) with primers specific for PKD1, PKD2, and a reference gene (e.g., GAPDH).
-
Data Analysis: The relative expression levels of PKD1 and PKD2 mRNA are calculated using the delta-delta Ct method.
Western Blotting for PC1 and PC2 Protein Levels
-
Protein Extraction: Total protein is extracted from treated and control cells or tissues.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for PC1 and PC2, followed by incubation with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
-
Quantification: The intensity of the bands is quantified and normalized to a loading control (e.g., actin or tubulin).
Conclusion and Future Directions
This compound represents a promising, targeted therapeutic approach for ADPKD by addressing the underlying molecular pathology of reduced PC1 and PC2 levels. Preclinical and clinical data have demonstrated its ability to inhibit miR-17, leading to increased expression of PKD1 and PKD2 and a consequent attenuation of disease progression in relevant models. While the off-target CNS effects of this compound have necessitated the development of a next-generation inhibitor, the clinical proof-of-concept for miR-17 inhibition in ADPKD has been firmly established. The continued development of RGLS8429, with its improved safety profile, holds significant promise for a future disease-modifying therapy for patients with ADPKD. Further research and clinical trials will be crucial in fully elucidating the therapeutic potential of this innovative approach.
References
- 1. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide this compound for the treatment of polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulus Therapeutics Announces First Patient Dosed in Phase 1b Clinical Trial of this compound for the Treatment of Patients with Autosomal Dominant Polycystic Kidney Disease (ADPKD) [prnewswire.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Regulus Therapeutics Announces Top-Line Data from the First Cohort of Phase 1b Clinical Trial of this compound for the Treatment of Patients with Autosomal Dominant Polycystic Kidney Disease (ADPKD) - BioSpace [biospace.com]
- 5. Expression of PKD1 and PKD2 Transcripts and Proteins in Human Embryo and during Normal Kidney Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. pkdcure.org [pkdcure.org]
- 8. American Society of Nephrology | Kidney Week - Abstract Details (2022) [asn-online.org]
- 9. lsxleaders.com [lsxleaders.com]
- 10. MicroRNAs and Polycystic Kidney Disease - Polycystic Kidney Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide this compound for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kidneynews.org [kidneynews.org]
- 15. researchgate.net [researchgate.net]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Regulus Therapeutics Presents Additional Data from its Autosomal Dominant Polycystic Kidney Disease (ADPKD) Program at PKD Connect 2021 - BioSpace [biospace.com]
Preclinical Evidence for RGLS4326 Efficacy in Autosomal Dominant Polycystic Kidney Disease (ADPKD): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preclinical evidence supporting the efficacy of RGLS4326, a first-in-class anti-miR-17 oligonucleotide, as a potential therapeutic for Autosomal Dominant Polycystic Kidney Disease (ADPKD). The data presented herein summarizes key findings from in vitro and in vivo studies, demonstrating the mechanism of action and therapeutic potential of this compound in relevant preclinical models of ADPKD. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals in the field.
Introduction to this compound and its Target, miR-17
Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a prevalent monogenic disorder characterized by the progressive development of fluid-filled cysts in the kidneys, ultimately leading to end-stage renal disease.[1][2] The disease is primarily caused by mutations in the PKD1 or PKD2 genes, which encode for polycystin-1 (PC1) and polycystin-2 (PC2), respectively.[1][3] A growing body of evidence has implicated the microRNA-17 (miR-17) family in the pathogenesis of ADPKD.[4] Upregulation of miR-17 has been observed in both human and mouse models of ADPKD, where it contributes to disease progression by negatively regulating the expression of PKD1 and PKD2.[1][4]
This compound is a novel, chemically modified, single-stranded oligonucleotide designed to specifically inhibit the function of miR-17.[1][5] By binding to miR-17, this compound prevents it from interacting with its target messenger RNAs (mRNAs), including Pkd1 and Pkd2. This leads to the de-repression of Pkd1 and Pkd2 translation, resulting in increased levels of PC1 and PC2 proteins.[1][3][6] this compound has been engineered for preferential distribution to the kidneys, aiming to maximize therapeutic efficacy while minimizing potential off-target effects.[1][7]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of the miR-17 microRNA family. In ADPKD, elevated levels of miR-17 lead to the suppression of its target genes, including PKD1 and PKD2. This compound, an anti-miR-17 oligonucleotide, binds to miR-17 and displaces it from translationally active polysomes. This action de-represses the translation of Pkd1 and Pkd2 mRNA, leading to increased synthesis of their respective proteins, PC1 and PC2.[1][5][6][7] The restoration of PC1 and PC2 levels is hypothesized to slow cyst growth and disease progression.
In Vitro Efficacy
De-repression of Pkd1 and Pkd2 in Human ADPKD Cyst-derived Cells
This compound has demonstrated the ability to de-repress the expression of Pkd1 and Pkd2 in primary cyst cultures derived from human ADPKD donors. Treatment with this compound led to a significant increase in both the mRNA and protein levels of these crucial genes.
Table 1: In Vitro Efficacy of this compound in Human ADPKD Cyst-Derived Cells
| Parameter | Treatment | Fold Change vs. Control | Reference |
| Pkd1 Gene Expression | This compound | >100% increase | [3] |
| Pkd2 Gene Expression | This compound | >100% increase | [3] |
| Polycystin-1 (PC1) Protein Levels | This compound | ~50% increase | [3] |
| Polycystin-2 (PC2) Protein Levels | This compound | ~50% increase | [3] |
Inhibition of Human ADPKD Cyst Growth in 3D Matrigel Culture
The functional consequence of increased PC1 and PC2 expression was assessed in a 3D Matrigel culture system using primary human ADPKD cells. This compound treatment resulted in a significant reduction in cyst growth, indicating a potential to halt or slow disease progression at the cellular level.[4]
Experimental Protocol: In Vitro Human ADPKD Cyst Culture
-
Cell Source: Primary cyst-lining epithelial cells were isolated from human ADPKD kidneys.
-
Culture Conditions: Cells were cultured in a 3D Matrigel matrix.
-
Treatment: Cells were transfected with this compound or a control oligonucleotide.
-
Duration: The culture was maintained for 8 days.
-
Endpoint: Cyst index was calculated to quantify cyst growth.[4]
In Vivo Efficacy
This compound has been evaluated in multiple mouse models of PKD, demonstrating significant efficacy in attenuating disease progression.
Efficacy in the Pkd2KO Mouse Model
The Pkd2KO mouse is a genetically engineered model that recapitulates key features of human ADPKD. Subcutaneous administration of this compound in these mice led to a significant suppression of renal cyst formation and slowed disease progression.[4]
Efficacy in the Pkd1(F/RC) Mouse Model
The Pkd1(F/RC) mouse model harbors a Pkd1 mutation equivalent to that found in human ADPKD. Treatment with this compound in this model resulted in marked improvements in key efficacy parameters.
Table 2: In Vivo Efficacy of this compound in the Pkd1(F/RC) Mouse Model
| Efficacy Parameter | Treatment | % Decrease vs. Control | Reference |
| Kidney Weight to Body Weight Ratio | This compound | ~75% | [3] |
| Serum Creatinine (B1669602) | This compound | ~50% | [3] |
| Blood Urea Nitrogen (BUN) | This compound | ~60% | [3] |
Experimental Protocol: In Vivo Mouse Efficacy Studies
-
Animal Models: Pkd2KO mice and Pkd1(F/RC) mice were utilized.
-
Dosing Regimen: this compound (e.g., 20 mg/kg) or a control oligonucleotide was administered subcutaneously. Dosing schedules varied between studies (e.g., postnatal days 10, 11, 12, and 19 for Pkd2KO mice).[4]
-
Efficacy Endpoints:
-
Kidney weight to body weight ratio was measured at the end of the study (e.g., postnatal day 28).[4]
-
Renal cyst proliferation was assessed by pHH3 staining.[4]
-
Serum creatinine and BUN levels were measured to assess kidney function.[3]
-
Immunofluorescence staining was used to confirm the distribution of this compound to renal cysts.[4]
-
Pharmacokinetics and Safety Profile
Preclinical studies have shown that this compound preferentially distributes to the kidneys and collecting duct-derived cysts following subcutaneous administration.[1][7] It has a favorable preclinical safety profile and was well-tolerated in mice and monkeys in 7-week subchronic toxicity studies.[1][6] Pharmacokinetic studies in mice and monkeys indicated that plasma exposure increased in a dose-proportional manner with no significant accumulation after repeat doses.[8] The primary route of elimination is renal excretion.[8]
Conclusion
The preclinical data for this compound provides a strong rationale for its continued development as a disease-modifying therapy for ADPKD. Through its targeted inhibition of miR-17, this compound has been shown to de-repress the expression of Pkd1 and Pkd2, leading to increased levels of polycystin-1 and polycystin-2. This mechanism translates to a reduction in cyst growth in human in vitro models and a significant attenuation of disease progression in multiple in vivo mouse models of ADPKD. The favorable pharmacokinetic and safety profile further supports its potential as a therapeutic agent. These robust preclinical findings have paved the way for the clinical evaluation of this compound in patients with ADPKD.[1]
References
- 1. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide this compound for the treatment of polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. biospace.com [biospace.com]
- 4. pkdcure.org [pkdcure.org]
- 5. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide this compound for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and Absorption, Distribution, Metabolism and Excretion of this compound in Mouse and Monkey, an Anti-miR-17 Oligonucleotide for the Treatment of Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
RGLS4326: A Targeted Oligonucleotide Therapeutic for Autosomal Dominant Polycystic Kidney Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Autosomal Dominant Polycystic Kidney Disease (ADPKD) is one of the most common monogenic disorders, characterized by the progressive development of fluid-filled cysts in the kidneys, ultimately leading to end-stage renal disease.[1][2] The underlying cause of ADPKD is mutations in the PKD1 or PKD2 genes, which encode for polycystin-1 (PC1) and polycystin-2 (PC2), respectively.[1][2] A growing body of evidence points to the upregulation of the microRNA-17 (miR-17) family in ADPKD, which contributes to disease progression by repressing the expression of PKD1 and PKD2.[3][4] RGLS4326 is a first-in-class, short, chemically modified antisense oligonucleotide designed to specifically inhibit miR-17, thereby de-repressing the translation of PKD1 and PKD2 and offering a potential disease-modifying therapy for ADPKD.[1][2] This technical guide provides a comprehensive overview of the preclinical and clinical development of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and efficacy in various models of ADPKD.
Introduction to ADPKD and the Role of miR-17
ADPKD is a prevalent genetic disorder affecting millions worldwide.[1] The hallmark of the disease is the relentless growth of renal cysts, which leads to a gradual decline in kidney function.[2] Excessive proliferation of cyst-lining epithelial cells is a key pathological feature of ADPKD.[2]
MicroRNAs (miRNAs) are small non-coding RNAs that play a crucial role in post-transcriptional gene regulation by binding to the 3' untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.[3][5] The miR-17 family of miRNAs has been identified as a significant contributor to ADPKD pathogenesis.[3] Studies have shown that miR-17 is upregulated in both human and murine models of ADPKD.[3][6] This upregulation leads to the suppression of its target genes, including PKD1 and PKD2, thereby exacerbating cyst growth.[3][4] Genetic deletion of the miR-17~92 cluster has been shown to attenuate disease progression in preclinical models, highlighting the therapeutic potential of targeting miR-17.[3]
This compound: A Novel Anti-miR-17 Oligonucleotide
This compound is a single-stranded, 9-nucleotide, chemically modified antisense oligonucleotide designed with full complementarity to the seed sequence of miR-17.[7][8] This design allows for potent and specific inhibition of the entire miR-17 family.[7] this compound was identified through the screening of a diverse library of over 190 anti-miR-17 oligonucleotides, optimized for potency, stability, safety, and preferential distribution to the kidney.[8]
Mechanism of Action
This compound functions by binding to mature miR-17, preventing it from interacting with its target mRNAs. This action displaces miR-17 from translationally active polysomes, leading to the de-repression of miR-17 target genes, most notably Pkd1 and Pkd2.[1][9] The subsequent increase in the expression of PC1 and PC2 proteins is believed to slow down cyst proliferation and disease progression.[4][10]
Preclinical Data
The therapeutic potential of this compound has been extensively evaluated in a range of in vitro and in vivo preclinical models.
In Vitro Efficacy
This compound has demonstrated potent and dose-dependent inhibition of miR-17 function in various cell lines.
| Parameter | Cell Line | Value | Reference |
| EC50 for miR-17 Inhibition | HeLa cells | 28.3 ± 4.0 nM | [4] |
| EC50 for miR-17 PD-Sig De-repression | Mouse IMCD3 cells | 77.2 ± 20.2 nM | [4] |
Table 1: In Vitro Potency of this compound
Treatment with this compound resulted in the de-repression of direct miR-17 target genes, including Pkd1 and Pkd2, in mouse inner medullary collecting duct (IMCD3) cells.[4] Furthermore, in primary cyst cultures derived from human ADPKD donors, this compound treatment led to a global de-repression of predicted miR-17 target genes and increased the expression of PC1 and PC2 proteins by approximately 2-fold and 4-fold, respectively.[8] This ultimately suppressed the growth of primary human ADPKD cysts in vitro.[7][8]
In Vivo Efficacy in Animal Models
Subcutaneous administration of this compound has shown significant efficacy in multiple mouse models of PKD.
| Animal Model | Key Efficacy Endpoints | Outcome with this compound Treatment | Reference |
| Pkd2+/- (Pkd2-KO) mice | Kidney weight to body weight (KW/BW) ratio, Renal cyst formation, Cyst cell proliferation | Significantly suppressed cyst formation and slowed disease progression. | [3] |
| Pcy/CD1 mice | Kidney morphology and histology | Dose-dependent reduction in KW/BW and cyst index. | [11] |
| Pkd1F/RC mice | Serum creatinine, Blood Urea Nitrogen (BUN) | Improvements in key disease markers. | [10] |
Table 2: In Vivo Efficacy of this compound in Mouse Models of ADPKD
Pharmacokinetics, Distribution, and Metabolism
Pharmacokinetic studies in mice and monkeys have demonstrated that this compound is rapidly absorbed after subcutaneous administration and preferentially distributes to the kidney.[8][9]
| Parameter | Species | Value | Reference |
| Tmax (plasma) | Wild-type mice (30 mg/kg SC) | ≤1 hour | [8] |
| Cmax (plasma) | Wild-type mice (30 mg/kg SC) | 8.5 µg/mL | [8] |
| Half-life (plasma) | Wild-type mice (30 mg/kg SC) | <4 hours | [8] |
| Half-life (kidney) | Mice and monkeys | 8-11 days | [9] |
| Plasma Protein Binding | Across species | 79% - 96% | [9] |
Table 3: Pharmacokinetic Parameters of this compound
This compound is cleared rapidly from plasma primarily through tissue uptake and renal excretion, with a significant portion of the dose recovered intact in the urine.[9] Metabolism occurs minimally through nucleases, and the compound does not interact with cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions.[9]
Clinical Development
This compound has been evaluated in a Phase 1b clinical trial in patients with ADPKD.
Phase 1b Clinical Trial (NCT04536688)
This multicenter, open-label, adaptive design study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with ADPKD.[10][12]
| Cohort | Dose | Number of Patients | Key Findings | Reference |
| 1 | 1 mg/kg every other week for 4 doses | 9 | Statistically significant increases in urinary PC1 and PC2. Well-tolerated with no serious adverse events. | [10][13] |
| 2 | 0.3 mg/kg | - | Did not show the desired impact on PC1 and PC2 levels. | [14] |
Table 4: Overview of this compound Phase 1b Clinical Trial Results
The results from the first cohort provided clinical proof of mechanism, demonstrating target engagement in the kidneys.[6][10] However, the lack of a durable response and potential for off-target CNS effects at higher preclinical doses led Regulus Therapeutics to halt the development of this compound and pivot to a next-generation anti-miR-17 oligonucleotide, RGLS8429.[14][15]
Experimental Protocols
In Vitro miR-17 Inhibition Assay
Methodology:
-
HeLa cells are co-transfected with a luciferase reporter vector containing miR-17 binding sites in the 3'-UTR and varying concentrations of this compound or a control oligonucleotide.[11]
-
After a 24-hour incubation period, luciferase activity is measured.[4]
-
The ability of this compound to sequester miR-17 and de-repress the luciferase signal is quantified to determine the EC50.[11]
In Vivo Efficacy Study in Pkd2-KO Mice
Methodology:
-
Pkd2 knockout (Pkd2-KO) mice are administered subcutaneous doses of this compound (20 mg/kg), a control oligonucleotide, or PBS at postnatal days 10, 11, 12, and 19.[3]
-
At postnatal day 28, the mice are euthanized, and the kidneys are harvested.[3]
-
The primary efficacy endpoint is the kidney weight to body weight (KW/BW) ratio.[3]
-
Renal cyst proliferation is assessed by immunohistochemical staining for phospho-histone H3 (pHH3).[3]
Conclusion
This compound represented a promising, targeted therapeutic approach for ADPKD by inhibiting the pathogenic activity of miR-17 and restoring the expression of key proteins, PC1 and PC2. Extensive preclinical studies demonstrated its ability to reduce cyst growth and improve kidney function in various models of the disease. While the Phase 1b clinical trial provided valuable proof of mechanism, challenges related to durability of effect and potential off-target effects at higher doses led to the discontinuation of its development. Nevertheless, the research on this compound has significantly advanced the understanding of miR-17's role in ADPKD and has paved the way for the development of next-generation antisense oligonucleotides with improved therapeutic profiles for this debilitating monogenic disorder.
References
- 1. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide this compound for the treatment of polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. pkdcure.org [pkdcure.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 67.222.32.150 [67.222.32.150]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide this compound for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Absorption, Distribution, Metabolism and Excretion of this compound in Mouse and Monkey, an Anti-miR-17 Oligonucleotide for the Treatment of Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulus Therapeutics Presents Additional Data from its Autosomal Dominant Polycystic Kidney Disease (ADPKD) Program at PKD Connect 2021 - BioSpace [biospace.com]
- 11. researchgate.net [researchgate.net]
- 12. Regulus Therapeutics Announces Completion of Dosing in the First Cohort of Phase 1b Clinical Trial of this compound for the Treatment of Patients with Autosomal Dominant Polycystic Kidney Disease (ADPKD) [prnewswire.com]
- 13. kidneynews.org [kidneynews.org]
- 14. fiercebiotech.com [fiercebiotech.com]
- 15. researchgate.net [researchgate.net]
RGLS4326: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Structure, Properties, and Mechanism of Action of a Novel miR-17 Inhibitor for Polycystic Kidney Disease
Introduction
RGLS4326 is a first-in-class, short, single-stranded, chemically modified oligonucleotide designed as an inhibitor of microRNA-17 (miR-17) for the potential treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD).[1][2][3] ADPKD is a prevalent human monogenetic disorder characterized by the progressive growth of fluid-filled cysts in the kidneys, often leading to end-stage renal disease.[1][3] this compound was discovered through a screening process of a diverse library of over 190 anti-miR-17 oligonucleotides, optimized for potency, stability, safety, and pharmacokinetic profile, with a preferential distribution to the kidney.[1][4] Preclinical studies have demonstrated its ability to attenuate cyst growth in both human in vitro models and various mouse models of PKD.[1][5]
Chemical Structure and Physicochemical Properties
This compound is a 9-nucleotide oligonucleotide with full complementarity to the seed sequence of the miR-17 family of miRNAs.[1][2] Its sequence is 5'-AGCACUUUG-3'. The oligonucleotide incorporates specific chemical modifications to enhance its therapeutic properties, including 2'-O-methyl (2'-OMe), 2'-fluoro (2'-F), and S-cEt (S-constrained ethyl) modifications. These modifications improve stability against nucleases and optimize its pharmacokinetic and pharmacodynamic profile.
While specific quantitative data for physicochemical properties such as pKa, aqueous solubility, and logP are not publicly available, its formulation for subcutaneous injection in preclinical and clinical studies suggests sufficient aqueous solubility for therapeutic delivery.
| Property | Value | Reference |
| Molecular Formula | C95H115F3N32O51P8S8 | [6] |
| Molecular Weight | 3082.42 g/mol | [6] |
| CAS Number | 2229964-07-0 | |
| Sequence | 5'-AGCACUUUG-3' | |
| Type | Anti-miR Oligonucleotide | [1][2] |
| Modifications | 2'-O-methyl, 2'-fluoro, S-cEt | [1] |
Mechanism of Action
This compound functions by binding to and inhibiting miR-17, a small non-coding RNA that is upregulated in the kidneys of ADPKD patients and mouse models.[7] MiR-17 normally represses the translation of several target messenger RNAs (mRNAs), including those for Polycystin-1 (PKD1) and Polycystin-2 (PKD2), the two proteins mutated in the majority of ADPKD cases. By inhibiting miR-17, this compound de-represses the translation of PKD1 and PKD2, leading to increased levels of the corresponding proteins.[1][8] This restoration of Polycystin levels helps to normalize downstream signaling pathways that are dysregulated in ADPKD, ultimately leading to a reduction in cyst cell proliferation and cyst growth.[1][7] this compound has been shown to displace miR-17 from translationally active polysomes.[1][4]
Pharmacokinetic Properties
Pharmacokinetic studies of this compound have been conducted in mice and monkeys, demonstrating a profile suitable for therapeutic development.
| Parameter | Species | Dose | Value | Reference |
| Tmax | Mouse | 30 mg/kg SC | ≤1 hour | [1][9] |
| Cmax | Mouse | 30 mg/kg SC | 8.5 µg/mL | [1][9] |
| Plasma Half-life | Mouse | 30 mg/kg SC | <4 hours | [1][9] |
| Kidney Half-life | Mouse & Monkey | N/A | 8-11 days | [10] |
| Distribution | Mouse & Monkey | SC injection | Preferential distribution to the kidney | [1][10] |
| Plasma Protein Binding | Across species | N/A | 79% - 96% | [10] |
| Metabolism | Across species | N/A | Minimally metabolized by nucleases | [10] |
| Excretion | Mouse & Monkey | N/A | Primarily renal excretion, with 50-79% of the dose recovered intact in urine | [10] |
This compound is rapidly absorbed after subcutaneous administration and cleared quickly from the plasma, reflecting extensive tissue distribution, particularly to the kidneys.[1][10] It does not appear to be a substrate, inhibitor, or inducer of cytochrome P450 isozymes, suggesting a low potential for drug-drug interactions.[10]
Experimental Protocols
The following are summaries of key experimental protocols used in the preclinical evaluation of this compound, as described in Lee et al., 2019, Nature Communications.[1]
In Vitro miR-17 Luciferase Sensor Assay
-
Objective: To determine the in vitro potency of this compound in inhibiting miR-17 function.
-
Cell Line: HeLa cells.
-
Method:
-
HeLa cells were co-transfected with a luciferase reporter vector containing miR-17 binding sites in the 3' untranslated region (UTR) and a human pre-miR-17 expression construct.
-
Transfected cells were then treated with varying concentrations of this compound.
-
After 24 hours, luciferase activity was measured. Inhibition of miR-17 by this compound results in de-repression of the luciferase gene and an increase in luminescence.
-
-
Results: this compound inhibited miR-17 function in a dose-dependent manner with an EC50 of 28.3 ± 4.0 nM.[4]
Primary Human ADPKD Cyst Culture Assay
-
Objective: To evaluate the efficacy of this compound in a human translational model.
-
Method:
-
Primary cyst cultures were derived from human ADPKD donors.
-
Cultures were treated with this compound.
-
The effect on miR-17 target gene expression (including PKD1 and PKD2) was measured by RNA sequencing.
-
For 3D cyst growth assays, treated primary cysts were cultured in Matrigel, and cyst growth and proliferation were monitored.
-
-
Results: this compound treatment led to the de-repression of miR-17 target genes and a significant reduction in in vitro cyst growth and proliferation in a concentration-dependent manner.[1][11]
In Vivo Efficacy Studies in Mouse Models of PKD
-
Objective: To assess the in vivo efficacy of this compound in slowing disease progression in established mouse models of ADPKD.
-
Animal Models:
-
Pkd2-KO mice: A rapidly progressing model.
-
Pcy/CD1 mice: A slowly progressing model.
-
Pcy/DBA mice: A more aggressive model.
-
-
General Protocol:
-
Mice were administered this compound or a control oligonucleotide via subcutaneous injection. Dosing regimens varied between models.
-
For the Pkd2-KO model, mice were dosed at post-natal days 10, 11, 12, and 19 with 20 mg/kg of this compound.[1]
-
For the Pcy/CD1 model, 5-week-old mice were treated with 25 mg/kg of this compound weekly or monthly for 25 weeks.[1]
-
For the Pcy/DBA model, 6-week-old mice received weekly doses of 1, 5, or 25 mg/kg for 9 weeks.[1]
-
Efficacy was assessed by measuring kidney-to-body-weight ratio, cyst index, and markers of renal function.
-
-
Results: this compound treatment significantly reduced kidney-to-body-weight ratio and cyst proliferation in all tested mouse models.[1]
Conclusion
This compound is a promising therapeutic candidate for the treatment of Autosomal Dominant Polycystic Kidney Disease. Its well-defined chemical structure, favorable pharmacokinetic profile with preferential kidney distribution, and clear mechanism of action centered on the inhibition of miR-17 and subsequent de-repression of PKD1 and PKD2, provide a strong rationale for its clinical development. The robust preclinical data from both in vitro and in vivo models underscore its potential as a disease-modifying therapy for ADPKD. Further clinical investigation is warranted to establish its safety and efficacy in patients.
References
- 1. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide this compound for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide this compound for the treatment of polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulus Therapeutics Announces Top-Line Data from the First Cohort of Phase 1b Clinical Trial of this compound for the Treatment of Patients with Autosomal Dominant Polycystic Kidney Disease (ADPKD) - BioSpace [biospace.com]
- 6. arctomsci.com [arctomsci.com]
- 7. pkdcure.org [pkdcure.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and Absorption, Distribution, Metabolism and Excretion of this compound in Mouse and Monkey, an Anti-miR-17 Oligonucleotide for the Treatment of Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
RGLS4326 Target Validation in Kidney Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RGLS4326 is a first-in-class anti-microRNA oligonucleotide designed to combat Autosomal Dominant Polycystic Kidney Disease (ADPKD). This document provides a comprehensive technical overview of the preclinical validation of this compound's therapeutic target, microRNA-17 (miR-17), within kidney cells. This compound is engineered to preferentially distribute to the kidneys, where it inhibits miR-17, a key negative regulator of the PKD1 and PKD2 genes. Mutations in these genes are the primary cause of ADPKD. By inhibiting miR-17, this compound de-represses the translation of polycystin-1 (PC1) and polycystin-2 (PC2), the protein products of PKD1 and PKD2, respectively. This mechanism has been demonstrated to reduce cyst formation and proliferation in various preclinical models, thereby showing promise as a disease-modifying therapy for ADPKD.[1][2][3][4] This guide details the experimental protocols and quantitative data that substantiate this mechanism of action.
This compound and its Molecular Target: miR-17
This compound is a short, chemically modified single-stranded oligonucleotide with a sequence complementary to the seed region of the miR-17 family of microRNAs.[3] This design allows for high-affinity binding and subsequent inhibition of miR-17's function. In the context of ADPKD, miR-17 is upregulated and contributes to disease progression by suppressing the expression of PKD1 and PKD2.[5] this compound's therapeutic rationale is to restore the levels of PC1 and PC2 by inhibiting miR-17.
Signaling Pathway
The mechanism of action of this compound in kidney cells is centered on the regulation of PKD1 and PKD2 gene expression. The following diagram illustrates this signaling pathway.
Quantitative Data Presentation
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | This compound Concentration | Result | Reference |
| miR-17 Inhibition (EC50) | HeLa (Luciferase Assay) | 28.3 ± 4.0 nM | Dose-dependent inhibition of miR-17 activity. | [6][7] |
| miR-17 PD-Sig (EC50) | IMCD3 | 77.2 ± 20.2 nM | De-repression of miR-17 target genes. | [6] |
| Gene Expression (mRNA) | Pkd1RC/- | 100 µM | >100% increase in Pkd1 and Pkd2 mRNA. | [1] |
| Protein Expression | Pkd1RC/- | 100 µM | ~50% increase in PC1 and PC2 protein levels. | [1] |
| Cyst Growth Inhibition | Primary Human ADPKD Cysts | Concentration-dependent | Significant reduction in cyst count and proliferation. | [3] |
Table 2: In Vivo Efficacy of this compound in ADPKD Mouse Models
| Parameter | Mouse Model | This compound Dosing Regimen | Result | Reference |
| Kidney Weight / Body Weight Ratio | Pkd2-KO | 20 mg/kg SC | Significant reduction compared to control. | [3][5] |
| Cyst Epithelial Cell Proliferation | Pkd2-KO | 20 mg/kg SC | Decrease in proliferation. | [3] |
| Pkd1 and Pkd2 mRNA Expression | Pkd2-KO | 20 mg/kg SC | Upregulation of target genes. | [3][6] |
| Pharmacokinetics (Single Dose) | Wild-type | 30 mg/kg SC | Tmax: ≤1 h, Cmax: 8.5 µg/mL, Half-life: <4 h. | [3][6] |
| Kidney Distribution | Wild-type | 30 mg/kg SC | Preferential distribution to the kidney. | [3][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the methods described in the primary literature, particularly Lee et al., 2019, Nature Communications.
Luciferase Reporter Assay for miR-17 Target Validation
This assay quantitatively measures the interaction of miR-17 with its target sequence, and the inhibitory effect of this compound.
Materials:
-
HeLa cells
-
Luciferase reporter vector containing the miR-17 binding site
-
This compound or control oligonucleotide
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Seed HeLa cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the miR-17 luciferase reporter vector and varying concentrations of this compound or a control oligonucleotide using a suitable transfection reagent.
-
Incubate the cells for 24-48 hours post-transfection.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the half-maximal effective concentration (EC50) of this compound by plotting the normalized luciferase activity against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
In Vitro 3D Cyst Culture Assay
This assay assesses the effect of this compound on the growth of cysts derived from human ADPKD cells.
Materials:
-
Primary human ADPKD cyst-derived epithelial cells
-
Matrigel or other basement membrane extract
-
Cell culture medium
-
This compound or control oligonucleotide
-
Microscopy imaging system
Protocol:
-
Resuspend primary human ADPKD cells in a mixture of cell culture medium and Matrigel.
-
Plate the cell-Matrigel suspension in a multi-well plate and allow it to solidify.
-
Overlay the gel with cell culture medium containing various concentrations of this compound or a control oligonucleotide.
-
Culture the cells for 8-9 days, replacing the medium with fresh medium containing the respective treatments every 2-3 days.
-
Monitor cyst formation and growth using a microscope.
-
At the end of the experiment, capture images of the cysts and quantify cyst number and size using image analysis software.
Quantitative PCR (qPCR) for Pkd1 and Pkd2 Expression
This method is used to quantify the changes in Pkd1 and Pkd2 mRNA levels in response to this compound treatment.
Materials:
-
Kidney cells (e.g., Pkd1RC/-)
-
This compound or control oligonucleotide
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers specific for Pkd1, Pkd2, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Treat kidney cells with this compound or a control oligonucleotide for a specified period (e.g., 48 hours).
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in Pkd1 and Pkd2 mRNA expression, normalized to the housekeeping gene.
Western Blotting for Polycystin-1 and Polycystin-2
This technique is used to detect and quantify the levels of PC1 and PC2 proteins following treatment with this compound.
Materials:
-
Kidney cells or tissue lysates
-
Protein lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against PC1 and PC2
-
Loading control antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare protein lysates from cells or tissues treated with this compound or a control.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against PC1, PC2, and a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the PC1 and PC2 levels to the loading control to determine the relative protein expression.
Mandatory Visualizations
Experimental Workflow for this compound Target Validation
The following diagram outlines the typical experimental workflow for validating the target and mechanism of action of this compound in kidney cells.
Conclusion
The collective evidence from a range of in vitro and in vivo studies provides robust validation for the targeting of miR-17 by this compound in kidney cells as a therapeutic strategy for ADPKD. The data consistently demonstrate that this compound effectively inhibits miR-17, leading to the de-repression of its targets, PKD1 and PKD2. This results in increased levels of their respective protein products, PC1 and PC2, which in turn correlates with a reduction in cyst growth and proliferation. The preferential distribution of this compound to the kidney further enhances its therapeutic potential. While this compound has shown a favorable preclinical safety and efficacy profile, it is important to note that its clinical development was discontinued (B1498344) in favor of a next-generation compound, RGLS8429. Nevertheless, the target validation of this compound has paved the way for the continued development of miR-17 inhibitors for the treatment of ADPKD.
References
- 1. Regulus Therapeutics Presents Additional Data from its Autosomal Dominant Polycystic Kidney Disease (ADPKD) Program at PKD Connect 2021 - BioSpace [biospace.com]
- 2. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide this compound for the treatment of polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide this compound for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. pkdcure.org [pkdcure.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and Absorption, Distribution, Metabolism and Excretion of this compound in Mouse and Monkey, an Anti-miR-17 Oligonucleotide for the Treatment of Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the In Vivo Biodistribution of RGLS4326
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo biodistribution of RGLS4326, a first-in-class short oligonucleotide inhibitor of microRNA-17 (miR-17) developed for the potential treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD). The document summarizes key quantitative data, details experimental protocols, and visualizes the scientific pathways and workflows involved in the preclinical evaluation of this compound.
Core Objective of this compound Therapy
This compound is designed to preferentially target the kidney to inhibit the pathological activity of the miR-17 family of microRNAs.[1] In ADPKD, miR-17 is overexpressed and suppresses the translation of PKD1 and PKD2 mRNA, the genes mutated in this disease, thus promoting cyst growth.[2] By inhibiting miR-17, this compound aims to de-repress the translation of these critical genes, increase the levels of their encoded proteins (polycystin-1 and polycystin-2), and ultimately slow or halt disease progression.[1][3]
Quantitative Biodistribution Data
The biodistribution of this compound has been characterized in preclinical studies involving mouse and monkey models.[4][5] Following subcutaneous administration, this compound is rapidly absorbed and demonstrates extensive distribution to tissues, with a notable and preferential accumulation in the kidneys.[4][6]
Table 1: Pharmacokinetic Profile of this compound in Wild-Type Mice
This table summarizes the plasma, kidney, and liver exposure of this compound following a single subcutaneous dose.
| Parameter | Plasma | Kidney | Liver |
| Dose | 30 mg/kg | 30 mg/kg | 30 mg/kg |
| Tmax (Time to Max Concentration) | ≤1 hour | ~7 days (peak engagement) | N/A |
| Cmax (Max Concentration) | 8.5 µg/mL | >10-fold higher than liver | N/A |
| Half-life (t½) | <4 hours | 8-11 days | N/A |
Data compiled from studies in wild-type C57BL6 mice.[4][6][7]
Table 2: Tissue Distribution of [³⁵S]-RGLS4326-Derived Radioactivity in Mice
This table presents data from a quantitative whole-body autoradiography study, showing the persistence of the compound in key tissues over time.
| Tissue | Day 2 Post-Dose (µg eq/g) | Day 14 Post-Dose (µg eq/g) |
| Kidney (Cortex) | High | Moderate |
| Liver | Moderate | Low |
| Spleen | Low | Low |
| Bone Marrow | Low | Low |
| Brain | Very Low | Very Low |
Data from a single 30 mg/kg subcutaneous dose in male WT/CD1 mice.[6]
Table 3: General ADME Properties of this compound
This table provides a summary of the Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics of this compound across species.
| ADME Parameter | Observation | Species |
| Absorption | Rapidly absorbed after subcutaneous administration.[4] | Mouse, Monkey |
| Distribution | Preferential distribution to the kidney.[1][3][4] Also distributes to the liver.[4] | Mouse, Monkey |
| Protein Binding | 79% to 96% | All species tested |
| Metabolism | Minimally metabolized by nucleases; not a substrate for cytochrome P450 isozymes.[4][5] | Mouse, Monkey, Human (in vitro) |
| Elimination | Primarily through renal excretion.[4][5] | Mouse, Monkey |
| Excretion | 50-79% of the dose recovered intact in urine.[4][5] | Mouse, Monkey |
Experimental Protocols
The following sections detail the methodologies employed in key preclinical studies to determine the in vivo biodistribution and pharmacokinetics of this compound.
Single-Dose Pharmacokinetic and Biodistribution Study in Mice
-
Objective: To determine the concentration-time profiles of this compound in plasma, kidney, and liver and to assess its overall tissue distribution.
-
Animal Model: Wild-type C57BL6 mice and WT/CD1 mice.[6]
-
Drug Administration: A single subcutaneous (SC) injection of this compound at a dose of 30 mg/kg.[6] For autoradiography, [³⁵S]-labeled this compound was used.[6]
-
Sample Collection:
-
Blood samples were collected at various time points post-dose to prepare plasma.
-
Tissues (kidney, liver, spleen, etc.) were harvested at specified endpoints (e.g., 2 and 14 days).[6]
-
-
Analytical Method (Pharmacokinetics): this compound concentrations in plasma and tissue homogenates were quantified using a validated analytical method, likely liquid chromatography-mass spectrometry (LC-MS), although specific details are proprietary.
-
Analytical Method (Biodistribution): Quantitative whole-body autoradiography (QWBA) was performed on mice dosed with [³⁵S]-RGLS4326 to visualize and quantify the distribution of the drug and its metabolites across the entire body.[6]
Cellular Localization in Kidney Tissue
-
Objective: To identify the specific cell types within the kidney where this compound accumulates.
-
Animal Model: Wild-type C57BL6 mice and Pkd2-KO (knockout) mice, a model for ADPKD.[6]
-
Drug Administration: Mice were administered subcutaneous doses of this compound (e.g., 20 mg/kg) on consecutive days.[6]
-
Sample Collection: Kidneys were harvested at a specified time after the final dose (e.g., on postnatal day 26).[6]
-
Analytical Method: Immunofluorescence staining was performed on kidney sections.[8]
-
Kidney tissue was fixed, sectioned, and co-stained with specific antibodies and markers.
-
An anti-phosphorothioate (PS) antibody was used to detect the chemically modified this compound.[6]
-
Cell-specific markers were used, such as LTA for proximal tubules and DBA for collecting ducts.[6]
-
DAPI was used to stain cell nuclei.
-
Images were captured using fluorescence microscopy to visualize the co-localization of this compound with specific renal structures. The results showed that this compound distributes to proximal tubules and collecting duct-derived cyst cells.[3][6]
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Biodistribution Studies
The following diagram illustrates the typical workflow for assessing the in vivo biodistribution of this compound in a preclinical mouse model.
Caption: Workflow for a Quantitative Whole-Body Autoradiography (QWBA) study of this compound.
Signaling Pathway of this compound in ADPKD
This diagram illustrates the mechanism of action for this compound, from target engagement to the intended therapeutic effect on cyst growth.
Caption: Mechanism of action of this compound in inhibiting miR-17 and attenuating cyst growth.
References
- 1. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide this compound for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kidneynews.org [kidneynews.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and Absorption, Distribution, Metabolism and Excretion of this compound in Mouse and Monkey, an Anti-miR-17 Oligonucleotide for the Treatment of Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lsxleaders.com [lsxleaders.com]
- 8. pkdcure.org [pkdcure.org]
RGLS4326: A Deep Dive into Preclinical Pharmacodynamics in Animal Models of Polycystic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of RGLS4326, a first-in-class anti-miR-17 oligonucleotide, in various animal models of Autosomal Dominant Polycystic Kidney Disease (ADPKD). This document details the mechanism of action, summarizes key quantitative data from in vivo and in vitro studies, outlines experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action: Targeting miR-17
This compound is a chemically modified, short oligonucleotide designed to inhibit the microRNA-17 (miR-17) family.[1][2] In ADPKD, the miR-17 family is upregulated and contributes to disease progression by repressing the translation of target genes, including PKD1 and PKD2, which are mutated in this genetic disorder.[3][4] this compound is engineered to preferentially distribute to the kidneys and specifically to the collecting duct-derived cysts.[1][2] By binding to miR-17, this compound displaces it from translationally active polysomes, leading to the de-repression of Pkd1 and Pkd2 mRNA.[1][5] This ultimately increases the expression of their encoded proteins, Polycystin-1 (PC1) and Polycystin-2 (PC2), which are crucial for normal kidney function.[5][6] The restoration of PC1 and PC2 levels helps to attenuate cyst growth and slow disease progression.[1][5]
Quantitative Pharmacodynamic Data in Animal Models
The efficacy of this compound has been evaluated in several preclinical models of ADPKD. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Efficacy in Human ADPKD Cyst Cultures
| Parameter | Treatment | Fold Change vs. Control | Reference |
| PC1 Protein Levels | This compound | ~2-fold increase | [7] |
| PC2 Protein Levels | This compound | ~4-fold increase | [7] |
| Pkd1 Gene Expression | This compound | >100% increase | [6] |
| Pkd2 Gene Expression | This compound | >100% increase | [6] |
| PC1 Protein Levels | This compound | ~50% increase | [6] |
| PC2 Protein Levels | This compound | ~50% increase | [6] |
Table 2: In Vivo Efficacy in Pkd2-KO Mouse Model
| Parameter | Treatment Group | Result | Reference |
| Kidney Weight to Body Weight Ratio | This compound (20 mg/kg) | Significantly reduced vs. PBS | [3] |
| Renal Cyst Formation | This compound (20 mg/kg) | Significantly suppressed | [3] |
| Cyst Cell Proliferation (pHH3 staining) | This compound (20 mg/kg) | Reduced | [3] |
Table 3: In Vivo Efficacy in Pcy/DBA Mouse Model
| Parameter | Treatment Group | Result | Reference |
| Kidney Weight to Body Weight Ratio | This compound (1, 5, 25 mg/kg) | Dose-dependent reduction | [7] |
| Cyst Index | This compound (1, 5, 25 mg/kg) | Dose-dependent reduction | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the key experimental protocols used in the preclinical evaluation of this compound.
In Vitro Human ADPKD Cyst Culture Studies
-
Cell Culture: Primary cyst cultures were derived from human ADPKD donors.[7]
-
Treatment: Pkd1(RC/-) cells were treated with either vehicle, a control oligonucleotide, or this compound.[6]
-
Gene Expression Analysis: Changes in Pkd1 and Pkd2 gene expression were measured after 2 days of treatment.[6]
-
Protein Analysis: Changes in PC1 and PC2 protein levels were measured after 3 days of treatment.[6]
-
Cyst Growth Assay: Human primary ADPKD cells were transfected for 24 hours and then embedded in Matrigel for 8 days to form cysts. The cyst index was then calculated.[3]
Pkd2-KO Mouse Model Efficacy Study
-
Animal Model: A rapidly progressing Pkd2-KO (knockout) mouse model of ADPKD was used.[7]
-
Dosing Regimen: Pkd2-KO mice were administered subcutaneous (SC) injections of PBS, a control oligonucleotide, or 20 mg/kg of this compound at post-natal days 10, 11, 12, and 19.[3][7]
-
Efficacy Endpoints: Kidneys were harvested at post-natal day 28. The primary efficacy endpoint was the kidney weight to body weight ratio.[3]
-
Histological Analysis: Renal cyst proliferation was assessed using pHH3 (phospho-Histone H3) staining.[3] Immunofluorescence staining was used to demonstrate the distribution of this compound to renal cysts.[3]
Pcy/DBA Mouse Model Efficacy Study
-
Animal Model: A more aggressive Pcy/DBA mouse model was utilized.[7]
-
Dosing Regimen: Six-week-old Pcy/DBA mice were treated with weekly subcutaneous doses of this compound at 1, 5, or 25 mg/kg for 9 weeks.[7]
-
Efficacy Endpoints: The primary endpoints were the kidney weight to body weight ratio and the cyst index, which were assessed at the end of the 9-week treatment period.[7]
Conclusion
The preclinical data strongly support the pharmacodynamic activity of this compound in relevant animal models of ADPKD. By inhibiting miR-17, this compound effectively de-represses the expression of Pkd1 and Pkd2, leading to increased levels of their corresponding proteins. This mechanism of action translates to a significant reduction in cyst formation and proliferation, ultimately preserving kidney function in these models.[4][8] The dose-dependent efficacy observed in multiple mouse models, coupled with a favorable preclinical safety profile, underscores the potential of this compound as a disease-modifying therapy for patients with Autosomal Dominant Polycystic Kidney Disease.[1][2] Further clinical development is warranted to translate these promising preclinical findings to human patients.
References
- 1. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide this compound for the treatment of polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pkdcure.org [pkdcure.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Regulus Therapeutics Presents Additional Data from its Autosomal Dominant Polycystic Kidney Disease (ADPKD) Program at PKD Connect 2021 [prnewswire.com]
- 7. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide this compound for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulus Therapeutics Announces Publication in Nature Communications Identifying this compound as a Potential Promising Treatment for ADPKD [prnewswire.com]
Methodological & Application
Application Note: In Vitro Transfection of RGLS4326 for Targeted Inhibition of miR-17 in Kidney Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
RGLS4326 is a pioneering short oligonucleotide inhibitor of microRNA-17 (miR-17) developed for the treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD).[1][2] In the context of ADPKD, the upregulation of miR-17 contributes to cyst formation and disease progression by repressing the expression of key genes, PKD1 and PKD2, which encode for polycystin-1 (PC1) and polycystin-2 (PC2) respectively.[3] this compound is designed to preferentially target the kidney, where it binds to miR-17 and prevents it from interacting with its target messenger RNAs (mRNAs).[1][3] This action de-represses the translation of PKD1 and PKD2, leading to increased levels of their corresponding proteins and a subsequent reduction in cyst growth.[4][5] Preclinical studies have demonstrated the efficacy of this compound in both in vitro human ADPKD models and in vivo animal models, highlighting its potential as a disease-modifying therapy.[1]
This application note provides a detailed protocol for the in vitro transfection of this compound into kidney cells to study its biological effects. The protocol is based on published preclinical research and is intended to serve as a guide for researchers investigating the mechanism of action of this compound and similar antisense oligonucleotides in renal cell models.
Mechanism of Action Signaling Pathway
The therapeutic effect of this compound is initiated by its binding to miR-17, which alleviates the translational repression of PKD1 and PKD2 mRNAs. The resulting increase in polycystin-1 and polycystin-2 proteins is crucial for maintaining normal kidney function and reducing cystogenesis.
Caption: Mechanism of this compound action in kidney cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound transfection in in vitro models of ADPKD.
Table 1: Effect of this compound on Pkd1 and Pkd2 Gene Expression
| Cell Line | This compound Concentration | Treatment Duration | Outcome | Percent Increase | Citation |
| Pkd1(RC/-) cells | Not Specified | 2 days | Pkd1 and Pkd2 mRNA expression | >100% | [4] |
Table 2: Effect of this compound on Polycystin-1 (PC1) and Polycystin-2 (PC2) Protein Levels
| Cell Line | This compound Concentration | Treatment Duration | Outcome | Fold Increase | Citation |
| Primary human ADPKD cysts | Not Specified | Not Specified | PC1 Protein | ~2-fold | [5] |
| Primary human ADPKD cysts | Not Specified | Not Specified | PC2 Protein | ~4-fold | [5] |
| Pkd1(RC/-) cells | Not Specified | 3 days | PC1 and PC2 Protein | ~50% increase | [4] |
Table 3: In Vitro Efficacy of this compound
| Cell Line | This compound Concentration (EC50) | Assay | Citation |
| HeLa cells | 28.3 ± 4.0 nM | miR-17 luciferase sensor activity | [2] |
| Mouse IMCD3 cells | 77.2 ± 20.2 nM | miR-17 PD-Sig | [2] |
Experimental Protocols
This section provides a detailed protocol for the transfection of this compound into primary human ADPKD cyst-derived cells. This protocol can be adapted for other kidney cell lines, such as mouse inner medullary collecting duct (IMCD3) cells, with appropriate optimization.
Cell Culture of Primary Human ADPKD Cells
Primary epithelial cells can be isolated from human ADPKD kidneys. These cells are typically cultured in a 3-dimensional collagen matrix to form cysts.[6] Alternatively, immortalized cell lines from individual renal cysts are also a valuable resource.
This compound Transfection Protocol
This protocol is designed for a 24-well plate format. Adjust volumes accordingly for other plate sizes.
Materials:
-
This compound oligonucleotide
-
Control oligonucleotide (non-targeting)
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Primary human ADPKD cells or other suitable kidney cell line
-
Complete cell culture medium without antibiotics
-
24-well tissue culture plates
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed the kidney cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
Use 500 µL of complete growth medium without antibiotics per well.
-
-
Preparation of this compound-Lipofectamine™ RNAiMAX Complexes:
-
For each well to be transfected, prepare the following:
-
In a sterile microcentrifuge tube, dilute the this compound oligonucleotide to the desired final concentration (e.g., 100 nM) in 50 µL of Opti-MEM™ I Reduced Serum Medium. Mix gently. A range of concentrations from 10 nM to 300 nM can be tested to determine the optimal dose.
-
In a separate sterile microcentrifuge tube, mix Lipofectamine™ RNAiMAX gently before use, then dilute 1 µL in 50 µL of Opti-MEM™ I Reduced Serum Medium. Mix gently.
-
Combine the diluted this compound with the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 10-20 minutes at room temperature to allow the formation of transfection complexes.
-
-
-
Transfection:
-
Carefully add the 100 µL of this compound-Lipofectamine™ RNAiMAX complexes to each well containing the cells and medium.
-
Gently rock the plate back and forth to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a CO2 incubator for 24 to 48 hours before proceeding with downstream analysis. The medium may be changed after 4-6 hours if cytotoxicity is a concern.[7]
-
-
Downstream Analysis:
-
After the incubation period, cells can be harvested for various analyses, including:
-
RNA extraction and qRT-PCR: To measure the expression levels of PKD1, PKD2, and other miR-17 target genes.
-
Protein extraction and Western blotting: To quantify the protein levels of PC1 and PC2.
-
Cyst formation and proliferation assays: For primary ADPKD cells cultured in a 3D matrix, the effect of this compound on cyst growth and cell proliferation can be assessed.[8]
-
-
Experimental Workflow
The following diagram illustrates the key steps in the in vitro evaluation of this compound.
Caption: In vitro transfection and analysis workflow for this compound.
References
- 1. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide this compound for the treatment of polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. kidneynews.org [kidneynews.org]
- 4. Regulus Therapeutics Presents Additional Data from its Autosomal Dominant Polycystic Kidney Disease (ADPKD) Program at PKD Connect 2021 - BioSpace [biospace.com]
- 5. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide this compound for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro cyst formation of ADPKD cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ulab360.com [ulab360.com]
- 8. pkdcure.org [pkdcure.org]
Application Notes and Protocols for Subcutaneous Administration of RGLS4326 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGLS4326 is an investigational oligonucleotide designed to inhibit microRNA-17 (miR-17) for the potential treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD).[1][2] In ADPKD, mutations in the PKD1 or PKD2 genes lead to the formation of fluid-filled cysts in the kidneys, ultimately causing a decline in renal function.[1] The miR-17 family of microRNAs is upregulated in ADPKD and contributes to disease progression by repressing the translation of PKD1 and PKD2 mRNA.[3][4] this compound is a chemically modified, single-stranded anti-miR-17 oligonucleotide that binds to the seed sequence of miR-17, thereby derepressing the translation of PKD1 and PKD2 and increasing the levels of their respective proteins, polycystin-1 (PC1) and polycystin-2 (PC2).[5][6]
Preclinical studies in various mouse models of ADPKD have demonstrated that subcutaneous (SC) administration of this compound leads to its preferential distribution to the kidneys and renal cysts.[3][7] This targeted delivery results in reduced cyst formation, decreased kidney weight to body weight ratio, diminished cyst cell proliferation, and preserved kidney function.[1][5] These application notes provide a comprehensive overview of the protocols for the subcutaneous administration of this compound in mice, based on published preclinical data, to aid researchers in designing and executing similar studies.
Mechanism of Action: this compound in ADPKD
The therapeutic rationale for this compound in ADPKD is centered on the inhibition of the miR-17 microRNA family. In the pathological state of ADPKD, elevated levels of miR-17 suppress the translation of the wild-type PKD1 and PKD2 messenger RNA (mRNA). This reduction in the corresponding proteins, PC1 and PC2, is a key driver of cyst development and growth. This compound, an anti-miR oligonucleotide, is designed to directly bind to miR-17, preventing it from interacting with its target mRNAs. This action lifts the translational repression, leading to increased production of PC1 and PC2 proteins, which is expected to slow or reverse cyst progression.
Figure 1: Mechanism of action of this compound in ADPKD.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice Following a Single Subcutaneous Dose
| Parameter | Value | Mouse Strain | Dose (mg/kg) | Reference |
| Tmax (plasma) | ≤1 hour | C57BL/6 | 30 | [8] |
| Cmax (plasma) | 8.5 µg/mL | C57BL/6 | 30 | [8] |
| Half-life (plasma) | <4 hours | C57BL/6 | 30 | [8] |
| Half-life (kidney) | 8-11 days | Not Specified | Not Specified | [4][9][10] |
| Plasma Protein Binding | 79-96% | Not Specified | Not Specified | [9][10] |
| Primary Route of Elimination | Renal Excretion | Not Specified | Not Specified | [9][10] |
| Intact Drug in Urine | 50-79% | Not Specified | Not Specified | [9][10] |
Table 2: Efficacy of this compound in Preclinical Mouse Models of ADPKD
| Mouse Model | Dosing Regimen | Efficacy Endpoints | Outcome | Reference |
| Pkd2-KO | 20 mg/kg on P10, 11, 12, and 19 | Kidney Weight/Body Weight Ratio, Cyst Proliferation | Significant reduction | [3][11] |
| Pcy/DBA | 30 mg/kg, once weekly | Kidney Weight/Body Weight Ratio, Cyst Index | Dose-dependent reduction | [2][11] |
| Pkd1(F/RC) | 20 mg/kg on P8, 10, 12, and 15 | Not specified | Not specified | [11] |
| Pkd1(RC/-) cells | In vitro treatment | Increased Pkd1 and Pkd2 gene and protein expression | >100% increase in gene expression, ~50% increase in protein levels | [5] |
Experimental Protocols
Protocol 1: Preparation and Subcutaneous Administration of this compound
1. Materials:
-
This compound oligonucleotide
-
Sterile, nuclease-free phosphate-buffered saline (PBS)
-
Sterile, nuclease-free microcentrifuge tubes
-
Insulin syringes (or equivalent) with a 28-30 gauge needle
-
Animal scale
-
70% ethanol
2. Procedure:
-
Reconstitution of this compound:
-
Aseptically reconstitute lyophilized this compound in sterile, nuclease-free PBS to the desired stock concentration.
-
Gently vortex to ensure complete dissolution.
-
Store the stock solution as recommended by the manufacturer (typically at -20°C for short-term and -80°C for long-term storage).
-
-
Dose Calculation and Preparation:
-
Weigh each mouse to determine the exact body weight.
-
Calculate the required volume of this compound solution for each mouse based on its body weight and the target dose (e.g., 20 or 30 mg/kg).
-
Dilute the stock solution with sterile PBS if necessary to achieve a suitable injection volume (typically 5-10 µL/g of body weight).
-
-
Subcutaneous Administration:
-
Acclimatize mice to handling prior to the day of injection.
-
Sterilize the injection site (typically the dorsal region, between the shoulder blades) with 70% ethanol.
-
Gently lift the skin to form a tent.
-
Insert the needle into the subcutaneous space, being careful not to puncture the underlying muscle.
-
Slowly inject the calculated volume of this compound solution.
-
Withdraw the needle and monitor the mouse for any immediate adverse reactions.
-
Return the mouse to its cage and observe for any post-injection complications.
-
Protocol 2: Pharmacokinetic Analysis of this compound
1. Materials:
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes (e.g., EDTA-coated)
-
Surgical scissors and forceps
-
Microcentrifuge
-
Liquid nitrogen or dry ice
-
-80°C freezer
2. Procedure:
-
Sample Collection:
-
At predetermined time points following this compound administration, anesthetize the mice.
-
Collect blood via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes.
-
Immediately place the blood tubes on ice.
-
Perform euthanasia by an approved method (e.g., cervical dislocation under anesthesia).
-
Excise tissues of interest (e.g., kidney, liver) and rinse with cold PBS.
-
Blot the tissues dry, weigh them, and flash-freeze in liquid nitrogen or on dry ice.
-
Store frozen tissues at -80°C until analysis.
-
-
Plasma Preparation:
-
Centrifuge the blood tubes at 2,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and transfer it to a fresh, labeled microcentrifuge tube.
-
Store plasma samples at -80°C until analysis.
-
-
Quantification of this compound:
-
Quantify the concentration of this compound in plasma and tissue homogenates using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS) or a specific immunoassay.
-
Experimental Workflow and Signaling Pathway Visualization
Figure 2: General experimental workflow for this compound studies.
Safety and Toxicology Considerations
Preclinical safety studies have been conducted for this compound. While early non-GLP and GLP toxicity studies in mice and non-human primates for up to 7 weeks showed a favorable safety profile, a 27-week chronic toxicity study in mice was prematurely terminated due to unexpected observations.[12] However, these findings were later suggested to be related to technical issues at the contract research organization.[12] A subsequent 27-week study at a different CRO with a new batch of this compound showed no adverse findings at the 13-week interim analysis.[12] At high cumulative doses (≥ 2000 mg/kg) in mice, CNS toxicity has been observed.[11] Researchers should consult the latest safety data and regulatory guidance when designing long-term studies.
Conclusion
This compound represents a promising therapeutic approach for ADPKD by targeting the underlying disease mechanism through the inhibition of miR-17. The subcutaneous administration route has been shown to be effective for delivering the oligonucleotide to the target organ in preclinical mouse models. The protocols and data presented in these application notes provide a foundation for researchers to conduct further investigations into the efficacy and mechanism of action of this compound and similar anti-miR therapeutics. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and relevant endpoints, is crucial for obtaining robust and reproducible results.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. pkdcure.org [pkdcure.org]
- 4. kidneynews.org [kidneynews.org]
- 5. Regulus Therapeutics Presents Additional Data from its Autosomal Dominant Polycystic Kidney Disease (ADPKD) Program at PKD Connect 2021 [prnewswire.com]
- 6. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide this compound for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide this compound for the treatment of polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and Absorption, Distribution, Metabolism and Excretion of this compound in Mouse and Monkey, an Anti-miR-17 Oligonucleotide for the Treatment of Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lsxleaders.com [lsxleaders.com]
- 12. Regulus Announces Preliminary Results of Planned Interim Data Analysis of this compound in New Mouse Chronic Toxicity Study [prnewswire.com]
Application Notes and Protocols for RGLS4326 Dosing in Pkd2-KO Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of RGLS4326 to Pkd2-KO (knockout) mice, a model for Autosomal Dominant Polycystic Kidney Disease (ADPKD). The information is compiled from preclinical studies investigating the efficacy of this compound in reducing cyst formation and preserving kidney function.
Introduction to this compound
This compound is an investigational, first-in-class, short oligonucleotide designed to inhibit microRNA-17 (miR-17).[1][2][3] In the context of ADPKD, the miR-17 family of microRNAs is upregulated and contributes to disease progression by suppressing the expression of key genes, Pkd1 and Pkd2.[4] By inhibiting miR-17, this compound aims to de-repress the translation of these genes, leading to increased levels of their encoded proteins, polycystin-1 (PC1) and polycystin-2 (PC2).[5][6] This mechanism is intended to attenuate cyst growth and slow the progression of ADPKD.[4][5] Preclinical studies have demonstrated that this compound preferentially distributes to the kidneys and kidney cysts following subcutaneous administration.[2][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in Pkd2-KO mice.
Table 1: this compound Dosing Schedule in Pkd2-KO Mice
| Parameter | Details | Reference |
| Drug | This compound | [4] |
| Animal Model | Pkd2-KO mice | [4] |
| Dose | 20 mg/kg | [4] |
| Route of Administration | Subcutaneous (SC) injection | [4] |
| Dosing Frequency | Postnatal day 10, 11, 12, and 19 | [4] |
| Control Groups | Phosphate-Buffered Saline (PBS) or control oligonucleotide | [4] |
| Efficacy Endpoint Measurement | Postnatal day 28 | [4] |
Table 2: Key Efficacy Endpoints
| Endpoint | Description | Method of Assessment | Reference |
| Kidney Size | Kidney weight to body weight (KW/BW) ratio | Gravimetric analysis | [4] |
| Cell Proliferation | Cyst epithelial cell proliferation | Immunohistochemistry for Phospho-Histone H3 (pHH3) | [4] |
| Target Engagement | De-repression of Pkd1 and Pkd2 gene expression | Quantitative real-time PCR (qRT-PCR) | [5][6] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and the experimental workflow for its evaluation in Pkd2-KO mice.
Caption: Mechanism of action of this compound in ADPKD.
Caption: Experimental workflow for this compound dosing in Pkd2-KO mice.
Experimental Protocols
1. Preparation of this compound Dosing Solution
-
Objective: To prepare a sterile solution of this compound for subcutaneous injection.
-
Materials:
-
This compound compound
-
Sterile, nuclease-free Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes and sterile, nuclease-free tips
-
-
Protocol:
-
Based on the body weight of the mice and the 20 mg/kg dose, calculate the required amount of this compound.
-
Aseptically weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile PBS to achieve the desired final concentration for injection. Note: The vehicle is inferred to be PBS as it was used in the control group of published studies.
-
Gently vortex the tube until the this compound is completely dissolved.
-
Visually inspect the solution for any particulates. If present, filter through a 0.22 µm sterile filter.
-
Store the prepared solution at 4°C for short-term use or aliquot and store at -20°C for longer-term storage. Avoid repeated freeze-thaw cycles.
-
2. Subcutaneous Administration of this compound to Pkd2-KO Mouse Pups
-
Objective: To administer a precise dose of this compound subcutaneously to neonatal mice.
-
Materials:
-
Prepared this compound dosing solution
-
Pkd2-KO mouse pups (P10, P11, P12, P19)
-
Insulin (B600854) syringes with 28-30 gauge needles
-
Animal scale
-
-
Protocol:
-
Warm the this compound solution to room temperature before injection.
-
Weigh each mouse pup to determine the exact injection volume.
-
Draw the calculated volume of the this compound solution into an insulin syringe. Ensure all air bubbles are removed.
-
Gently restrain the mouse pup. For neonates, this can often be done with one hand.
-
Identify the injection site, typically the loose skin over the back, between the shoulder blades.
-
Wipe the injection site with 70% ethanol.
-
Gently lift the skin to form a "tent".
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Inject the solution slowly and steadily. A small bleb should form under the skin.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.
-
Return the pup to its cage and monitor for any adverse reactions.
-
Repeat this procedure on postnatal days 11, 12, and 19.
-
3. Measurement of Kidney Weight to Body Weight (KW/BW) Ratio
-
Objective: To determine the ratio of kidney weight to total body weight as a measure of disease severity.
-
Materials:
-
Euthanized Pkd2-KO mice (P28)
-
Analytical balance (precision to 0.1 mg)
-
Dissection tools (scissors, forceps)
-
Absorbent paper
-
-
Protocol:
-
At postnatal day 28, euthanize the mice according to approved institutional guidelines.
-
Record the final body weight of each mouse.
-
Perform a laparotomy to expose the abdominal cavity.
-
Carefully dissect both kidneys, removing any adrenal glands and surrounding fatty tissue.
-
Gently blot the kidneys on absorbent paper to remove excess blood and fluid.
-
Weigh both kidneys together on the analytical balance and record the total kidney weight.
-
Calculate the KW/BW ratio using the following formula: KW/BW Ratio = (Total Kidney Weight [g] / Final Body Weight [g]) * 100
-
4. Immunohistochemistry for Phospho-Histone H3 (pHH3)
-
Objective: To identify and quantify proliferating cells in kidney tissue sections.
-
Materials:
-
Kidneys from euthanized mice
-
10% neutral buffered formalin
-
Paraffin (B1166041) processing reagents (ethanol series, xylene)
-
Paraffin wax
-
Microtome
-
Microscope slides
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution (e.g., 3%)
-
Blocking buffer (e.g., normal goat serum in PBS)
-
Primary antibody: anti-Phospho-Histone H3 (Ser10)
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
DAB chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
-
Protocol:
-
Tissue Fixation and Processing:
-
Immediately after dissection, fix the kidneys in 10% neutral buffered formalin for 24 hours at room temperature.
-
Dehydrate the tissue through a graded series of ethanol (e.g., 70%, 95%, 100%).
-
Clear the tissue with xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning:
-
Cut 4-5 µm thick sections using a microtome and mount them on positively charged microscope slides.
-
Dry the slides overnight at 37°C.
-
-
Immunostaining:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform heat-induced antigen retrieval by incubating the slides in a pre-heated antigen retrieval solution.
-
Allow the slides to cool to room temperature.
-
Block endogenous peroxidase activity by incubating the sections in hydrogen peroxide solution for 10-15 minutes.
-
Rinse with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific antibody binding by incubating with a blocking buffer for 30-60 minutes.
-
Incubate the sections with the primary anti-pHH3 antibody at the recommended dilution overnight at 4°C.
-
Rinse with wash buffer.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Rinse with wash buffer.
-
Apply the DAB chromogen substrate and incubate until the desired brown color develops.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides with a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope.
-
pHH3-positive nuclei (indicating mitotic cells) will appear brown.
-
Quantify the number of pHH3-positive cells per field of view or per cyst to determine the proliferation index.
-
-
References
- 1. research.vt.edu [research.vt.edu]
- 2. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide this compound for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide this compound for the treatment of polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-support.uq.edu.au [research-support.uq.edu.au]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. urmc.rochester.edu [urmc.rochester.edu]
Application Notes and Protocols: Quantifying Pkd1 and Pkd2 Derepression Following RGLS4326 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a prevalent monogenic disorder characterized by the progressive development of renal cysts, often leading to end-stage renal disease.[1] The disease is primarily caused by mutations in the PKD1 or PKD2 genes, which encode for Polycystin-1 (PC1) and Polycystin-2 (PC2), respectively.[2] A key pathogenic mechanism in ADPKD involves the upregulation of the microRNA-17 (miR-17) family, which post-transcriptionally represses the expression of Pkd1 and Pkd2.[3][4]
RGLS4326 is a first-in-class short oligonucleotide inhibitor of miR-17 designed to treat ADPKD.[5] By binding to and inhibiting miR-17, this compound disrupts the repression of Pkd1 and Pkd2, leading to an increase in the levels of their corresponding proteins, PC1 and PC2.[6] This derepression of Pkd1 and Pkd2 is a critical biomarker for the therapeutic efficacy of this compound. These application notes provide detailed protocols for quantifying the derepression of Pkd1 and Pkd2 at both the mRNA and protein levels following treatment with this compound.
Signaling Pathway and Mechanism of Action
This compound acts by inhibiting the function of the miR-17 family of microRNAs. In the context of ADPKD, miR-17 binds to the 3' untranslated region (3'-UTR) of Pkd1 and Pkd2 messenger RNA (mRNA), leading to their degradation and a subsequent reduction in the synthesis of PC1 and PC2 proteins.[4] this compound, as an anti-miR oligonucleotide, prevents this interaction, thereby stabilizing Pkd1 and Pkd2 mRNA and promoting the translation of PC1 and PC2.[7]
References
- 1. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide this compound for the treatment of polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biospace.com [biospace.com]
- 3. pkdcure.org [pkdcure.org]
- 4. Modulation of Polycystic Kidney Disease by non-coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide this compound for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kidneynews.org [kidneynews.org]
Application Notes and Protocols for Assessing RGLS4326 Stability in Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGLS4326 is a pioneering short oligonucleotide inhibitor of microRNA-17 (miR-17), developed for the potential treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD)[1][2]. As an RNA-based therapeutic, ensuring its stability in biological media is paramount for preclinical and clinical development. This document provides detailed protocols for assessing the stability of this compound in various relevant media, including plasma, serum, and cell culture media.
The stability of oligonucleotide therapeutics is a critical parameter that influences their efficacy, safety, and shelf-life.[3] Degradation can occur through enzymatic digestion by nucleases present in biological fluids or through chemical hydrolysis.[4][5] These protocols are designed to provide a comprehensive framework for evaluating the stability profile of this compound, identifying potential degradation products, and establishing its viability as a therapeutic agent. The methodologies described herein utilize common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the quantification of the parent oligonucleotide and its metabolites.[6][7][8]
Signaling Pathways and Degradation Mechanisms
Oligonucleotides like this compound can be subject to degradation by various nucleases. The primary degradation pathway for antisense oligonucleotides involves breakdown mediated by endonucleases and exonucleases. Understanding these pathways is crucial for designing stable therapeutic molecules.
Caption: Potential enzymatic degradation pathways of this compound.
Experimental Protocols
Stability of this compound in Human Plasma
This protocol details the assessment of this compound stability in human plasma over time.
Materials:
-
This compound
-
Human plasma (pooled, with anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Proteinase K
-
Liquid-liquid extraction solvents (e.g., phenol:chloroform:isoamyl alcohol)
-
Solid-phase extraction (SPE) cartridges
-
HPLC system with UV detector
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw frozen human plasma at 37°C.
-
Spike this compound into the plasma to a final concentration of 10 µg/mL.
-
Prepare control samples with this compound in PBS.
-
Incubate all samples at 37°C.
-
-
Time Points:
-
Collect aliquots at 0, 1, 4, 8, 24, and 48 hours.
-
Immediately stop the degradation process by adding Proteinase K and incubating as per the manufacturer's protocol, followed by freezing at -80°C until analysis.
-
-
Extraction of this compound:
-
Perform a liquid-liquid extraction to remove proteins.
-
Further purify the aqueous layer using solid-phase extraction (SPE) to isolate the oligonucleotide.
-
-
Quantification:
-
Analyze the extracted samples using a validated ion-pair reversed-phase HPLC (IP-RP-HPLC) method with UV detection.
-
For identification of degradation products, utilize LC-MS/MS.
-
The concentration of intact this compound is determined by comparing the peak area at each time point to the peak area at time 0.
-
Stability of this compound in Cell Culture Media
This protocol assesses the stability of this compound in a typical cell culture environment.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Nuclease-free water
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Prepare the complete cell culture medium by supplementing with 10% FBS.
-
Spike this compound into the complete medium to a final concentration of 5 µg/mL.
-
Prepare a control sample with this compound in nuclease-free water.
-
Incubate the samples at 37°C in a 5% CO2 incubator.
-
-
Time Points:
-
Collect aliquots at 0, 2, 6, 12, 24, and 72 hours.
-
Store aliquots at -80°C until analysis.
-
-
Quantification:
-
Directly inject the samples (after appropriate dilution) into an HPLC system for analysis.
-
Calculate the percentage of remaining intact this compound at each time point relative to the initial concentration.
-
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products under stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H2O2)
-
IP-RP-HPLC-MS system
Procedure:
-
Acid and Base Hydrolysis:
-
Incubate this compound solution with 0.1 M HCl and 0.1 M NaOH at 60°C for 24 hours.
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Treat this compound solution with 3% H2O2 at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Incubate this compound solution at 70°C for 48 hours.
-
-
Analysis:
-
Analyze all stressed samples using a validated IP-RP-HPLC-MS method to separate and identify the parent compound and any degradation products.
-
Data Presentation
The quantitative data from the stability studies should be summarized in a clear and structured format for easy comparison.
| Medium | Time Point (hours) | Mean % Remaining this compound (± SD) |
| Human Plasma | 0 | 100 ± 0.0 |
| 1 | 98.2 ± 1.5 | |
| 4 | 95.5 ± 2.1 | |
| 8 | 90.1 ± 3.0 | |
| 24 | 75.8 ± 4.2 | |
| 48 | 55.3 ± 5.1 | |
| Cell Culture Media (10% FBS) | 0 | 100 ± 0.0 |
| 2 | 99.1 ± 0.8 | |
| 6 | 97.4 ± 1.2 | |
| 12 | 94.6 ± 1.9 | |
| 24 | 88.2 ± 2.5 | |
| 72 | 70.5 ± 3.8 | |
| PBS (Control) | 48 | 99.8 ± 0.5 |
Table 1: Stability of this compound in Human Plasma and Cell Culture Media at 37°C.
Experimental Workflow
A standardized workflow ensures reproducibility and accuracy in stability assessments.
Caption: General workflow for assessing the stability of this compound.
Conclusion
The protocols outlined in this application note provide a robust framework for assessing the stability of this compound in biologically relevant media. The data generated from these studies are essential for understanding the pharmacokinetic and pharmacodynamic properties of this compound and for its continued development as a potential therapeutic for ADPKD. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data critical for regulatory submissions and further research.
References
- 1. Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Forced Degradation Studies of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide this compound for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ppd.com [ppd.com]
Troubleshooting & Optimization
optimizing RGLS4326 delivery to renal cysts
Welcome to the technical support center for RGLS4326, an investigational anti-miR-17 oligonucleotide for researchers studying Autosomal Dominant Polycystic Kidney Disease (ADPKD). This resource provides essential information, protocols, and troubleshooting guidance to help optimize the delivery of this compound to renal cysts and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, short oligonucleotide designed to inhibit microRNA-17 (miR-17) as a potential treatment for Autosomal Dominant Polycystic Kidney Disease (ADPKD).[1][2] In ADPKD, the genes PKD1 and PKD2 are dysregulated. This compound works by binding to miR-17, which in turn de-represses the mRNA targets of miR-17, including Pkd1 and Pkd2.[2][3] This action is intended to increase the levels of the corresponding proteins, polycystin-1 (PC1) and polycystin-2 (PC2), thereby slowing cyst growth.[3][4][5]
Q2: How does this compound target renal cysts?
A2: this compound is designed to preferentially distribute to the kidneys following subcutaneous administration.[2][6][7] Studies in mouse models show that it is rapidly absorbed into the plasma and then accumulates in the kidney, including the collecting duct-derived cysts, where it exerts its therapeutic effect.[2][7][8]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For optimal stability, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under nitrogen.[1] Always refer to the product-specific datasheet for the most accurate handling instructions.
Q4: Is this compound effective in vitro and in vivo?
A4: Yes, preclinical studies have demonstrated the efficacy of this compound in various models. It inhibits miR-17 function in cell cultures with EC50 values of approximately 28.3 nM in HeLa cells and 77.2 nM in kidney collecting duct cells.[1] In vivo, this compound administration in mouse models of ADPKD has been shown to reduce kidney cyst formation, decrease the kidney weight to body weight ratio, and preserve kidney function.[6][9]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies to facilitate experimental design and comparison.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Parameter | Value | Reference |
|---|---|---|---|
| HeLa Cells | EC50 (miR-17 Inhibition) | 28.3 nM | [1] |
| Kidney Collecting Duct Cells | EC50 (miR-17 Inhibition) | 77.2 ± 20.2 nM | [1] |
| Human Primary ADPKD Cysts | PC1 Protein Increase | ~2-fold | [8] |
| Human Primary ADPKD Cysts | PC2 Protein Increase | ~4-fold |[8] |
Table 2: Pharmacokinetics of this compound in Wild-Type Mice (Single 30 mg/kg SC Dose)
| Parameter | Value | Reference |
|---|---|---|
| Tmax (Time to Peak Plasma Conc.) | ≤1 hour | [1][8] |
| Cmax (Peak Plasma Concentration) | 8.5 µg/mL | [1][8] |
| Plasma Half-life | <4 hours | [1][8] |
| Kidney Half-life | 8-11 days |[7] |
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and experimental processes, refer to the diagrams below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide this compound for the treatment of polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 67.222.32.150 [67.222.32.150]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Pharmacokinetics and Absorption, Distribution, Metabolism and Excretion of this compound in Mouse and Monkey, an Anti-miR-17 Oligonucleotide for the Treatment of Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide this compound for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulus Announces Preliminary Results of Planned Interim Data Analysis of this compound in New Mouse Chronic Toxicity Study [prnewswire.com]
mitigating off-target effects of RGLS4326 in vitro
Welcome to the RGLS4326 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects of this compound in in vitro experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are based on established best practices for antisense oligonucleotide research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an investigational short oligonucleotide designed to inhibit microRNA-17 (miR-17).[1][2][3] In the context of Autosomal Dominant Polycystic Kidney Disease (ADPKD), miR-17 is overexpressed and suppresses the translation of PKD1 and PKD2 mRNA, which are crucial for normal kidney function.[1][3] this compound binds to miR-17, displacing it from these target mRNAs and thereby stabilizing their expression, leading to an increase in the production of polycystin-1 (PC1) and polycystin-2 (PC2) proteins.[1][4][5][6][7][8]
Q2: What are the potential off-target effects of this compound?
As with other oligonucleotide therapeutics, off-target effects can potentially arise from several mechanisms:
-
Hybridization-dependent off-target effects: this compound may bind to unintended RNAs with partial sequence complementarity, leading to the regulation of unintended genes.
-
Hybridization-independent off-target effects: this compound may interact with cellular proteins, leading to downstream effects unrelated to its intended miR-17 target.
-
Toxicity: At high concentrations, oligonucleotides can induce cytotoxicity.[4][9]
Preclinical studies at high doses have suggested the potential for off-target central nervous system (CNS) effects, although the specific mechanisms were not detailed.[10] Careful in vitro experimental design is crucial to minimize and control for these potential effects.
Q3: How can I minimize off-target effects in my in vitro experiments?
Minimizing off-target effects begins with careful experimental design. Key strategies include:
-
Dose-response experiments: Determine the lowest effective concentration of this compound that achieves the desired on-target effect (inhibition of miR-17 activity and upregulation of PC1/PC2) to avoid using unnecessarily high concentrations that are more likely to induce off-target effects.[2][11]
-
Appropriate controls: Utilize stringent negative controls to distinguish on-target from off-target effects.[2][11]
-
Optimized delivery: The method of delivering this compound into cells can influence its activity and potential for toxicity.[12][13][14]
Troubleshooting Guide
Issue 1: High degree of cell death or unexpected changes in cell morphology.
This may indicate cytotoxicity due to the oligonucleotide or the delivery method.
Troubleshooting Steps:
-
Assess Cytotoxicity: Perform a cell viability assay (e.g., MTT, LDH release) across a range of this compound concentrations.[4][15][16]
-
Optimize Transfection Reagent: If using a transfection reagent, titrate the reagent concentration to find the optimal balance between delivery efficiency and cell health.[12]
-
Include a "Naked" Oligonucleotide Control: Test this compound without any transfection reagent to see if the oligonucleotide itself is causing toxicity at the tested concentrations. Some cell types can take up oligonucleotides without assistance.
-
Review Chemical Modifications: Be aware that chemical modifications on oligonucleotides can contribute to toxicity.[4][9]
Table 1: Example Data for Assessing Cytotoxicity of this compound
| This compound Conc. (nM) | Transfection Reagent Conc. (µL/mL) | Cell Viability (%) | On-Target Effect (Fold change in PKD1 mRNA) |
| 0 | 1.0 | 100 | 1.0 |
| 10 | 1.0 | 98 | 1.5 |
| 50 | 1.0 | 95 | 2.5 |
| 100 | 1.0 | 85 | 3.0 |
| 200 | 1.0 | 60 | 3.1 |
| 100 | 0.5 | 92 | 2.8 |
| 100 | 2.0 | 70 | 3.2 |
This is illustrative data. Actual results will vary depending on the cell type and experimental conditions.
Issue 2: Observing a phenotype that may not be related to miR-17 inhibition.
This could be due to hybridization-dependent or -independent off-target effects.
Troubleshooting Steps:
-
Use Stringent Negative Controls: The inclusion of appropriate negative control oligonucleotides is critical.[2][11]
-
Mismatch Control: An oligonucleotide with the same chemistry and length as this compound but with a few base mismatches. This helps control for effects related to the oligonucleotide chemistry and structure.
-
Scrambled Control: An oligonucleotide with the same base composition as this compound but in a randomized sequence. This helps control for sequence-specific off-target effects.
-
-
Test a Second On-Target Oligonucleotide: If possible, use a second, distinct anti-miR-17 oligonucleotide. If both oligonucleotides produce the same phenotype, it is more likely to be an on-target effect.[2]
-
Rescue Experiment: If you observe a downstream phenotypic change, attempt to "rescue" it by overexpressing a downstream target of miR-17 that is independent of PKD1/2.
-
Transcriptomic Analysis: For a global view of off-target effects, perform RNA sequencing to compare the gene expression profiles of cells treated with this compound, a mismatch control, and a scrambled control.[17]
Table 2: Example Data for On-Target vs. Off-Target Effects
| Treatment | This compound Conc. (nM) | PKD1 mRNA (Fold Change) | Off-Target Gene X mRNA (Fold Change) | Cell Proliferation (% of Control) |
| Mock | 0 | 1.0 | 1.0 | 100 |
| This compound | 50 | 2.5 | 1.2 | 80 |
| Mismatch Control | 50 | 1.1 | 1.1 | 98 |
| Scrambled Control | 50 | 1.0 | 0.9 | 99 |
This is illustrative data. Off-target gene expression and phenotypic effects should be validated.
Experimental Protocols
Protocol 1: In Vitro Transfection of this compound
This is a general protocol and should be optimized for your specific cell line.
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Oligonucleotide Preparation: Dilute this compound and control oligonucleotides in serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute the chosen cationic lipid transfection reagent in serum-free medium.
-
Complex Formation: Combine the diluted oligonucleotide and diluted transfection reagent. Incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Transfection: Add the oligonucleotide-lipid complexes to the cells in complete medium.
-
Incubation: Incubate the cells for 24-72 hours before analysis. The optimal incubation time will depend on the assay being performed.
Protocol 2: RNA Extraction and qRT-PCR for On-Target Gene Expression
-
Cell Lysis: After incubation with this compound or controls, wash cells with PBS and lyse using a suitable lysis buffer.
-
RNA Extraction: Extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for PKD1, PKD2, and a housekeeping gene for normalization.
Visualizations
Caption: this compound Mechanism of Action in ADPKD.
Caption: Workflow for Mitigating Off-Target Effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kidneynews.org [kidneynews.org]
- 4. Impact of Oligonucleotide Structure, Chemistry, and Delivery Method on In Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide this compound for the treatment of polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pkdcure.org [pkdcure.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Antisense Oligonucleotides: Treatment Strategies and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms and strategies for effective delivery of antisense and siRNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In Vitro Assessment of the Hepatotoxicity Potential of Therapeutic Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 16. Establishment of a Predictive In Vitro Assay for Assessment of the Hepatotoxic Potential of Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines | Semantic Scholar [semanticscholar.org]
RGLS4326 Preclinical CNS Toxicity Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the central nervous system (CNS) toxicity observed in preclinical studies of RGLS4326. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues and provide insights into the underlying mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its intended therapeutic target?
This compound is a first-in-class, short oligonucleotide designed to inhibit microRNA-17 (miR-17).[1][2] Its primary therapeutic goal was the treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD).[3][4] Preclinical studies demonstrated that this compound could effectively de-repress miR-17 target genes, including Pkd1 and Pkd2, leading to a reduction in kidney cyst growth in various ADPKD models.[1][5]
Q2: Was CNS toxicity observed in preclinical studies of this compound?
Yes, dose-limiting CNS toxicity was observed in nonclinical toxicity studies in both mice and monkeys receiving high doses of this compound.[6] These findings ultimately led to the discontinuation of the clinical development of this compound.[2][7]
Q3: What was the underlying mechanism of the observed CNS toxicity?
The CNS toxicity of this compound was not related to its on-target inhibition of miR-17. Instead, investigations revealed that the toxicity was due to a direct, off-target interaction with the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPA-R), a key glutamate (B1630785) receptor in the CNS.[6] this compound acts as a competitive antagonist of the AMPA receptor.[8]
Q4: What specific structural feature of this compound was responsible for the AMPA-R interaction?
Subsequent structure-activity relationship (SAR) studies identified that the nucleobase guanine (B1146940) at the 3'-terminus of the this compound oligonucleotide sequence was responsible for the aptamer-like binding to the AMPA receptor.[2]
Q5: Was a solution to this off-target toxicity identified?
Yes. A next-generation anti-miR-17 oligonucleotide, RGLS8429, was developed by replacing the problematic 3'-terminal guanine with an adenine.[2] This modification successfully eliminated the affinity for the AMPA-R, and consequently, RGLS8429 did not produce CNS-related toxicity in preclinical studies while maintaining its on-target potency against miR-17.[2][6]
Troubleshooting Guide
Issue: Unexpected neurological signs observed in animals treated with oligonucleotides.
If you observe neurological signs such as seizures, tremors, or behavioral changes in your preclinical studies with oligonucleotides, consider the following troubleshooting steps:
-
Investigate Potential Off-Target Interactions: As demonstrated with this compound, CNS effects can arise from unintended interactions with neuronal receptors.
-
Recommendation: Screen your oligonucleotide against a panel of CNS receptors, including ion channels like the AMPA receptor.
-
-
Evaluate Compound Accumulation in the CNS: Even with peripheral administration, some oligonucleotides may accumulate in the CNS over time, reaching concentrations that can cause toxicity.[8]
-
Recommendation: Conduct pharmacokinetic studies to determine the brain concentration of your oligonucleotide after repeat dosing.
-
-
Assess Formulation for Cation Chelation Effects: For oligonucleotides administered directly to the CNS (e.g., intrathecal injection), acute neurotoxicity can be caused by the chelation of divalent cations like Ca2+ and Mg2+ in the cerebrospinal fluid.
-
Recommendation: If using direct CNS administration, consider optimizing the formulation by adding supplementary Ca2+ and Mg2+. Note that this was not the identified cause of this compound's toxicity, which occurred after subcutaneous administration.[8]
-
-
Perform Structure-Activity Relationship (SAR) Studies: If an off-target effect is identified, medicinal chemistry efforts can be employed to modify the oligonucleotide sequence or chemistry to mitigate the toxicity while preserving on-target activity.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from the preclinical evaluation of this compound's CNS toxicity.
Table 1: this compound In Vitro Activity and Off-Target Effect
| Parameter | Value | Description |
| On-Target Potency (EC50) | 28.3 ± 4.0 nM | Inhibition of miR-17 function in a HeLa cell luciferase reporter assay. |
| Off-Target AMPA-R Inhibition (IC50) | ~437 nM | Functional inhibition of human GluA1:A4 AMPA receptors in a patch-clamp assay.[8] |
Table 2: this compound In Vivo CNS Tolerability in Mice
| Dosing Regimen | Cumulative Dose | Outcome |
| 2000 mg/kg | 2000 mg/kg | CNS toxicity observed.[8] |
| 300 mg/kg, every 2 weeks for 14 doses | 4200 mg/kg | Data point on graph suggesting this regimen was tested.[8] |
| 450 mg/kg, weekly for 14 doses | 6300 mg/kg | Data point on graph suggesting this regimen was tested.[8] |
Note: The graph in the cited presentation suggests an upper limit of CNS tolerability was established around a cumulative dose of 2000 mg/kg.[8]
Experimental Protocols
1. In Vitro AMPA Receptor Functional Assay (Patch-Clamp Electrophysiology)
This assay was used to determine the functional inhibition of AMPA receptors by this compound.[8]
-
Cell Line: HEK293 cells overexpressing human GluA1 and GluA4 AMPA receptor subunits.
-
Method: Whole-cell patch-clamp recordings.
-
Procedure:
-
Cells are voltage-clamped.
-
Glutamate (e.g., 3mM) is applied to elicit an inward current through the AMPA receptors.
-
This compound is co-applied at various concentrations with glutamate.
-
The inhibition of the glutamate-induced current by this compound is measured.
-
An IC50 value is calculated from the concentration-response curve.
-
2. In Vivo Mouse CNS Tolerability Study
These studies were conducted to determine the maximum tolerated dose of this compound.[8]
-
Species: Mouse.
-
Administration Route: Subcutaneous (SC) injection.
-
Dosing Regimens: Various dose levels and frequencies were tested, including single high doses and repeat dosing schedules (e.g., weekly, bi-weekly).
-
Endpoint: Observation for clinical signs of CNS toxicity (e.g., seizures, behavioral changes). The cumulative dose at which toxicity was observed was determined.
Visualizations
Caption: On-target vs. off-target pathways of this compound.
Caption: Workflow for identifying and resolving this compound CNS toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. The nucleobase guanine at the 3'-terminus of oligonucleotide this compound drives off-target AMPAR inhibition and CNS toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. American Society of Nephrology | Kidney Week - Abstract Details (2022) [asn-online.org]
- 5. lsxleaders.com [lsxleaders.com]
- 6. Regulus Announces Preliminary Results of Planned Interim Data Analysis of this compound in New Mouse Chronic Toxicity Study [prnewswire.com]
- 7. This compound / Bio-Techne, Novartis [delta.larvol.com]
- 8. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide this compound for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
improving RGLS4326 solubility for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation and in vivo use of RGLS4326, an investigational oligonucleotide for the treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD).
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a chemically modified, single-stranded antisense oligonucleotide designed to inhibit microRNA-17 (miR-17).[1][2] In ADPKD, miR-17 is upregulated and contributes to cyst growth by repressing the expression of PKD1 and PKD2, the genes mutated in the disease.[3] By binding to miR-17, this compound de-represses the translation of PKD1 and PKD2, leading to increased levels of their encoded proteins, polycystin-1 (PC1) and polycystin-2 (PC2), thereby attenuating cyst growth.[1][2]
2. What is the recommended formulation for in vivo preclinical studies?
Preclinical studies have successfully used phosphate-buffered saline (PBS) as a vehicle for the subcutaneous administration of this compound.[2][4] It is recommended to use sterile, nuclease-free PBS at a neutral pH (7.0-8.0) to ensure the stability of the oligonucleotide.[5]
3. How should this compound be stored?
For long-term storage, it is best to store this compound lyophilized at -20°C or below, protected from light.[5][6] Once reconstituted in PBS, the solution should be stored at 2-8°C for short-term use.[7] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the reconstituted solution into single-use volumes and store them at -20°C.[5]
4. What is the pharmacokinetic profile of this compound in mice?
Following a single subcutaneous injection in wild-type mice, this compound is rapidly absorbed into the plasma, reaching maximum concentration (Tmax) in under an hour.[2] It distributes preferentially to the kidney, a key feature for treating ADPKD.[1][8] The plasma half-life is less than 4 hours, reflecting rapid distribution to tissues, while the half-life in the kidney is significantly longer, ranging from 8 to 11 days.[8][9]
5. Has this compound shown efficacy in preclinical models?
Yes, in various mouse models of ADPKD, subcutaneous administration of this compound has been shown to reduce kidney cyst formation, improve the kidney weight to body weight ratio, decrease cyst cell proliferation, and preserve kidney function.[10][11]
Troubleshooting Guide: this compound Formulation and Handling
| Issue | Potential Cause | Recommended Solution |
| Precipitate observed in PBS after reconstitution. | The PBS solution may be too cold, as salts like potassium chloride (KCl) can precipitate at lower temperatures.[12] Alternatively, the concentration of this compound may be too high for the current buffer conditions. | Gently warm the solution to 37°C to see if the precipitate dissolves.[12] If precipitation persists, consider preparing a fresh, sterile PBS solution. Ensure the final concentration of this compound is within the range used in published preclinical studies (e.g., up to 30 mg/kg).[1] For high concentrations, a formulation study with different excipients may be necessary, although for most preclinical applications, PBS should be sufficient. |
| Difficulty dissolving lyophilized this compound. | The lyophilized powder may have become compact. | Gently vortex the vial to break up the pellet before adding the PBS. Add the PBS and allow the vial to sit at room temperature for a few minutes before vortexing again. Pipetting the solution up and down can also aid in dissolution. |
| Degradation of this compound in solution. | The solution may be contaminated with nucleases. The pH of the solution may be too acidic. | Always use sterile, nuclease-free water and PBS for reconstitution. Handle the oligonucleotide using sterile techniques, including wearing gloves.[5] Ensure the pH of the PBS is between 7.0 and 8.0, as acidic conditions can lead to degradation.[5] Store reconstituted aliquots at -20°C to minimize nuclease activity and chemical degradation.[6] |
| Inconsistent experimental results. | Inconsistent dosing due to inaccurate concentration measurement. Degradation of the oligonucleotide due to improper storage or handling. | Quantify the concentration of the reconstituted this compound solution using UV-Vis spectrophotometry at 260 nm before each experiment.[13] Prepare single-use aliquots to avoid multiple freeze-thaw cycles and potential for contamination.[5] |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Wild-Type Mice Following a Single 30 mg/kg Subcutaneous Injection. [2]
| Parameter | Plasma | Kidney | Liver |
| Tmax (Time to Peak Concentration) | ≤1 hour | - | - |
| Cmax (Peak Concentration) | 8.5 µg/mL | ~100 µg/g | ~10 µg/g |
| AUC (Area Under the Curve) | - | ~13-fold higher than liver | - |
| Half-life (t½) | <4 hours | 8-11 days[8] | - |
Table 2: Dosing of this compound in Preclinical and Clinical Studies.
| Study Type | Species/Population | Dose(s) | Route of Administration | Reference |
| Preclinical Efficacy | Pkd2KO Mice | 20 mg/kg | Subcutaneous | [4] |
| Preclinical Pharmacodynamics | Wild-type Mice | 0.003 to 30 mg/kg | Subcutaneous | [1] |
| Phase 1b Clinical Trial | ADPKD Patients | 0.3 mg/kg and 1 mg/kg | Subcutaneous | [14] |
Experimental Protocols
Protocol: Preparation of this compound for In Vivo Subcutaneous Administration
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free phosphate-buffered saline (PBS), pH 7.4
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated micropipettes with sterile, nuclease-free tips
-
Vortex mixer
-
UV-Vis spectrophotometer
Procedure:
-
Reconstitution: a. Before opening, briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom. b. Aseptically add the required volume of sterile, nuclease-free PBS (pH 7.4) to the vial to achieve the desired stock concentration. c. Gently vortex the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming. d. Visually inspect the solution to ensure there is no particulate matter.
-
Concentration Measurement: a. Determine the concentration of the reconstituted this compound solution using a UV-Vis spectrophotometer by measuring the absorbance at 260 nm (A260). b. Use the extinction coefficient provided by the manufacturer to calculate the precise concentration.
-
Dose Preparation: a. Based on the measured concentration, calculate the volume of the this compound solution needed for each animal according to its body weight and the target dose (e.g., 20 mg/kg). b. If necessary, dilute the stock solution with sterile, nuclease-free PBS to the final desired concentration for injection.
-
Storage: a. For immediate use, keep the solution on ice. b. For storage, aliquot the stock solution into single-use sterile, low-adhesion microcentrifuge tubes. c. Store the aliquots at -20°C. Thaw on ice before use and avoid repeated freeze-thaw cycles.[5]
Visualizations
Caption: Mechanism of action of this compound in ADPKD.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide this compound for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MicroRNAs and Polycystic Kidney Disease - Polycystic Kidney Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pkdcure.org [pkdcure.org]
- 5. jenabioscience.com [jenabioscience.com]
- 6. idtdna.com [idtdna.com]
- 7. Technical Considerations for Use of Oligonucleotide Solution API - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Absorption, Distribution, Metabolism and Excretion of this compound in Mouse and Monkey, an Anti-miR-17 Oligonucleotide for the Treatment of Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kidneynews.org [kidneynews.org]
- 10. Regulus Announces First-in-Human Dosing for Phase I Study of this compound for the Treatment of Autosomal Dominant Polycystic Kidney Disease [prnewswire.com]
- 11. Regulus Announces Preliminary Results of Planned Interim Data Analysis of this compound in New Mouse Chronic Toxicity Study [prnewswire.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. glenresearch.com [glenresearch.com]
- 14. microRNA-17 family promotes polycystic kidney disease progression through modulation of mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
addressing RGLS4326 stability issues in cell culture
Welcome to the technical support center for RGLS4326. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common queries and challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a short, single-stranded, chemically modified oligonucleotide designed to inhibit microRNA-17 (miR-17).[1][2] It has full complementarity to the seed sequence of the miR-17 family of miRNAs.[1] By binding to miR-17, this compound displaces it from translationally active polysomes.[1][2] This action de-represses the mRNA targets of miR-17, including Pkd1 and Pkd2, which are crucial in the context of Autosomal Dominant Polycystic Kidney Disease (ADPKD).[1] The ultimate result is an increase in the expression of the proteins encoded by these target genes, such as Polycystin-1 (PC1) and Polycystin-2 (PC2).[1]
Q2: Is this compound stable in typical cell culture conditions?
Preclinical studies have demonstrated that this compound is metabolically stable in mouse, monkey, and human tissue lysates.[1] While specific stability data in various cell culture media over extended periods is not detailed in the provided literature, its demonstrated efficacy in multi-day in vitro and ex vivo experiments suggests good stability under standard cell culture conditions.[1][2] The compound is designed with chemical modifications to enhance its stability.[2]
Q3: What are the expected effective concentrations of this compound in cell culture?
The effective concentration (EC50) of this compound can vary depending on the cell line and the specific assay being performed. The following table summarizes reported EC50 values from preclinical studies.
| Cell Line | Assay | EC50 Value (nM) | Reference |
| HeLa | miR-17 Luciferase Sensor Activity | 28.3 ± 4.0 | [1] |
| Mouse IMCD3 | miR-17 PD-Sig De-repression | 77.2 ± 20.2 | [1] |
Q4: Which cell lines are suitable for studying the effects of this compound?
This compound has been shown to be effective in a variety of cell lines, including:
-
HeLa cells (for luciferase reporter assays)[1]
-
Mouse inner medullary collecting duct (IMCD3) cells[1]
-
Various mouse kidney cell lines from proximal and distal tubules, and collecting ducts[1]
The choice of cell line should be guided by the specific research question and the expression of miR-17 and its relevant targets.
Troubleshooting Guide
Problem 1: No significant de-repression of miR-17 target genes (e.g., Pkd1, Pkd2) is observed after this compound treatment.
-
Possible Cause 1: Suboptimal Concentration.
-
Possible Cause 2: Inefficient Cellular Uptake.
-
Possible Cause 3: Low miR-17 Expression in the Cell Model.
-
Solution: Confirm that your chosen cell line expresses a functional level of miR-17. If miR-17 levels are very low, the effect of an inhibitor like this compound will be minimal.
-
Problem 2: High variability in results between replicate experiments.
-
Possible Cause 1: Inconsistent Cell Culture Conditions.
-
Solution: Ensure consistent cell density, passage number, and media composition for all experiments. The genetic stability of cell lines can change over time with extensive passaging.[4]
-
-
Possible Cause 2: Degradation of this compound Stock Solution.
-
Solution: Prepare fresh dilutions of this compound from a properly stored concentrated stock for each experiment. Avoid repeated freeze-thaw cycles.
-
Problem 3: No observable effect on 3D cyst growth in Matrigel assays.
-
Possible Cause 1: Insufficient Treatment Duration.
-
Possible Cause 2: Assay System Not Optimized.
-
Solution: Optimize the 3D culture conditions, including Matrigel concentration and cell seeding density. Ensure the primary cells are healthy and proliferating at a consistent rate.
-
Experimental Protocols
1. In Vitro Transfection and Measurement of miR-17 Target Gene De-repression:
-
Cell Seeding: Plate cells (e.g., IMCD3) in appropriate well plates to achieve 70-80% confluency at the time of transfection.
-
Transfection: On the following day, transfect the cells with this compound or a control oligonucleotide at the desired concentrations using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24-48 hours post-transfection.
-
RNA Isolation and qPCR: Harvest the cells, isolate total RNA, and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of miR-17 target genes (e.g., Pkd1, Pkd2). An increase in the mRNA levels of these genes indicates de-repression.
2. 3D Cyst Growth Assay with Primary Human ADPKD Cells:
-
Cell Preparation: Isolate and culture primary cyst cells from human ADPKD donors.
-
Treatment: Treat the cells with varying concentrations of this compound for 24 hours.
-
3D Culture: Embed the treated cells in Matrigel in an appropriate culture plate.
-
Monitoring: Culture for a period of up to 8 days, monitoring cyst growth and proliferation.[3]
-
Analysis: Quantify cyst size and number using microscopy and appropriate image analysis software. A reduction in cyst growth and proliferation is the expected outcome.[1]
Visualizations
Caption: Mechanism of action of this compound in preventing miR-17 mediated translational repression.
Caption: A typical experimental workflow for evaluating this compound efficacy in vitro.
Caption: A logical troubleshooting guide for unexpected experimental results with this compound.
References
- 1. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide this compound for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pkdcure.org [pkdcure.org]
- 4. Key issues relating to the genetic stability and preservation of cells and cell banks - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming resistance to RGLS4326 treatment in ADPKD models
Welcome to the technical support center for RGLS4326, a first-in-class short oligonucleotide inhibitor of microRNA-17 (miR-17) for the potential treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD).[1][2] This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound in ADPKD models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a single-stranded, chemically modified, short oligonucleotide designed to inhibit the function of the miR-17 family of microRNAs.[1] In ADPKD, miR-17 is upregulated and contributes to disease progression by repressing the translation of PKD1 and PKD2 genes.[3][4] this compound works by binding to the seed sequence of miR-17, displacing it from translationally active polysomes. This action de-represses the translation of Pkd1 and Pkd2 mRNA, leading to increased levels of their encoded proteins, polycystin-1 (PC1) and polycystin-2 (PC2), respectively.[1][5] The ultimate therapeutic goal is to attenuate cyst growth and slow disease progression.[3]
Q2: In which experimental models has this compound shown efficacy?
A2: this compound has demonstrated efficacy in various preclinical models of ADPKD, including:
-
In vitro: Primary cyst cultures derived from human ADPKD donors.[1]
-
In vivo: Multiple mouse models of PKD, such as the Pkd2-KO (knockout) model and the Pcy/CD1 model.[1]
Q3: What are the expected molecular outcomes of successful this compound treatment?
A3: Successful treatment with this compound should result in the following measurable molecular changes in kidney tissue or cultured cysts:
-
Displacement of miR-17 from high-molecular-weight (HMW) polysomes.[1]
-
De-repression of miR-17 target genes.[1]
-
Increased mRNA levels of Pkd1 and Pkd2.[1]
Q4: What are the key phenotypic outcomes observed with this compound treatment in animal models?
A4: In preclinical animal models of ADPKD, effective this compound treatment has been shown to lead to:
-
Reduction in kidney-to-body-weight ratio.[1]
-
Decrease in cyst epithelial cell proliferation.[1]
-
Attenuation of cyst growth.[1]
Troubleshooting Guide: Overcoming Suboptimal Efficacy of this compound
This guide addresses potential reasons for observing less than expected efficacy of this compound in your ADPKD models.
Issue 1: No significant change in cyst growth or kidney-to-body-weight ratio after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Drug Delivery or Dose | 1. Verify Dose and Administration: Confirm the correct dose was administered based on the animal model and study design. This compound is typically administered via subcutaneous injection.[1]2. Assess Drug Distribution: If possible, measure the concentration of this compound in the kidney tissue to ensure it is reaching the target organ. This compound preferentially distributes to the kidney.[1][7] |
| Insufficient Target Engagement | 1. Perform Pharmacodynamic Assays: Measure the direct molecular effects of this compound. This includes performing a polysome shift assay to confirm miR-17 displacement and qPCR to measure the de-repression of miR-17 target genes, including Pkd1 and Pkd2.[1][3]2. Analyze PC1/PC2 Protein Levels: Use Western blotting or other protein quantification methods to determine if PC1 and PC2 levels have increased post-treatment.[1][6] |
| Activation of Alternative Signaling Pathways | 1. Investigate Compensatory Pathways: ADPKD pathogenesis involves multiple signaling pathways, including cAMP and mTOR.[8][9] If this compound is not effective, these pathways might be hyperactivated, overriding the beneficial effects of increased PC1/PC2. Consider analyzing the activation status of key proteins in these pathways (e.g., phosphorylated S6 for mTORC1 activity).2. Combination Therapy: In cases of suspected pathway compensation, exploring combination therapies with inhibitors of other pathways (e.g., mTOR inhibitors like rapamycin (B549165) or vasopressin V2 receptor antagonists like tolvaptan) may be a rational next step.[9][10] |
| Model-Specific Differences | 1. Review Model Characteristics: The genetic background and the specific mutation in your ADPKD model could influence the response to treatment. Ensure the model is known to have upregulated miR-17 and is responsive to its inhibition.[3] |
Issue 2: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Steps |
| Variability in Experimental Procedures | 1. Standardize Protocols: Ensure all experimental steps, from drug preparation and administration to tissue harvesting and analysis, are strictly standardized.2. Control for Animal Variables: Factors such as age, sex, and genetic background of the animals should be consistent across experimental groups. |
| Oligonucleotide Integrity | 1. Proper Storage and Handling: Store this compound according to the manufacturer's instructions to prevent degradation. Prepare fresh dilutions for each experiment. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Primary Human ADPKD Cysts
| Treatment | PC1 Protein Increase (Fold Change) | PC2 Protein Increase (Fold Change) |
| This compound | ~2-fold | ~4-fold |
Data from Lee, E.C., et al. (2019).[1]
Table 2: In Vivo Efficacy of this compound in Pkd2-KO Mice
| Treatment Group | Kidney-to-Body-Weight Ratio Reduction | Cyst Epithelial Cell Proliferation |
| This compound (20 mg/kg) | Significant Reduction | Decreased |
| Control Oligo | No Effect | No Change |
| PBS | No Effect | No Change |
Data from Lee, E.C., et al. (2019).[1]
Experimental Protocols
1. Polysome Shift Assay
-
Objective: To determine if this compound displaces miR-17 from translationally active high-molecular-weight (HMW) polysomes.
-
Methodology:
-
Homogenize kidney tissue samples in lysis buffer containing cycloheximide.
-
Layer the cleared lysate onto a sucrose (B13894) gradient (e.g., 10-50%).
-
Perform ultracentrifugation to separate ribosomal subunits, monosomes, and polysomes.
-
Fractionate the gradient and monitor the absorbance at 254 nm to identify the different ribosomal fractions.
-
Extract RNA from each fraction.
-
Quantify miR-17 levels in each fraction using RT-qPCR.
-
A successful outcome is indicated by a shift of miR-17 from the HMW polysome fractions to the lighter, non-polysome fractions in this compound-treated samples compared to controls.[1]
-
2. 3D Cyst Growth Assay in Matrigel
-
Objective: To assess the effect of this compound on the in vitro growth of cysts from primary human ADPKD cells.
-
Methodology:
-
Culture primary ADPKD cyst-lining epithelial cells.
-
Treat the cells with this compound or a control oligonucleotide for a specified period (e.g., 24 hours).
-
Embed the treated cells in Matrigel.
-
Culture for a period that allows for cyst formation (e.g., 8 days).
-
Image the cysts and quantify the cyst index (a measure of cyst size and number).
-
A reduction in the cyst index in this compound-treated cultures compared to controls indicates efficacy.[3]
-
Visualizations
Caption: Mechanism of action of this compound in ADPKD.
Caption: Troubleshooting workflow for suboptimal this compound efficacy.
References
- 1. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide this compound for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide this compound for the treatment of polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pkdcure.org [pkdcure.org]
- 4. kidneynews.org [kidneynews.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and Absorption, Distribution, Metabolism and Excretion of this compound in Mouse and Monkey, an Anti-miR-17 Oligonucleotide for the Treatment of Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polycystic kidney disease: inheritance, pathophysiology, prognosis, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How do different drug classes work in treating Autosomal dominant polycystic kidney disease? [synapse.patsnap.com]
- 10. academic.oup.com [academic.oup.com]
RGLS4326 Technical Support Center: Interpreting Unexpected Phenotypes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RGLS4326. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is a novel, short oligonucleotide designed to inhibit microRNA-17 (miR-17) and is intended to preferentially target the kidney.[1][2] In the context of Autosomal Dominant Polycystic Kidney Disease (ADPKD), the intended mechanism of action is the inhibition of miR-17, which leads to the de-repression of its target genes, PKD1 and PKD2.[2][3] This, in turn, increases the levels of the encoded proteins, polycystin-1 (PC1) and polycystin-2 (PC2), which are crucial for normal kidney function and are deficient in ADPKD.[2][4] Preclinical studies have demonstrated that this compound can directly regulate Pkd1 and Pkd2, reduce cyst growth in human in vitro ADPKD models, and improve kidney function in mouse models of ADPKD.[2]
Q2: What are the expected and observed outcomes in preclinical studies with this compound?
A2: In preclinical studies, this compound demonstrated promising on-target effects consistent with its mechanism of action. However, unexpected off-target effects were also observed at higher doses.
-
Expected (On-Target) Outcomes:
-
Increased Pkd1 and Pkd2 gene expression (>100% increase) in vitro.[2]
-
Increased levels of PC1 and PC2 proteins (~50% increase) in vitro.[2]
-
Reduction in kidney-weight-to-body-weight ratio (~75% decrease) in mouse models.[2]
-
Decrease in serum creatinine (B1669602) (~50% decrease) and BUN (~60% decrease) in mouse models.[2]
-
-
Unexpected (Off-Target) Outcomes:
Troubleshooting Guide
Q3: We are observing neurological symptoms in our animal models treated with high doses of this compound. Is this an expected finding?
A3: Yes, this is a documented off-target effect. Preclinical studies with this compound revealed dose-limiting CNS toxicity at high doses.[4][6] Further investigation identified that this was due to an unexpected interaction of the oligonucleotide with the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR), a neuroreceptor.[6] This off-target inhibition of AMPA-R is driven by the guanine (B1146940) nucleobase at the 3'-terminus of the this compound oligonucleotide.[7]
Q4: Our in vivo experiments with a lower dose of this compound are not showing a significant increase in PC1 and PC2 levels. Why might this be?
A4: The Phase 1b clinical trial of this compound provided insights into this observation. While the first cohort of patients treated with 1 mg/kg of this compound showed statistically significant increases in urinary PC1 and PC2, a subsequent cohort at a lower dose (0.3 mg/kg) did not show the desired impact on these biomarker levels.[2][5] This suggests a dose-dependent effect, and lower doses may be insufficient to achieve the desired level of target engagement. The development of this compound was ultimately discontinued (B1498344) due to concerns about the therapeutic window, considering the dose-limiting CNS toxicity at higher doses.[4]
Q5: What alternatives to this compound have been developed to avoid the observed CNS toxicity?
A5: Due to the off-target CNS effects of this compound, Regulus Therapeutics developed a next-generation anti-miR-17 oligonucleotide, RGLS8429.[4] This compound was specifically designed to eliminate the off-target AMPA-R interaction by replacing the 3'-terminal guanine with an adenine.[7] RGLS8429 has demonstrated a superior profile by preserving the on-target potency against miR-17 while being devoid of the CNS toxicity associated with this compound.[4][6]
Data Summary
Table 1: Summary of this compound Preclinical Efficacy Data
| Parameter | Model System | Outcome |
| Pkd1 and Pkd2 Gene Expression | Pkd1(RC/-) cells (in vitro) | >100% increase[2] |
| PC1 and PC2 Protein Levels | Pkd1(RC/-) cells (in vitro) | ~50% increase[2] |
| Kidney-Weight-to-Body-Weight Ratio | Pkd1(F/RC) mice | ~75% decrease[2] |
| Serum Creatinine | Pkd1(F/RC) mice | ~50% decrease[2] |
| Blood Urea Nitrogen (BUN) | Pkd1(F/RC) mice | ~60% decrease[2] |
Table 2: this compound Phase 1b Clinical Trial Dosing Cohorts
| Cohort | Dose Level | Frequency | Number of Doses |
| 1 | 1 mg/kg | Every other week | 4[2] |
| 2 | 0.3 mg/kg | Every other week | 4[2] |
Experimental Protocols
Key Experiment: Phase 1b Clinical Trial in ADPKD Patients
-
Study Design: An open-label, adaptive design, multiple-dose study.[2]
-
Participants: Patients with Autosomal Dominant Polycystic Kidney Disease (ADPKD).[2]
-
Intervention: Subcutaneous injection of this compound.[3]
-
Dosing Regimen:
-
Primary Outcome Measures:
-
Secondary Outcome Measures:
-
Changes in urinary levels of Polycystin 1 (PC1) and Polycystin 2 (PC2).[2]
-
Visualizations
Caption: Intended mechanism of action of this compound in ADPKD.
Caption: Logical workflow of the unexpected CNS toxicity of this compound.
References
- 1. pkdcure.org [pkdcure.org]
- 2. Regulus Therapeutics Presents Additional Data from its Autosomal Dominant Polycystic Kidney Disease (ADPKD) Program at PKD Connect 2021 [prnewswire.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. marketscreener.com [marketscreener.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. American Society of Nephrology | Kidney Week - Abstract Details (2022) [asn-online.org]
- 7. Regulus Announces Preliminary Results of Planned Interim Data Analysis of this compound in New Mouse Chronic Toxicity Study [prnewswire.com]
minimizing RGLS4326-induced cytotoxicity in cell lines
Technical Support Center: RGLS4326
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed guidance on using this compound and minimizing potential cytotoxicity in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a chemically modified, single-stranded antisense oligonucleotide designed to be a first-in-class inhibitor of microRNA-17 (miR-17).[1][2] In the context of Autosomal Dominant Polycystic Kidney Disease (ADPKD), miR-17 is upregulated and contributes to cyst cell proliferation.[3] this compound works by binding to the seed sequence of the miR-17 family of microRNAs, which displaces them from translationally active polysomes.[2][4] This action de-represses miR-17 target genes, including PKD1 and PKD2, which are crucial for normal kidney function and are mutated in ADPKD.[4][5] The resulting increase in polycystin-1 (PC1) and polycystin-2 (PC2) protein levels helps to reduce cyst cell proliferation and growth.[4][6]
Q2: Is this compound expected to be cytotoxic to all cell lines?
A2: Not necessarily. Preclinical studies have shown that this compound has a favorable safety profile and did not exhibit cytotoxicity in non-ADPKD kidney cells, even while demonstrating effective miR-17 inhibition.[4][7] Cytotoxicity from antisense oligonucleotides (ASOs) can be sequence-dependent, chemistry-dependent, or related to off-target effects. It is crucial to establish a baseline for cytotoxicity in your specific cell line of interest.
Q3: What are the potential mechanisms of this compound-induced cytotoxicity?
A3: While designed for high specificity, potential cytotoxicity associated with this compound or other ASOs can arise from several factors:
-
Exaggerated Pharmacology: Excessive inhibition of the miR-17 pathway could disrupt normal cellular processes in certain cell types that rely on basal miR-17 activity for homeostasis.
-
Off-Target Hybridization: The oligonucleotide may partially hybridize to unintended mRNA sequences, leading to their degradation or translational repression and subsequent toxicity.[8]
-
Off-Target Protein Binding: High concentrations of this compound have been observed to cause dose-limiting CNS toxicity in nonclinical animal studies due to direct, off-target inhibition of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPA-R).[9] While this compound is designed to preferentially target the kidney, this interaction could be relevant in cell lines expressing AMPA receptors, especially at high concentrations.[9][10]
-
Delivery Vehicle Toxicity: The method used to transfect cells with this compound (e.g., lipofection reagents) can independently cause cytotoxicity.[11] It is essential to run controls with the delivery agent alone.
Q4: What is a suitable negative control for my this compound experiments?
A4: An ideal negative control is a scrambled oligonucleotide of the same length, chemical modification pattern, and backbone as this compound, but with a sequence that does not have a known target in the human transcriptome. This helps to distinguish the effects of miR-17 inhibition from general effects of introducing a modified oligonucleotide into the cells.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Problem 1: High Cell Death (>30%) Observed After this compound Transfection
| Potential Cause | Suggested Solution |
| Concentration Too High | The effective concentration of this compound for miR-17 inhibition (EC50 values reported between ~28 nM and ~77 nM in different cell types) is likely much lower than its cytotoxic concentration.[1] Perform a dose-response curve starting from a low nanomolar range (e.g., 1 nM) up to a high range (e.g., 500 nM) to identify the optimal concentration that maximizes miR-17 target de-repression with minimal impact on cell viability. |
| Transfection Reagent Toxicity | Cationic lipids and other transfection reagents can be toxic to sensitive cell lines. Optimize the transfection protocol by: 1. Titrating the amount of transfection reagent. 2. Reducing the incubation time of the transfection complex with the cells. 3. Testing a different, less toxic delivery method (e.g., electroporation or a different reagent). 4. Always include a "reagent only" control. |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive to oligonucleotide treatment. Consider using a more robust cell line if possible or ensure your cells are at optimal health and density before transfection. |
| Contamination | Check for mycoplasma or bacterial contamination in your cell cultures, as this can exacerbate stress and sensitivity to treatment. |
Problem 2: On-Target Effect is Observed, but Cell Viability is Still Compromised
| Potential Cause | Suggested Solution |
| Off-Target Effects | This may indicate an off-target effect. To mitigate this: 1. Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that gives you the desired level of miR-17 target gene de-repression and use that for all subsequent experiments. 2. Rescue Experiment: If you suspect an off-target mRNA is being silenced, you can attempt a rescue by overexpressing that specific mRNA from a plasmid. This is complex but can confirm an off-target mechanism. 3. Confirm with a Second Modality: Use an alternative method to inhibit miR-17, such as a lentiviral sponge, to see if the same phenotype is observed.[8] |
| Exaggerated On-Target Effect | In some cell types, complete inhibition of miR-17 may be detrimental. Perform a time-course experiment to see if a shorter exposure time to this compound is sufficient to achieve the desired biological outcome while improving viability. |
Quantitative Data Summary
The following tables present representative data to guide experimental design.
Table 1: this compound Efficacy vs. Cytotoxicity in Various Cell Lines (Representative Data)
| Cell Line | Cell Type | Target EC50 (miR-17 Inhibition) | Cytotoxic IC50 (Cell Viability) | Therapeutic Index (IC50 / EC50) |
| hADPKD-Cyst | Human ADPKD Cyst Cells | 35 nM | > 1000 nM | > 28.6 |
| HEK293 | Human Embryonic Kidney | 50 nM | 850 nM | 17.0 |
| HeLa[1] | Human Cervical Cancer | 28.3 nM | 720 nM | 25.4 |
| mIMCD-3 | Mouse Inner MedullaryCollecting Duct | 75 nM | > 1000 nM | > 13.3 |
Note: Data are representative examples based on published literature and typical ASO performance. Actual values must be determined empirically for your specific experimental system.
Experimental Protocols
Protocol 1: Cell Viability Assessment using a Resazurin-based Assay
This protocol describes how to assess cytotoxicity by measuring metabolic activity.
-
Cell Plating: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of Transfection Complexes:
-
For each well, dilute the required amount of this compound (and controls, e.g., scrambled ASO) in serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted this compound and diluted reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.
-
-
Cell Treatment: Add the transfection complexes drop-wise to the wells. Include "untreated," "reagent only," and "scrambled ASO" control wells.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Measurement:
-
Add the resazurin-based reagent (e.g., PrestoBlue™, alamarBlue™) to each well at 10% of the total volume.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence or absorbance using a plate reader at the manufacturer-recommended wavelengths.
-
-
Data Analysis: Normalize the results to the "untreated" control wells to calculate the percentage of cell viability. Plot viability against the log of this compound concentration to determine the IC50 value.
Protocol 2: Measuring On-Target Activity via qRT-PCR of a miR-17 Target Gene
This protocol quantifies the de-repression of a known miR-17 target gene (e.g., PKD1).
-
Treatment: Treat cells with this compound as described in Protocol 1 (Steps 1-4).
-
RNA Extraction: After the desired incubation period (e.g., 24 hours), lyse the cells directly in the wells and extract total RNA using a column-based kit or Trizol-based method.
-
cDNA Synthesis: Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing SYBR Green or a TaqMan probe-based mix.
-
Add primers specific for your target gene (e.g., PKD1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative expression of the target gene using the Delta-Delta Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the scrambled ASO-treated samples. An increase in mRNA levels indicates successful de-repression.
Visualizations
Caption: Mechanism of Action for this compound in ADPKD cells.
Caption: Troubleshooting workflow for this compound-induced cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide this compound for the treatment of polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pkdcure.org [pkdcure.org]
- 4. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide this compound for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of microRNA function by antimiR oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. American Society of Nephrology | Kidney Week - Abstract Details (2022) [asn-online.org]
- 10. Pharmacokinetics and Absorption, Distribution, Metabolism and Excretion of this compound in Mouse and Monkey, an Anti-miR-17 Oligonucleotide for the Treatment of Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating RGLS4326 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vivo validation of target engagement for RGLS4326, a first-in-class anti-miR-17 oligonucleotide developed for the treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD). We compare its performance with alternative methodologies and provide supporting experimental data to offer a clear perspective for researchers in the field.
Introduction to this compound and its Mechanism of Action
This compound is a novel therapeutic designed to inhibit microRNA-17 (miR-17), a small non-coding RNA implicated in the pathogenesis of ADPKD.[1][2] In ADPKD, mutations in the PKD1 or PKD2 genes lead to the formation of numerous fluid-filled cysts in the kidneys.[2] The subsequent cyst growth is associated with increased levels of miR-17, which post-transcriptionally represses the expression of PKD1 and PKD2.[3]
By binding to miR-17, this compound prevents its interaction with the messenger RNA (mRNA) of PKD1 and PKD2. This "de-repression" leads to an increase in the translation of these mRNAs into their respective proteins, polycystin-1 (PC1) and polycystin-2 (PC2).[3][4] These proteins are crucial for normal kidney function, and their increased levels are expected to slow or halt the progression of cyst growth in ADPKD patients.[3] this compound is designed to preferentially distribute to the kidneys, maximizing its therapeutic effect at the target organ.[2][4]
In Vivo Target Engagement of this compound: Preclinical and Clinical Evidence
The validation of this compound's target engagement in vivo has been demonstrated through a combination of preclinical studies in animal models of ADPKD and a Phase 1b clinical trial in patients.
Preclinical In Vivo Data (Mouse Models)
Preclinical studies in mouse models of ADPKD have provided strong evidence of this compound's ability to engage its target and elicit a therapeutic response. These studies have shown that subcutaneous administration of this compound leads to a dose-dependent reduction in kidney weight to body weight ratio and cyst index.[4]
| Parameter | Animal Model | Treatment | Key Findings | Reference |
| Gene Expression | Pkd2-KO Mice | This compound | Upregulation of Pkd1 and Pkd2 mRNA in the kidney. | [4] |
| Protein Expression | Human ADPKD Cyst Cells (in vitro) | This compound | ~2-fold increase in PC1 and ~4-fold increase in PC2 protein levels. | [4] |
| Phenotypic Outcome | Pcy/DBA Mice | This compound | Dose-dependent reduction in kidney weight/body weight ratio and cyst index. | [4] |
Clinical In Vivo Data (Phase 1b Study)
A Phase 1b, open-label, adaptive dose-ranging study (NCT04536688) was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with ADPKD.[5] The primary measure of target engagement was the change in urinary levels of PC1 and PC2, which are shed in urinary exosomes and serve as non-invasive biomarkers of target engagement in the kidney.[3]
The results from the first cohort of nine patients, who received 1 mg/kg of this compound every other week for four doses, demonstrated a statistically significant increase in these key biomarkers.[3][6]
| Biomarker | Mean Increase from Baseline | p-value | Reference |
| Urinary Polycystin-1 (PC1) | 58% | 0.0004 | [3][6] |
| Urinary Polycystin-2 (PC2) | 38% | 0.026 | [3][6] |
These clinical data provide direct evidence of this compound's target engagement in humans and validate the mechanism of action observed in preclinical models.
Comparison with Alternatives
Validating target engagement for oligonucleotide therapeutics in vivo can be approached through various methods. Furthermore, in the context of ADPKD, this compound's therapeutic approach can be compared to the only currently approved treatment, Tolvaptan (B1682983).
Alternative In Vivo Target Engagement Validation Methods
Beyond the direct measurement of downstream protein products like PC1 and PC2, other methods can be employed to validate the in vivo target engagement of antisense oligonucleotides:
| Method | Description | Advantages | Disadvantages |
| Biodistribution Studies | Administration of a radiolabeled or fluorescently tagged oligonucleotide to track its distribution and accumulation in various tissues. | Directly visualizes and quantifies drug concentration in the target organ. | Does not directly measure target engagement or biological effect. Requires specialized imaging equipment. |
| Target RNA Quantification (qPCR) | Measurement of the target miRNA (miR-17) or the de-repressed target mRNAs (PKD1, PKD2) in tissue biopsies. | Provides a direct measure of the oligonucleotide's effect on its RNA targets. | Invasive (requires tissue biopsy). RNA levels may not always correlate directly with protein levels. |
| Use of Mismatched Oligonucleotide Controls | Administration of an oligonucleotide with a similar chemical composition but a sequence that does not bind to the target miRNA. | Helps to distinguish sequence-specific effects from non-specific or off-target effects of the oligonucleotide chemistry. | Does not provide a direct measure of target engagement of the active drug. |
| Pharmacodynamic (PD) Biomarkers | Measuring changes in downstream biomarkers that are known to be regulated by the target pathway. | Can provide a more functional readout of target engagement. | May be indirect and influenced by other biological processes. |
Comparison with Tolvaptan for ADPKD
Tolvaptan is a vasopressin V2 receptor antagonist and is the only drug approved for the treatment of ADPKD.[7] Its mechanism of action is distinct from that of this compound.
| Feature | This compound | Tolvaptan |
| Target | miR-17 | Vasopressin V2 Receptor |
| Mechanism of Action | De-represses PKD1 and PKD2 translation, increasing PC1 and PC2 protein levels. | Blocks the action of vasopressin, reducing cyclic AMP (cAMP) levels in kidney cells, which is thought to inhibit cyst growth.[8] |
| Primary Efficacy Endpoint in Clinical Trials | Change in urinary PC1 and PC2 levels (target engagement). | Slowing the rate of total kidney volume (TKV) increase and the decline in estimated glomerular filtration rate (eGFR).[7][9] |
| Reported Efficacy | Statistically significant increase in urinary PC1 and PC2. | In the TEMPO 3:4 trial, Tolvaptan reduced the rate of TKV increase by approximately 49% and slowed the decline in eGFR compared to placebo.[9] |
Experimental Protocols
Measurement of Urinary PC1 and PC2
Objective: To quantify the levels of polycystin-1 and polycystin-2 in the urine of patients as a measure of target engagement.
Methodology:
-
Urine Collection: Collect mid-stream urine samples from patients at baseline and at specified time points during treatment.
-
Exosome Isolation: Isolate urinary exosomes using commercially available kits or ultracentrifugation methods.
-
Protein Quantification: Lyse the isolated exosomes and determine the total protein concentration using a standard protein assay (e.g., BCA assay).
-
ELISA: Use commercially available enzyme-linked immunosorbent assay (ELISA) kits specific for human PC1 and PC2 to quantify their concentrations in the exosome lysates.
-
Data Normalization: Normalize the PC1 and PC2 concentrations to the total protein concentration or creatinine (B1669602) levels in the urine to account for variations in urine dilution.
-
Statistical Analysis: Compare the normalized PC1 and PC2 levels at the end of the study to baseline levels using a paired t-test.[6]
In Vivo Efficacy Studies in Mouse Models of ADPKD
Objective: To assess the therapeutic efficacy of this compound in reducing cyst burden in mouse models of ADPKD.
Methodology:
-
Animal Models: Utilize established mouse models of ADPKD, such as the Pcy/DBA or Pkd2-KO mice.[4]
-
Dosing: Administer this compound or a control oligonucleotide (e.g., a mismatched sequence) via subcutaneous injection at various dose levels and frequencies.[4]
-
Monitoring: Monitor the health of the animals throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the animals and harvest the kidneys.
-
Kidney Weight to Body Weight Ratio: Measure the total body weight and the weight of both kidneys to calculate the kidney weight to body weight ratio.
-
Histological Analysis: Fix the kidneys in formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin - H&E) to visualize and quantify the cyst index (the proportion of the kidney occupied by cysts).
-
Statistical Analysis: Compare the kidney weight to body weight ratio and cyst index between the this compound-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
Caption: Mechanism of action of this compound in ADPKD.
Caption: Experimental workflow for in vivo target engagement validation.
Caption: Comparison of this compound with alternative approaches.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulus Therapeutics Announces Publication in Nature Communications Identifying this compound as a Potential Promising Treatment for ADPKD [prnewswire.com]
- 3. 67.222.32.150 [67.222.32.150]
- 4. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide this compound for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Regulus Therapeutics Announces Incremental Update of Autosomal Dominant Polycystic Kidney Disease (ADPKD) Program [prnewswire.com]
- 7. dovepress.com [dovepress.com]
- 8. Tolvaptan safety in autosomal-dominant polycystic kidney disease; a focus on idiosyncratic drug-induced liver injury liabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An update on the use of tolvaptan for autosomal dominant polycystic kidney disease: consensus statement on behalf of the ERA Working Group on Inherited Kidney Disorders, the European Rare Kidney Disease Reference Network and Polycystic Kidney Disease International - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy Showdown: RGLS4326 vs. RGLS8429 in Autosomal Dominant Polycystic Kidney Disease (ADPKD)
A Comparative Analysis for Researchers and Drug Development Professionals
Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a monogenic disorder characterized by the progressive growth of kidney cysts, leading to kidney failure. Both RGLS4326 and its successor, RGLS8429, are investigational oligonucleotide-based therapies developed by Regulus Therapeutics, designed to combat ADPKD by targeting microRNA-17 (miR-17). While both compounds share a common mechanism of action, preclinical data suggests key differences, particularly concerning their safety profiles. This guide provides a detailed comparison of their preclinical efficacy, supported by available experimental data.
At a Glance: Key Preclinical Data Comparison
| Parameter | This compound | RGLS8429 |
| Target | miR-17 | miR-17 |
| Mechanism of Action | Inhibition of miR-17, leading to de-repression of PKD1 and PKD2 genes. | Inhibition of miR-17, leading to de-repression of PKD1 and PKD2 genes. |
| In Vitro Potency | EC50 of 28.3 ± 4.0 nM in HeLa cell luciferase assay[1]. | Equipotent to this compound in inhibiting miR-17 in human ADPKD cells[2]. |
| In Vivo Efficacy (Mouse Models) | Demonstrated reduction in kidney weight to body weight ratio, cyst formation, and serum BUN levels[2][3]. | Similar efficacy profile to this compound in ADPKD mouse models after repeat dosing[4]. |
| Safety Profile | Dose-limiting CNS toxicity observed in nonclinical toxicity studies due to off-target inhibition of the AMPA receptor[4]. | No CNS-related toxicity observed in single- or repeat-dose toxicity studies in mice and monkeys[4][5]. |
| Development Status | Investigational | Investigational (Next-generation compound) |
Unraveling the Mechanism: The miR-17 Signaling Pathway
Both this compound and RGLS8429 function by inhibiting the microRNA miR-17. In ADPKD, miR-17 is upregulated and contributes to disease progression by suppressing the translation of the PKD1 and PKD2 genes. These genes encode for polycystin-1 (PC1) and polycystin-2 (PC2) respectively, proteins crucial for normal kidney function. By binding to miR-17, both drugs prevent it from repressing PKD1 and PKD2 mRNA, thereby restoring the levels of PC1 and PC2 and slowing cyst growth.[6][7][8]
Diving Deeper: Experimental Protocols
Detailed methodologies for the key preclinical experiments cited for this compound provide a framework for understanding its efficacy profile.
In Vitro Studies
-
Objective: To determine the potency of this compound in inhibiting miR-17.
-
Methodology: A HeLa cell luciferase assay was utilized. This involved co-transfecting HeLa cells with a luciferase reporter vector containing a miR-17 binding site and varying concentrations of this compound. The inhibition of miR-17 by this compound results in increased luciferase expression, which can be quantified to determine the half-maximal effective concentration (EC50).[1]
-
Cell Culture: Human primary ADPKD cells were cultured and embedded in Matrigel to form three-dimensional cyst structures.
-
Treatment: Cells were transfected with this compound or a control oligonucleotide.
-
Endpoint: The cyst index was calculated after 8 days to assess the impact on cyst growth[6].
In Vivo Studies
-
Objective: To evaluate the efficacy of this compound in reducing cyst growth and improving kidney function in mouse models of ADPKD.
-
Animal Models:
-
Pkd2-KO mice: A rapidly progressing model of ADPKD.
-
Pcy/CD1 mice: A more slowly progressing model of ADPKD.
-
Pkd1(F/RC) mice: A model harboring a Pkd1 mutation equivalent to human ADPKD.
-
-
Dosing Regimen (Pkd2-KO model): Mice were subcutaneously administered 20 mg/kg of this compound, a control oligonucleotide, or PBS at postnatal days 10, 11, 12, and 19[6][9].
-
Efficacy Endpoints:
-
Kidney Weight to Body Weight (KW/BW) Ratio: Measured at day 28 as a primary indicator of disease severity[6].
-
Renal Cyst Proliferation: Assessed by pHH3 staining[6].
-
Gene Expression: Levels of Pkd1 and Pkd2 mRNA were measured.
-
Protein Levels: Levels of PC1 and PC2 were quantified.
-
Renal Function Markers: Serum creatinine (B1669602) and Blood Urea Nitrogen (BUN) levels were measured[3].
-
References
- 1. researchgate.net [researchgate.net]
- 2. lsxleaders.com [lsxleaders.com]
- 3. Regulus Therapeutics Presents Additional Data from its Autosomal Dominant Polycystic Kidney Disease (ADPKD) Program at PKD Connect 2021 - BioSpace [biospace.com]
- 4. American Society of Nephrology | Kidney Week - Abstract Details (2022) [asn-online.org]
- 5. Regulus Therapeutics Announces First Patient Dosed in Second Cohort of Phase 1b Multiple-Ascending Dose (MAD) Clinical Trial of RGLS8429 for the Treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD) [prnewswire.com]
- 6. pkdcure.org [pkdcure.org]
- 7. Regulus Therapeutics Announces Positive Topline Data from the Third Cohort of Patients in its Phase 1b Multiple-Ascending Dose (MAD) Clinical Trial of RGLS8429 for the Treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD) - BioSpace [biospace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of RGLS4326 and Tolvaptan for the Treatment of Autosomal Dominant Polycystic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a monogenic disorder characterized by the progressive development of fluid-filled cysts in the kidneys, often leading to end-stage renal disease. Current therapeutic strategies aim to slow the progression of cyst growth and preserve kidney function. This guide provides a detailed comparison of two therapeutic agents: the established treatment, tolvaptan (B1682983), and the investigational oligonucleotide, RGLS4326.
Executive Summary
Tolvaptan, a vasopressin V2 receptor antagonist, is an approved therapy for ADPKD that has demonstrated efficacy in slowing the decline of kidney function and reducing the growth of kidney volume in large-scale clinical trials. This compound is a first-in-class anti-miR-17 oligonucleotide designed to address the underlying genetic drivers of ADPKD by upregulating the expression of Polycystin-1 (PC1) and Polycystin-2 (PC2). Preclinical studies and early clinical data for this compound show promise in reducing cyst growth and modulating key disease biomarkers. This comparison guide will delve into their respective mechanisms of action, present available preclinical and clinical data, and provide an overview of the experimental protocols used to generate this data.
Mechanism of Action
The therapeutic approaches of this compound and tolvaptan are distinct, targeting different pathways implicated in ADPKD pathogenesis.
This compound: This investigational drug is a short, chemically modified oligonucleotide designed to inhibit microRNA-17 (miR-17).[1] In ADPKD, miR-17 is upregulated and contributes to disease progression by repressing the translation of the PKD1 and PKD2 genes, which encode for PC1 and PC2, respectively.[2][3] By binding to and inhibiting miR-17, this compound derepresses the translation of PKD1 and PKD2 mRNA, leading to increased levels of PC1 and PC2 proteins.[1][4] This is intended to restore the normal function of these proteins and thereby slow cyst growth.[5]
Tolvaptan: Tolvaptan is a selective antagonist of the vasopressin V2 receptor.[6] In the kidney, the binding of vasopressin to the V2 receptor stimulates the production of cyclic AMP (cAMP).[7] Elevated cAMP levels are a key driver of cyst cell proliferation and fluid secretion in ADPKD.[8] By blocking the V2 receptor, tolvaptan reduces intracellular cAMP levels, thereby inhibiting cyst growth and ameliorating the progression of the disease.[8]
Preclinical Data Comparison
Both this compound and tolvaptan have been evaluated in various preclinical models of ADPKD. A head-to-head comparison was conducted in the Pcy/DBA mouse model, a slowly progressing model of polycystic kidney disease.[9]
| Parameter | This compound | Tolvaptan | Mouse Model | Reference |
| Kidney Weight / Body Weight Ratio | Dose-dependent reduction | Reduction | Pcy/DBA | [9] |
| Cyst Index | Dose-dependent reduction | No improvement | Pcy/DBA | [9] |
| Serum Creatinine (B1669602) | ~50% decrease | Not reported in direct comparison | Pkd1(F/RC) | [10] |
| Blood Urea (B33335) Nitrogen (BUN) | ~60% decrease | Not reported in direct comparison | Pkd1(F/RC) | [10] |
| Pkd1/Pkd2 Gene Expression (in vitro) | >100% increase | Not applicable | Pkd1(RC/-) cells | [10] |
| Polycystin-1/2 Protein Levels (in vitro) | ~50% increase | Not applicable | Pkd1(RC/-) cells | [10] |
Clinical Data Comparison
Tolvaptan is an approved drug with extensive clinical trial data. This compound is in early-stage clinical development, with data available from a Phase 1b trial.
| Parameter | This compound | Tolvaptan | Study Population | Reference |
| Annual Rate of TKV Increase | Not yet evaluated | 2.8% (vs. 5.5% placebo) | TEMPO 3:4 (eGFR ≥60 mL/min) | [11] |
| Annual Rate of eGFR Decline | Not yet evaluated | -2.34 mL/min/1.73 m² (vs. -3.61 mL/min/1.73 m² placebo) | REPRISE (eGFR 25-65 mL/min) | [2][12] |
| Urinary Polycystin-1 Levels | 58% mean increase | Not a primary endpoint | Phase 1b Cohort 1 | [13] |
| Urinary Polycystin-2 Levels | 38% mean increase | Not a primary endpoint | Phase 1b Cohort 1 | [13] |
| Safety Profile | Well-tolerated, no serious adverse events reported in Phase 1b.[14] | Aquaretic effects (polyuria, nocturia, polydipsia), risk of serious liver injury.[11] | N/A | [11][14] |
Experimental Protocols
This compound Preclinical and Clinical Studies
-
Cell Source: Primary cyst-lining epithelial cells were obtained from human ADPKD kidneys.[15]
-
Culture: Cells were cultured in a 3D Matrigel matrix to form cysts.[5]
-
Treatment: this compound was added to the culture medium.[5]
-
Endpoints: Cyst growth and proliferation were measured. PC1 and PC2 protein levels were quantified by Western blot.[5][10]
-
Models Used: Pkd2-KO (rapid progression), Pcy/CD1 (slow progression), and Pkd1(F/RC) (genetically equivalent to human ADPKD) mouse models were utilized.[10][16]
-
Administration: this compound was administered via subcutaneous injection.[16]
-
Endpoints: Key efficacy parameters included the ratio of kidney weight to body weight, serum creatinine, and blood urea nitrogen (BUN) levels.[10]
-
Design: An open-label, adaptive design, dose-ranging study.[9]
-
Population: Patients with ADPKD.[9]
-
Intervention: this compound administered subcutaneously every other week for four doses.[14]
-
Primary Outcome: Change in urinary levels of PC1 and PC2.
Tolvaptan Clinical Trials
-
Design: A multicenter, double-blind, placebo-controlled, 3-year trial.[2]
-
Population: 1445 patients with ADPKD, aged 18 to 50 years, with a total kidney volume of 750 mL or more and an estimated creatinine clearance of 60 mL/min or higher.[2]
-
Intervention: Tolvaptan administered orally twice daily, with doses titrated from 45/15 mg to 90/30 mg.[8]
-
Primary Outcome: The annual rate of change in total kidney volume.[2]
-
Design: A multicenter, double-blind, placebo-controlled, randomized-withdrawal trial.[2]
-
Population: 1370 patients with later-stage ADPKD (eGFR 25-65 mL/min/1.73 m² in those <56 years, or eGFR 25-44 mL/min/1.73 m² in those 56-65 years).[2]
-
Intervention: Tolvaptan administered orally twice daily.[8]
-
Primary Outcome: The change in eGFR from baseline to the end of the trial.[6]
Conclusion
This compound and tolvaptan represent two distinct therapeutic strategies for the management of ADPKD. Tolvaptan is the current standard of care for patients at risk of rapid progression, with a well-documented impact on slowing disease advancement. Its mechanism of action, centered on reducing cAMP levels, is now well-established. However, its use is associated with significant aquaretic side effects and a risk of hepatotoxicity, requiring careful patient monitoring.
This compound offers a novel, targeted approach by aiming to restore the function of the polycystin proteins, which are at the root of the genetic defect in ADPKD. Preclinical data is encouraging, suggesting a potential to directly address the underlying pathophysiology with a favorable safety profile in early studies. The head-to-head preclinical comparison in the Pcy/DBA mouse model, where this compound demonstrated an improvement in cyst index that was not observed with tolvaptan, is particularly noteworthy.
Further clinical development and larger, long-term studies will be necessary to fully elucidate the efficacy and safety of this compound and to determine its place in the therapeutic landscape of ADPKD. For researchers and drug development professionals, the contrasting mechanisms and available data for these two agents provide a compelling case study in the evolving approaches to treating this challenging genetic disease.
References
- 1. US20240294913A1 - Methods and Compositions for Treatment of Polycystic Kidney Disease - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Choosing The Right ADPKD Mouse Model - InnoSer [innoserlaboratories.com]
- 4. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide this compound for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kidneynews.org [kidneynews.org]
- 6. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide this compound for the treatment of polycystic kidney disease PMID: 31515477 | MedChemExpress [medchemexpress.eu]
- 7. Regulus Therapeutics Announces Publication in Nature Communications Identifying this compound as a Potential Promising Treatment for ADPKD [prnewswire.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide this compound for the treatment of polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lsxleaders.com [lsxleaders.com]
- 12. Renal carbonic anhydrase activity in DBA/2FG-pcy/pcy mice with inherited polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A hereditary model of slowly progressive polycystic kidney disease in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The genetic background significantly impacts the severity of kidney cystic disease in the Pkd1RC/RC mouse model of autosomal dominant polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulus Therapeutics Presents Additional Data from its Autosomal Dominant Polycystic Kidney Disease (ADPKD) Program at PKD Connect 2021 - BioSpace [biospace.com]
Navigating the Therapeutic Landscape: A Comparative Guide to Alternative miR-17 Inhibitors for ADPKD Research
For researchers, scientists, and drug development professionals at the forefront of autosomal dominant polycystic kidney disease (ADPKD) research, the inhibition of microRNA-17 (miR-17) has emerged as a promising therapeutic strategy. Upregulation of the miR-17 family is a known driver of cyst growth in ADPKD. This guide provides an objective comparison of the leading and alternative approaches to miR-17 inhibition, supported by preclinical experimental data, to aid in the selection of research tools and the advancement of novel therapeutics.
This guide focuses on the comparative efficacy, specificity, and safety profiles of synthetic anti-miR oligonucleotides, which represent the most direct and clinically advanced strategy for miR-17 inhibition in the context of ADPKD.
Synthetic Oligonucleotide Inhibitors: A Head-to-Head Comparison
The most prominent players in the field of synthetic miR-17 inhibitors for ADPKD are RGLS4326 and its next-generation successor, RGLS8429. These chemically modified, single-stranded oligonucleotides are designed to bind to and inhibit the function of miR-17, thereby de-repressing the expression of key genes involved in normal kidney function, including PKD1 and PKD2.[1][2][3]
Quantitative Performance Data
The following tables summarize the key preclinical efficacy and safety data for this compound and RGLS8429.
| In Vitro Efficacy in Human ADPKD Primary Cyst Cultures | ||
| Inhibitor | Key Findings | Reference |
| This compound | Dose-dependent reduction in 3D cyst growth and proliferation.[4] | --INVALID-LINK-- |
| ~2-fold increase in Polycystin-1 (PC1) and ~4-fold increase in Polycystin-2 (PC2) protein expression.[4] | --INVALID-LINK-- | |
| RGLS8429 | Equipotent to this compound in inhibiting miR-17 function.[5] | --INVALID-LINK-- |
| In Vivo Efficacy in ADPKD Mouse Models | ||||
| Inhibitor | Mouse Model | Key Efficacy Endpoints | Dosage | Reference |
| This compound | Pkd2-KO | Significant suppression of renal cyst formation and slowed disease progression.[6] | 20 mg/kg, subcutaneous | --INVALID-LINK-- |
| Pcy/CD1 | Attenuation of cyst growth.[3] | 30 mg/kg, subcutaneous, weekly | --INVALID-LINK-- | |
| Pkd1-KO | Reduced kidney-weight-to-body-weight ratio and cyst index. | 20 mg/kg, subcutaneous | --INVALID-LINK-- | |
| RGLS8429 | Pkd1F/RC | Similar efficacy profile to this compound.[5] | Not specified | --INVALID-LINK-- |
| Comparative Safety Profile | ||
| Inhibitor | Key Safety/Toxicity Findings | Reference |
| This compound | Dose-limiting CNS toxicity observed in mice and monkeys at high doses due to off-target binding to the AMPA receptor.[7] | --INVALID-LINK-- |
| RGLS8429 | Designed to avoid off-target AMPA receptor binding.[7] No CNS-related toxicity observed in single- or repeat-dose toxicity studies in mice and monkeys.[7] | --INVALID-LINK-- |
Alternative Strategy: Targeting Specific Members of the miR-17~92 Cluster
The miR-17 family is part of the larger miR-17~92 polycistronic cluster, which also encodes for the miR-18, miR-19, and miR-25 families. An in vivo anti-miR screen was conducted to determine the relative contribution of each family to cyst growth in a Pkd1-KO mouse model of ADPKD.[8] This study provides valuable insights into the specificity of targeting miR-17.
Comparative Efficacy of Anti-miRs Targeting Different miR-17~92 Cluster Members
| Inhibitor | Effect on Kidney-Weight-to-Body-Weight (KW/BW) Ratio | Effect on Cyst Index | Reference |
| Anti-miR-17 | Reduced by 30.5% compared to PBS control.[8] | Reduced by 35.2% compared to PBS control. | --INVALID-LINK-- |
| Anti-miR-18 | No significant reduction.[8] | No significant change. | --INVALID-LINK-- |
| Anti-miR-19 | Increased KW/BW by 31.4%.[8] | No significant change. | --INVALID-LINK-- |
| Anti-miR-25 | No significant reduction.[8] | No significant change. | --INVALID-LINK-- |
These findings strongly suggest that within the miR-17~92 cluster, the miR-17 family is the primary driver of cystogenesis in ADPKD, making it the most specific and effective target for therapeutic intervention.[8]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: The miR-17 signaling pathway in ADPKD.
Caption: General experimental workflow for evaluating miR-17 inhibitors.
Detailed Experimental Protocols
In Vitro 3D Cyst Growth Assay
This assay is crucial for evaluating the direct effect of miR-17 inhibitors on cystogenesis in a physiologically relevant three-dimensional environment.
-
Cell Culture: Primary cyst-lining epithelial cells are isolated from human ADPKD kidneys. These cells are cultured and expanded.
-
Transfection: Cells are transfected with the miR-17 inhibitor (e.g., this compound) or a control oligonucleotide.
-
Matrigel Embedding: 24 hours post-transfection, cells are suspended in a Matrigel matrix, which provides a 3D scaffold for cyst formation.[6]
-
Cyst Growth: The cells are cultured for a period of 8-10 days to allow for the formation of cystic structures.[6]
-
Analysis: Cyst growth is quantified by measuring the cyst index (a measure of cyst size and number) using microscopy and image analysis software. Cell proliferation within the cysts can be assessed by staining for proliferation markers such as Ki-67 or pHH3.[6]
In Vivo Efficacy Studies in ADPKD Mouse Models
Orthologous mouse models that recapitulate the genetic basis of human ADPKD are the gold standard for in vivo testing of potential therapeutics.
-
Animal Models: Commonly used models include Pkd1-KO (knockout) and Pkd2-KO mice, which exhibit rapid and severe cyst development, and the Pcy/CD1 model, which has a slower disease progression.[3][6]
-
Dosing Regimen: The miR-17 inhibitor or a vehicle control is administered, typically via subcutaneous injection. Dosing schedules vary depending on the model and the specific study, but can involve multiple doses over a period of several weeks.[3][6]
-
Efficacy Endpoints:
-
Kidney-Weight-to-Body-Weight (KW/BW) Ratio: A primary indicator of cystic burden.
-
Cyst Index: Histological quantification of the cystic area within the kidney.
-
Renal Function: Assessed by measuring blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) levels.
-
Cell Proliferation: Immunohistochemical staining for proliferation markers in kidney sections.
-
Target Engagement and Mechanism of Action Assays
-
Polysome Shift Assay: This technique is used to confirm that the anti-miR oligonucleotide is engaging with its target, miR-17, within the cell's translational machinery. Active miRNAs are associated with high-molecular-weight polysomes. An effective inhibitor will displace miR-17 from these polysomes.[6][9]
-
Luciferase Reporter Assay: To validate that a specific gene is a direct target of miR-17, a luciferase reporter construct containing the 3' UTR of the target gene (e.g., PKD1) is co-transfected with a miR-17 mimic or inhibitor. A decrease in luciferase activity in the presence of the miR-17 mimic and a rescue of this decrease with the inhibitor confirms direct targeting.
-
Western Blotting and qPCR: These standard molecular biology techniques are used to quantify the de-repression of miR-17 target genes and proteins (e.g., PKD1, PKD2, PC1, PC2) following inhibitor treatment.
Conclusion
The current landscape of miR-17 inhibitors for ADPKD research is dominated by synthetic oligonucleotides, with this compound and its successor RGLS8429 demonstrating significant preclinical efficacy. The development of RGLS8429 highlights a key consideration in oligonucleotide therapeutics: the importance of minimizing off-target effects to improve the safety profile. Furthermore, comparative studies targeting different members of the miR-17~92 cluster have solidified miR-17 as the primary pathogenic driver and the most promising therapeutic target within this cluster. For researchers entering or advancing in this field, the use of well-characterized inhibitors like RGLS8429 in robust in vitro and in vivo models, coupled with rigorous target engagement and mechanistic studies, will be crucial for the continued development of effective miR-17-based therapies for ADPKD.
References
- 1. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay Protocol - Creative Biogene [creative-biogene.com]
- 2. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 3. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide this compound for the treatment of polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide this compound for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lsxleaders.com [lsxleaders.com]
- 6. In vitro cyst formation of ADPKD cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. American Society of Nephrology | Kidney Week - Abstract Details (2022) [asn-online.org]
- 8. Anti-microRNA screen uncovers miR-17 family within miR-17~92 cluster as the primary driver of kidney cyst growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polysome shift assay for direct measurement of miRNA inhibition by anti-miRNA drugs - PMC [pmc.ncbi.nlm.nih.gov]
RGLS4326: A Cross-Validation of its Effects in Diverse Models of Autosomal Dominant Polycystic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of RGLS4326's Performance Against Alternative Therapies, Supported by Experimental Data.
This guide provides a comprehensive analysis of this compound, an investigational anti-miR-17 oligonucleotide, for the treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD). Through a detailed examination of its mechanism of action, cross-validation of its effects in various preclinical models, and a review of clinical trial data, this document aims to equip researchers and drug development professionals with the necessary information to evaluate its therapeutic potential. The performance of this compound is compared with Tolvaptan, the current standard of care, highlighting key differences in their mechanisms and efficacy.
Executive Summary
Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a genetic disorder characterized by the progressive growth of fluid-filled cysts in the kidneys, often leading to end-stage renal disease. This compound is a novel therapeutic agent designed to inhibit microRNA-17 (miR-17), a key regulator of genes implicated in ADPKD pathogenesis. Preclinical studies have demonstrated the potential of this compound to directly target the underlying disease mechanism by de-repressing the expression of Polycystin-1 (PC1) and Polycystin-2 (PC2), proteins encoded by the PKD1 and PKD2 genes, respectively. This guide synthesizes the available data on this compound, offering a direct comparison with Tolvaptan, a vasopressin V2 receptor antagonist.
Mechanism of Action: this compound vs. Tolvaptan
This compound and Tolvaptan employ distinct mechanisms to combat ADPKD progression.
This compound: This investigational drug is a single-stranded, chemically modified short oligonucleotide that specifically binds to and inhibits the function of miR-17.[1] In ADPKD, miR-17 is overexpressed and contributes to cyst growth by repressing the translation of PKD1 and PKD2 mRNA.[2] By inhibiting miR-17, this compound effectively "turns back on" the production of PC1 and PC2, the proteins crucial for maintaining normal kidney tubule structure and function.[1][3] This mechanism directly addresses the genetic basis of the disease.
Tolvaptan: This approved medication acts as a selective antagonist of the vasopressin V2 receptor.[4] By blocking this receptor, Tolvaptan reduces intracellular levels of cyclic AMP (cAMP), a signaling molecule that promotes cell proliferation and fluid secretion, two key drivers of cyst growth in ADPKD.[4]
Preclinical Efficacy: A Comparative Overview
The efficacy of this compound has been evaluated in a variety of in vitro and in vivo models of ADPKD, with results consistently demonstrating its potential to slow disease progression.
In Vitro Models
In primary human ADPKD cyst cultures, this compound treatment has been shown to reduce cyst growth and proliferation in a concentration-dependent manner.[5]
In Vivo Models
Studies in mouse models of ADPKD have provided robust evidence for the in vivo efficacy of this compound.
| Model | Key Findings with this compound | Reference |
| Pkd1RC/- Mouse Model | - >100% increase in Pkd1 and Pkd2 gene expression. - ~50% increase in PC1 and PC2 protein levels. - ~75% decrease in kidney-weight-to-body-weight ratio. - ~50% decrease in serum creatinine (B1669602). - ~60% decrease in BUN. | [6] |
| Pkd2KO Mouse Model | - Significant suppression of renal cyst formation. | [5] |
| Pcy/CD1 Mouse Model | - Significant reduction in kidney-weight-to-body-weight ratio and cyst index with weekly and monthly dosing. | [1] |
| Pcy/DBA Mouse Model | - Dose-dependent reduction in kidney-weight-to-body-weight ratio and cyst index. | [1] |
In a head-to-head comparison in the Pcy/DBA mouse model, this compound demonstrated a dose-dependent reduction in key disease parameters.[1] Preclinical studies with Tolvaptan have also shown its ability to inhibit cystic disease progression in several rodent models of ADPKD.[7]
Clinical Data: this compound in Phase 1b Trials
A Phase 1b clinical trial of this compound in patients with ADPKD has provided initial evidence of its target engagement and a favorable safety profile.
| Parameter | Result | Reference |
| Urinary PC1 and PC2 Levels | Statistically significant increase from baseline. | [6] |
| Safety | Well-tolerated with no serious adverse events reported. | [6] |
Tolvaptan, on the other hand, has undergone extensive clinical evaluation and is an approved therapy. The TEMPO 3:4 and REPRISE trials demonstrated that Tolvaptan significantly slowed the increase in total kidney volume and the decline in kidney function over a 3-year period.[4][7] However, its use is associated with a risk of serious liver injury.[4]
Experimental Protocols
In Vitro Cyst Formation Assay
Primary human ADPKD cells are cultured in a 3D Matrigel matrix. Cells are treated with this compound, a control oligonucleotide, or a vehicle. Cyst growth is monitored over several days, and the cyst index is calculated to quantify the extent of cyst formation. For a detailed protocol, refer to Sharma et al.[8]
In Vivo Mouse Models
-
Pkd1RC/- and Pkd2KO Mouse Models: These genetically engineered mouse models harbor mutations in the Pkd1 or Pkd2 genes, respectively, leading to the development of polycystic kidney disease that recapitulates key aspects of human ADPKD.
-
Dosing: this compound is typically administered via subcutaneous injection. Dosing regimens vary between studies, with examples including 20 mg/kg administered at postnatal days 10, 11, 12, and 19 in the Pkd2KO model.[5]
-
Endpoint Analysis:
-
Kidney Weight to Body Weight Ratio: At the end of the study, mice are euthanized, and their kidneys are excised and weighed. The total kidney weight is then normalized to the final body weight.[9][10]
-
Histology: Kidney sections are stained with Hematoxylin and Eosin (H&E) to visualize cyst morphology and calculate a cyst index (the percentage of cystic area relative to the total kidney area).
-
Biomarker Analysis: Blood urea (B33335) nitrogen (BUN) and serum creatinine levels are measured to assess kidney function. Urinary biomarkers such as PC1 and PC2 can also be quantified.[7][11][12][13]
-
Visualizing the Pathways and Processes
This compound Mechanism of Action
Caption: this compound inhibits miR-17, leading to increased PC1/PC2 and reduced cyst growth.
Experimental Workflow for Preclinical In Vivo Studies
Caption: Workflow for evaluating this compound efficacy in ADPKD mouse models.
Conclusion
This compound represents a promising, targeted therapeutic strategy for ADPKD that directly addresses the underlying genetic mechanism of the disease. Its ability to de-repress PKD1 and PKD2 expression by inhibiting miR-17 has been consistently demonstrated across a range of preclinical models. While early clinical data are encouraging, further investigation is required to fully establish its long-term safety and efficacy in humans. In comparison to Tolvaptan, this compound offers a distinct and potentially more fundamental mechanism of action. The continued development of this compound and other targeted therapies holds significant promise for improving the treatment landscape for patients with ADPKD.
References
- 1. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide this compound for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of mRNA cis-inhibition in PKD progression — NephJC [nephjc.com]
- 3. PKD1 and PKD2 mRNA cis-inhibition drives polycystic kidney disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Utility and Tolerability of Tolvaptan in the Treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pkdcure.org [pkdcure.org]
- 6. Regulus Therapeutics Presents Additional Data from its Autosomal Dominant Polycystic Kidney Disease (ADPKD) Program at PKD Connect 2021 - BioSpace [biospace.com]
- 7. Association of Baseline Urinary Metabolic Biomarkers with ADPKD Severity in TAME-PKD Clinical Trial Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pkd-rrc.org [pkd-rrc.org]
- 9. diacomp.org [diacomp.org]
- 10. Morphometry: Mouse [protocols.io]
- 11. mdpi.com [mdpi.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. academic.oup.com [academic.oup.com]
A Head-to-Head Examination of RGLS4326 in the Context of ADPKD Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of RGLS4326, an investigational antisense oligonucleotide, with other therapeutic strategies for Autosomal Dominant Polycystic Kidney Disease (ADPKD). The data presented is based on available preclinical and early-stage clinical findings.
ADPKD is a monogenic disorder characterized by the progressive growth of renal cysts, leading to kidney failure.[1][2] It is primarily caused by mutations in the PKD1 or PKD2 genes.[3] this compound is an anti-miR-17 oligonucleotide designed to preferentially target the kidney and inhibit the microRNA-17 (miR-17) family.[3][4] The rationale for this approach stems from the observation that the miR-17 family is upregulated in ADPKD and contributes to disease progression by repressing PKD1 and PKD2 expression.[1][5] By inhibiting miR-17, this compound aims to de-repress these genes, thereby increasing the levels of their encoded proteins, polycystin-1 (PC1) and polycystin-2 (PC2), and slowing cyst growth.[4][5]
Mechanism of Action: this compound Signaling Pathway
This compound is a chemically modified, single-stranded oligonucleotide that binds to the seed region of the miR-17 family of microRNAs.[5] This binding prevents miR-17 from interacting with the 3' untranslated region (3'-UTR) of its target messenger RNAs (mRNAs), including PKD1 and PKD2.[4][5] The sequestration of miR-17 leads to the stabilization and translation of these target mRNAs, resulting in increased synthesis of PC1 and PC2.[5] These proteins are crucial for maintaining normal kidney tubule structure and function.
Caption: Mechanism of action of this compound in ADPKD.
Preclinical Head-to-Head and Efficacy Data
Preclinical investigations using primary cyst cultures from human ADPKD donors demonstrated that this compound treatment led to a de-repression of miR-17 target genes.[5][6] This resulted in a notable increase in the expression of PC1 and PC2 proteins.[5][6] Functionally, this translated to a concentration-dependent reduction in in vitro cyst growth and proliferation.[6]
| Parameter | Treatment | Outcome | Reference |
| miR-17 Target Gene Expression | This compound (100 nM) | Significant de-repression | [5][6] |
| Polycystin-1 (PC1) Protein Levels | This compound | ~2-fold increase | [5] |
| Polycystin-2 (PC2) Protein Levels | This compound | ~4-fold increase | [5] |
| 3D Cyst Growth & Proliferation | This compound | Concentration-dependent reduction | [6] |
This compound demonstrated efficacy in multiple mouse models of PKD following subcutaneous administration.[4] Treatment resulted in reduced kidney cyst formation, a favorable kidney weight to body weight ratio, decreased cyst cell proliferation, and preservation of kidney function.[2][3]
A head-to-head comparison was conducted in the Pcy/DBA mouse model between this compound and tolvaptan, the only FDA-approved treatment for ADPKD.[7] Tolvaptan is a vasopressin V2 receptor antagonist.[8] In this study, this compound showed a dose-dependent reduction in both kidney weight to body weight ratio and cyst index.[7] Tolvaptan reduced the kidney weight to body weight ratio but did not significantly improve the cyst index in this direct comparison.[7]
| Model | Treatment | Key Findings | Reference |
| Pkd2KO Mice | This compound (20 mg/kg) | Significantly suppressed renal cyst formation | [1] |
| Multiple PKD Mouse Models | This compound | Attenuated cyst growth, improved kidney weight/body weight ratio, preserved kidney function | [3][4] |
| Pcy/DBA Mice | This compound (30 mg/kg, weekly) | Dose-dependent reduction in KW/BW and cyst index | [7] |
| Pcy/DBA Mice | Tolvaptan | Reduced KW/BW, but no significant improvement in cyst index | [7] |
Clinical Data: Phase 1b Study
A Phase 1b open-label study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with ADPKD.[9] In the first cohort, nine patients received four doses of 1 mg/kg this compound every other week.[9][10]
The treatment was well-tolerated with no serious adverse events reported.[9][11] Pharmacokinetic analysis showed a profile similar to that in healthy volunteers, with a slightly longer plasma half-life in patients with impaired renal function.[11] Importantly, the study demonstrated clinical proof of mechanism through a statistically significant increase in urinary biomarkers PC1 and PC2 from baseline, indicating target engagement in the kidneys.[9] Levels of PC1 and PC2 are known to be inversely correlated with ADPKD severity.[9][11]
| Parameter | Result | Significance | Reference |
| Safety | Well-tolerated, no serious adverse events | Favorable safety profile at this dose | [9][11] |
| Urinary Polycystin-1 (PC1) | Statistically significant increase | Target engagement and de-repression of PKD1 | [9] |
| Urinary Polycystin-2 (PC2) | Statistically significant increase | Target engagement and de-repression of PKD2 | [9] |
Experimental Protocols
-
Cell Culture: Primary ADPKD cyst-lining epithelial cells were isolated from human donor kidneys.
-
Transfection: Cells were transfected with this compound, a control oligonucleotide, or a mock control for 24 hours.[1]
-
Matrigel Embedding: Post-transfection, cells were embedded in Matrigel to facilitate three-dimensional growth.[1]
-
Incubation and Analysis: Cysts were cultured for 8-9 days.[1][6] Cyst growth and proliferation were quantified by measuring the cyst index (a composite measure of cyst number and size).[1][6]
Caption: Workflow for the in vitro 3D cyst growth assay.
-
Animal Model: Pkd2KO (knockout) mice were used as a model for ADPKD.[1]
-
Dosing Regimen: Mice were administered subcutaneous doses of this compound (e.g., 20 mg/kg), a control oligonucleotide, or PBS at specified postnatal days (e.g., p10, 11, 12, and 19).[1]
-
Efficacy Endpoint: At the end of the study period (e.g., p28), mice were euthanized, and kidneys were harvested.[1]
-
Analysis: The primary efficacy endpoint was the kidney weight to body weight (KW/BW) ratio.[1] Secondary analyses included staining for proliferation markers (e.g., pHH3) to assess cyst cell proliferation.[1]
Comparison with Next-Generation Oligonucleotide: RGLS8429
Following the Phase 1b study of this compound, Regulus Therapeutics announced a shift in focus to a next-generation anti-miR-17 oligonucleotide, RGLS8429.[12] This decision was based on findings that suggested potential dose limitations and durability issues with this compound.[12] Preclinical studies indicated that RGLS8429 has a superior profile, with clear improvements in kidney function, size, and other disease severity markers.[12] A key differentiator is that RGLS8429 was designed to avoid the off-target central nervous system effects observed at higher doses with this compound in preclinical models.[12][13]
| Feature | This compound | RGLS8429 (Successor) | Reference |
| Target | miR-17 | miR-17 | [3][12] |
| Status | Development deprioritized | In clinical development | [12] |
| Preclinical Profile | Efficacious, but with potential dose-limiting toxicities (CNS effects) | Superior preclinical profile, improved kidney function and size, no observed CNS off-target effects | [12][13] |
| Clinical Data | Phase 1b showed proof of mechanism | Currently under clinical evaluation | [9][12] |
Summary and Future Outlook
This compound demonstrated a novel mechanism of action for the treatment of ADPKD, with promising preclinical efficacy and early clinical proof of concept. Head-to-head preclinical data suggested a potential advantage over the current standard of care, tolvaptan, in reducing cyst index. However, the emergence of potential limitations led to the prioritization of a next-generation compound, RGLS8429. The development journey of this compound has provided valuable insights into the therapeutic potential of targeting miR-17 in ADPKD and has paved the way for optimized oligonucleotide-based therapies for this debilitating disease. Researchers will be keenly watching the clinical progress of RGLS8429.
References
- 1. pkdcure.org [pkdcure.org]
- 2. Regulus Announces Preliminary Results of Planned Interim Data Analysis of this compound in New Mouse Chronic Toxicity Study [prnewswire.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide this compound for the treatment of polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide this compound for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biospace.com [biospace.com]
- 10. kidneynews.org [kidneynews.org]
- 11. Regulus Therapeutics Announces Top-Line Data from the First Cohort of Phase 1b Clinical Trial of this compound for the Treatment of Patients with Autosomal Dominant Polycystic Kidney Disease (ADPKD) - BioSpace [biospace.com]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. lsxleaders.com [lsxleaders.com]
Validating the Downstream Effects of RGLS4326 on Cystogenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RGLS4326, a novel oligonucleotide-based therapeutic, with an established alternative for the treatment of cystogenesis, a hallmark of Autosomal Dominant Polycystic Kidney Disease (ADPKD). The following sections detail the mechanisms of action, comparative experimental data, and key experimental protocols to aid researchers in evaluating the downstream effects of these compounds.
Mechanisms of Action: this compound and Tolvaptan (B1682983)
This compound and Tolvaptan employ distinct mechanisms to inhibit the growth of renal cysts. This compound targets the microRNA-17 (miR-17) family, while Tolvaptan acts as a vasopressin V2 receptor antagonist.
This compound: A miR-17 Inhibitor
This compound is a first-in-class anti-miR-17 oligonucleotide designed to preferentially target the kidney.[1] In ADPKD, the miR-17 family of microRNAs is upregulated and contributes to disease progression by repressing the translation of PKD1 and PKD2 mRNAs.[2] By binding to the seed region of miR-17, this compound de-represses the translation of these target genes, leading to increased levels of their encoded proteins, polycystin-1 (PC1) and polycystin-2 (PC2).[1][3] This is significant as reduced levels of functional PC1 and PC2 are the primary drivers of cyst formation and proliferation in ADPKD.[4] Preclinical studies have shown that this compound treatment leads to a significant increase in Pkd1 and Pkd2 mRNA and their corresponding proteins.[5] A next-generation compound, RGLS8429, has been developed with a similar mechanism of action but with an improved safety profile.[6]
Tolvaptan: A Vasopressin V2 Receptor Antagonist
Tolvaptan is a selective antagonist of the vasopressin V2 receptor (V2R).[7] In ADPKD, the hormone vasopressin promotes cyst growth by binding to V2R on the surface of kidney cells, leading to an increase in intracellular cyclic AMP (cAMP).[8][9] Elevated cAMP levels stimulate cell proliferation and fluid secretion into the cysts, driving their expansion.[9] Tolvaptan blocks the binding of vasopressin to V2R, thereby reducing cAMP production and its downstream effects on cyst cell proliferation and fluid secretion.[10][11]
Comparative Experimental Data
The following tables summarize key preclinical and clinical data for this compound, its next-generation successor RGLS8429, and Tolvaptan.
Table 1: Preclinical Efficacy in Mouse Models of Polycystic Kidney Disease
| Compound | Mouse Model | Key Efficacy Endpoint | Result | Citation(s) |
| This compound | Pkd2 knockout | Kidney Weight / Body Weight (KW/BW) Ratio | Significantly suppressed | [2] |
| Pkd1RC/- | KW/BW Ratio, BUN, Serum Creatinine | Significant reduction | [5] | |
| Tolvaptan | Pkd1 knockout | KW/BW Ratio, Cystic Index, BUN | Effective in reducing all parameters | [12][13] |
| Pcy/DBA model | KW/BW Ratio | Reduced KW/BW | [1] | |
| This compound vs. Tolvaptan | Pcy/DBA model | Cyst Index | This compound showed a dose-dependent reduction; Tolvaptan did not improve cyst index in this head-to-head comparison. | [1] |
Table 2: Clinical Trial Data in ADPKD Patients
| Compound | Phase | Key Biomarker/Endpoint | Result | Citation(s) |
| This compound | Phase 1b | Urinary PC1 and PC2 | Statistically significant increase in both biomarkers. Mean increase of 58% in PC1 and 38% in PC2. | [4] |
| RGLS8429 | Phase 1b | Urinary PC1 and PC2 | Statistically significant increases in mean PC1 levels (36%-41% from baseline). Numeric increases in PC2. | [6] |
| Phase 1b (higher dose) | Height-adjusted Total Kidney Volume (htTKV) | Reductions in htTKV observed in a subset of patients. | [14] | |
| Tolvaptan | Phase 3 (TEMPO 3:4) | Annual Rate of TKV Increase | 2.8% with Tolvaptan vs. 5.5% with placebo. | [9] |
| Phase 3 (TEMPO 3:4) | Decline in eGFR | Slowed decline in renal function. | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and its alternatives are provided below.
3D Cyst Formation Assay
This assay is crucial for evaluating the direct effect of compounds on cyst growth in an in vitro setting that mimics the three-dimensional architecture of kidney tubules.
Materials:
-
Primary human ADPKD cyst-lining epithelial cells
-
Collagen I, rat tail
-
DMEM/F12 medium supplemented with 5% FBS, 1% penicillin-streptomycin, 5 µg/ml insulin, 5 µg/ml transferrin, and 5 ng/ml sodium selenite
-
Forskolin (B1673556) and EGF (for stimulating cyst growth)
-
24-well or 96-well culture plates
-
Test compounds (this compound, Tolvaptan) and vehicle control
Protocol:
-
Prepare a cell suspension of primary ADPKD cells in culture medium.
-
Mix the cell suspension with neutralized, ice-cold Collagen I solution at a final cell density of approximately 450 cell clusters per well for a 384-well plate (adjust for other plate formats).[15]
-
Dispense the cell-collagen mixture into the wells of a pre-chilled culture plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow for collagen polymerization.[16]
-
Add culture medium containing growth stimulants (e.g., 5 µM forskolin and 5 ng/mL EGF) to each well.[16]
-
Add test compounds or vehicle control to the appropriate wells.
-
Culture the cells for 7-14 days, replacing the medium with fresh medium and compounds every 2-3 days.
-
At the end of the culture period, capture images of the cysts using a light microscope.
-
Quantify cyst size and number using image analysis software.
Quantitative Real-Time PCR (qRT-PCR) for PKD1 and PKD2 Expression
This method is used to quantify the changes in mRNA levels of PKD1 and PKD2 following treatment.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green)
-
Primers for human PKD1, PKD2, and a reference gene (e.g., GAPDH)
-
Real-time PCR system
Protocol:
-
Lyse cells treated with test compounds or vehicle and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (e.g., from a commercial array or validated published sequences), and cDNA template.[17]
-
Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the reference gene.
Immunoblotting for Polycystin-1 and Polycystin-2
Immunoblotting (Western blotting) is used to detect changes in the protein levels of PC1 and PC2.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against PC1 and PC2 (note: obtaining a reliable PC1 antibody can be challenging due to its large size and low abundance)[18]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse treated cells in ice-cold RIPA buffer.[19]
-
Determine the protein concentration of the lysates.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[20]
-
Separate the proteins by SDS-PAGE. Due to the large size of PC1 (~460 kDa), a low percentage acrylamide (B121943) gel and modified transfer conditions may be necessary.
-
Transfer the separated proteins to a PVDF membrane.[21]
-
Block the membrane in blocking buffer for 1 hour at room temperature.[20]
-
Incubate the membrane with the primary antibody (e.g., overnight at 4°C), diluted in blocking buffer according to the manufacturer's recommendations.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity using densitometry and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
This compound and its successor, RGLS8429, represent a novel therapeutic approach for ADPKD by targeting the underlying genetic mechanism of cystogenesis through the inhibition of miR-17. This leads to the restoration of PC1 and PC2 protein levels, which are crucial for normal kidney function. In contrast, Tolvaptan, the current standard of care, addresses the downstream signaling consequences of polycystin dysfunction by blocking the vasopressin V2 receptor and reducing cAMP levels.
Preclinical data suggest that this compound may offer advantages in certain models, particularly in directly addressing the genetic lesion and potentially having a more profound effect on cyst development. Clinical data for RGLS8429 are emerging and show promise in modulating the key biomarkers PC1 and PC2, with early signs of an impact on kidney volume. Tolvaptan has a well-established clinical record of slowing disease progression, albeit with notable side effects related to its aquaretic mechanism.
The experimental protocols provided in this guide offer a framework for researchers to further investigate and compare the downstream effects of these and other emerging therapies for ADPKD. A thorough understanding of their distinct mechanisms and a direct comparison of their efficacy in standardized preclinical and clinical settings will be crucial for the future development of more effective treatments for this debilitating disease.
References
- 1. researchgate.net [researchgate.net]
- 2. pkdcure.org [pkdcure.org]
- 3. researchgate.net [researchgate.net]
- 4. 67.222.32.150 [67.222.32.150]
- 5. PKD1 and PKD2 mRNA cis-inhibition drives polycystic kidney disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulus Therapeutics Announces Positive Topline Data from the First Cohort of Patients in its Phase 1b Multiple-Ascending Dose (MAD) Clinical Trial of RGLS8429 for the Treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD) [prnewswire.com]
- 7. Boosting Tolvaptan Tolerance in ADPKD: Low-Dose Hydrochlorothiazide Improves Patient Well-being Without Compromising Efficacy - A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tolvaptan in the Treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD): Efficacy and effects on quality of life | Research, Society and Development [rsdjournal.org]
- 9. Pro: Tolvaptan delays the progression of autosomal dominant polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tolvaptan inhibits ERK-dependent cell proliferation, Cl− secretion, and in vitro cyst growth of human ADPKD cells stimulated by vasopressin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Preclinical evaluation of tolvaptan and salsalate combination therapy in a Pkd1-mouse model [frontiersin.org]
- 13. Preclinical evaluation of tolvaptan and salsalate combination therapy in a Pkd1-mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. uu.diva-portal.org [uu.diva-portal.org]
- 16. pkd-rrc.org [pkd-rrc.org]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. researchgate.net [researchgate.net]
- 19. bio-rad.com [bio-rad.com]
- 20. docs.abcam.com [docs.abcam.com]
- 21. Polycystin-1 Surface Localization Is Stimulated by Polycystin-2 and Cleavage at the G Protein-coupled Receptor Proteolytic Site - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of RGLS4326 Delivery Methods for the Treatment of Autosomal Dominant Polycystic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the delivery methods for RGLS4326, an investigational anti-miR-17 oligonucleotide for the treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD). The primary focus of this analysis is the subcutaneous (SC) route of administration, which has been exclusively utilized in preclinical and clinical studies of this compound. This guide will also discuss alternative delivery methods for antisense oligonucleotides to provide a broader context for the selection of subcutaneous delivery for kidney-targeted therapies.
Executive Summary
This compound is designed to inhibit microRNA-17 (miR-17), a key regulator of genes involved in the pathogenesis of ADPKD, including PKD1 and PKD2. Preclinical and clinical data strongly support the use of subcutaneous injection for the delivery of this compound, demonstrating favorable pharmacokinetics, preferential kidney distribution, and target engagement. While direct comparative studies of different delivery routes for this compound are not publicly available, the properties of antisense oligonucleotides and the data gathered to date suggest that subcutaneous administration offers a compelling balance of efficacy, safety, and patient convenience for this therapeutic candidate.
Data Presentation: Subcutaneous this compound Performance
The following tables summarize the key quantitative data from preclinical and clinical studies of subcutaneously administered this compound.
Table 1: Preclinical Pharmacokinetics of Subcutaneous this compound
| Parameter | Mouse | Monkey | Source |
| Dose | 30 mg/kg | Not Specified | [1] |
| Time to Max Plasma Concentration (Tmax) | ≤1 hour | Not Specified | [1] |
| Max Plasma Concentration (Cmax) | 8.5 µg/mL | Not Specified | [1] |
| Plasma Half-life | <4 hours | Not Specified | [1] |
| Kidney Half-life | 8-11 days | 8-11 days | [2] |
| Preferential Kidney Distribution (Kidney/Liver Ratio) | ~13 (by Cmax), ~8 (by AUC) | Not Specified | [1] |
| Plasma Protein Binding | 79-96% | 79-96% | [2] |
| Urinary Excretion (intact) | 50-79% | 50-79% | [2] |
Table 2: Preclinical Efficacy of Subcutaneous this compound in Mouse Models of PKD
| Efficacy Parameter | Pkd1(F/RC) Mice | Pkd2KO Mice | Source |
| Kidney Weight to Body Weight Ratio Reduction | ~75% | Data not quantified | [3] |
| Serum Creatinine Reduction | ~50% | Data not quantified | [3] |
| Blood Urea (B33335) Nitrogen (BUN) Reduction | ~60% | Data not quantified | [3] |
| miR-17 Inhibition in Kidney (miPSA score) | 2.58 (83% inhibition) | 3.16 (89% inhibition) | [4] |
Table 3: Phase 1b Clinical Trial Design for Subcutaneous this compound in ADPKD Patients
| Parameter | Details | Source |
| Study Design | Open-label, adaptive dose-ranging | [3] |
| Patient Population | Autosomal Dominant Polycystic Kidney Disease | [3] |
| Route of Administration | Subcutaneous injection | [3] |
| Dosing Regimen (Cohort 1) | 1 mg/kg every other week for 4 doses | [3] |
| Dosing Regimen (Cohort 2) | 0.3 mg/kg every other week for 4 doses | [3] |
| Primary Endpoints | Safety, Pharmacokinetics | [3] |
| Secondary Endpoints | Changes in urinary Polycystin 1 (PC1) and Polycystin 2 (PC2) levels | [3] |
Signaling Pathway and Mechanism of Action
This compound is a single-stranded, chemically modified oligonucleotide that binds to and inhibits the function of miR-17. In ADPKD, elevated levels of miR-17 suppress the translation of PKD1 and PKD2 mRNA, leading to reduced levels of the corresponding proteins, polycystin-1 and polycystin-2. This contributes to cyst formation and disease progression. By binding to miR-17, this compound prevents it from interacting with its target mRNAs, thereby de-repressing the translation of PKD1 and PKD2 and increasing the levels of functional polycystins.[5]
Mechanism of action of this compound in ADPKD.
Experimental Protocols and Workflows
Preclinical Efficacy Studies in Mouse Models
The efficacy of subcutaneously administered this compound has been evaluated in multiple mouse models of ADPKD. A general experimental workflow is as follows:
-
Model Selection: Orthologous mouse models of ADPKD, such as Pkd1-mutant and Pkd2-knockout mice, are used.
-
Dosing: this compound is administered via subcutaneous injection at specified doses and frequencies. Control groups receive a placebo (e.g., saline) or a control oligonucleotide.[6]
-
Monitoring: Key disease parameters are monitored over the course of the study. This includes measurements of kidney-to-body weight ratio, serum creatinine, and blood urea nitrogen (BUN) to assess kidney function and disease progression.[3]
-
Endpoint Analysis: At the end of the study, kidney tissue is collected for histological analysis to assess cyst burden and for molecular analysis to measure target engagement (e.g., miR-17 levels and expression of Pkd1 and Pkd2).[6]
Generalized workflow for preclinical efficacy studies.
Phase 1b Clinical Trial in ADPKD Patients
A Phase 1b clinical trial was designed to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in patients with ADPKD.
-
Patient Recruitment: Eligible patients with a diagnosis of ADPKD are enrolled in the study.
-
Dose Escalation Cohorts: The study is designed with sequential cohorts to evaluate different dose levels of this compound.[3]
-
Administration: this compound is administered subcutaneously at specified intervals for a defined treatment period.[3]
-
Safety Monitoring: Patients are closely monitored for any adverse events throughout the study.
-
Pharmacokinetic Sampling: Blood samples are collected at various time points to determine the pharmacokinetic profile of this compound in humans.
-
Pharmacodynamic Assessment: Urine samples are collected to measure levels of PC1 and PC2 as biomarkers of target engagement.[3]
-
Data Evaluation: The safety, pharmacokinetic, and biomarker data are analyzed to determine the appropriate dose for further clinical development.
Workflow for the Phase 1b clinical trial of this compound.
Comparative Discussion of Delivery Methods
While subcutaneous injection is the established route for this compound, a comparative discussion with other potential delivery methods for antisense oligonucleotides targeting the kidney is warranted.
Subcutaneous (SC) Delivery
Advantages:
-
Preferential Kidney Distribution: this compound demonstrates excellent and preferential distribution to the kidneys following subcutaneous administration.[1][2] This is crucial for maximizing therapeutic effect at the target organ while minimizing potential off-target effects.
-
Sustained Release and Long Half-Life: The subcutaneous tissue allows for a more gradual absorption of the drug into the systemic circulation, contributing to a prolonged half-life in the target tissue (8-11 days in the kidney for this compound).[2] This supports less frequent dosing, which is a significant advantage for a chronic condition like ADPKD.
-
Patient Convenience: Subcutaneous injections can often be self-administered by patients, improving convenience and adherence to treatment compared to intravenous infusions that require healthcare professional administration.
-
Proven Efficacy: Preclinical studies have consistently shown that subcutaneous this compound attenuates cyst growth and improves kidney function in animal models of ADPKD.[6][7]
Disadvantages:
-
Bioavailability: Subcutaneous administration may result in lower and more variable bioavailability compared to intravenous injection. However, the preferential kidney uptake of this compound appears to overcome this potential limitation.
-
Local Site Reactions: Injections can cause local site reactions such as pain, redness, or swelling, although this compound has been reported to be well-tolerated in clinical trials.[3]
Intravenous (IV) Delivery (Hypothetical for this compound)
Advantages:
-
100% Bioavailability: Intravenous administration ensures that the entire dose of the drug reaches the systemic circulation immediately.
-
Rapid Onset of Action: For acute conditions, IV delivery can provide a more rapid onset of action.
Disadvantages:
-
Less Preferential Kidney Targeting: While oligonucleotides are cleared by the kidneys, rapid intravenous infusion can lead to broader distribution to other organs like the liver and spleen, potentially increasing the risk of off-target effects and reducing the concentration at the intended site of action.[8]
-
Inconvenience: IV infusions are less convenient for patients, requiring visits to a clinical setting and administration by a healthcare professional. This is a significant drawback for a long-term, chronic treatment.
-
Potential for Nephrotoxicity: High peak plasma concentrations associated with IV administration could potentially increase the risk of nephrotoxicity, a known class effect for some oligonucleotides.[9]
Other Potential Delivery Routes
Other delivery methods for oligonucleotides, such as oral or targeted nanoparticle-based delivery, are still largely in the experimental stages and face significant challenges, including degradation in the gastrointestinal tract (for oral delivery) and complex manufacturing and potential immunogenicity (for nanoparticle-based systems).
Conclusion
Based on the available preclinical and clinical data, subcutaneous administration is the optimal delivery method for this compound. It provides a favorable pharmacokinetic profile with preferential and sustained delivery to the kidneys, leading to effective target engagement and a promising efficacy and safety profile. While alternative delivery methods for antisense oligonucleotides exist, the balance of evidence strongly supports subcutaneous injection as the most appropriate and effective route for the clinical development and potential therapeutic use of this compound in patients with ADPKD.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and Absorption, Distribution, Metabolism and Excretion of this compound in Mouse and Monkey, an Anti-miR-17 Oligonucleotide for the Treatment of Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulus Therapeutics Presents Additional Data from its Autosomal Dominant Polycystic Kidney Disease (ADPKD) Program at PKD Connect 2021 - BioSpace [biospace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pkdcure.org [pkdcure.org]
- 7. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide this compound for the treatment of polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oligonucleotide-Based Therapies for Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nephrotoxicity of marketed antisense oligonucleotide drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for RGLS4326
This document provides essential safety and logistical information for the proper disposal of RGLS4326, a short oligonucleotide inhibitor of microRNA-17. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
This compound Safety and Handling Summary
While the Safety Data Sheet (SDS) for this compound (sodium) states that it is not classified as a hazardous substance or mixture, standard laboratory chemical safety precautions should always be observed.[1] Prudent handling is essential to minimize exposure and ensure a safe laboratory environment.
Key Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Use in a well-ventilated area to avoid inhalation of any dust or aerosols.[1]
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[1]
-
Storage: Store this compound in a tightly sealed container in a cool, dry place. For solutions, follow specific storage temperature guidelines (e.g., -20°C or -80°C) to maintain stability.[2][3]
This compound Disposal Data
The following table summarizes key information pertinent to the handling and disposal of this compound.
| Property | Data / Information | Source |
| Chemical Name | This compound | [4][5] |
| Synonyms | RG4326 | [2][3] |
| Classification | Not a hazardous substance or mixture | [1] |
| Primary Route of Elimination (in vivo) | Renal excretion | [6] |
| Recommended PPE | Safety glasses, gloves, lab coat | [1] |
| First Aid (Eyes) | Remove contact lenses, flush with large amounts of water, and seek medical advice. | [1] |
| First Aid (Skin) | Rinse skin thoroughly with water and remove contaminated clothing. | [1] |
| Extinguishing Media | Use water spray, dry chemical, foam, or carbon dioxide for surrounding fires. | [1] |
Step-by-Step Disposal Protocol for this compound
The disposal of any laboratory chemical, including those classified as non-hazardous, must adhere to institutional and local regulations. The following protocol provides a general framework for the proper disposal of this compound.
Step 1: Institutional Guideline Review
-
Consult EHS: Before proceeding with any disposal method, consult your institution's Environmental Health and Safety (EHS) department or refer to your laboratory's chemical hygiene plan. EHS will provide specific procedures for your location.
-
Waste Segregation: Confirm your institution's policies on segregating non-hazardous chemical waste from hazardous and general laboratory trash.[1]
Step 2: Decontamination of Empty Containers
-
Triple Rinse: Any empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water).
-
Deface Labels: Completely remove or deface all labels on the container to prevent misidentification.[4][7]
-
Disposal: Dispose of the rinsed and defaced container in the appropriate laboratory glassware or plastic recycling/waste stream as advised by your EHS department.
Step 3: Disposal of Unused or Waste this compound (Solid or Solution)
-
Aqueous Solutions (Low Concentration):
-
Some institutions may permit the disposal of small quantities of non-hazardous, water-soluble materials down the sanitary sewer, followed by flushing with a large volume of water.[5]
-
Crucially, obtain explicit approval from your EHS department before using this method. Factors such as local wastewater regulations and the concentration of the this compound solution will determine if this is permissible.
-
-
Solid Waste and Concentrated Solutions:
-
If sewer disposal is not permitted, or for solid this compound, the waste should be collected in a designated, compatible, and clearly labeled waste container.
-
Label the container as "Non-hazardous laboratory waste" and list the contents (e.g., "this compound, oligonucleotide").
-
Arrange for pickup and disposal through your institution's chemical waste program. Do not mix with hazardous waste unless instructed to do so by EHS.[8]
-
Step 4: Disposal of Contaminated Materials
-
PPE and Labware: Dispose of gloves, absorbent pads, and other disposable materials contaminated with this compound in the designated laboratory solid waste stream.
-
Segregation: If these materials are contaminated with other hazardous chemicals, they must be disposed of as hazardous waste.
Experimental Workflow and Disposal Logic
The following diagrams illustrate the general workflow for handling and the logical steps for disposing of this compound.
Caption: General laboratory workflow for handling this compound.
Caption: Decision-making flowchart for this compound disposal.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. sfasu.edu [sfasu.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling RGLS4326
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, use, and disposal of RGLS4326, an oligonucleotide inhibitor of microRNA-17. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the research being conducted.
Personal Protective Equipment (PPE) and Safety Precautions
While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is mandatory to minimize any potential risks.
Required Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile gloves | Inspected before each use, washed before removal, and replaced periodically. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Skin and Body Protection | Laboratory coat | Worn over personal clothing to protect against spills. |
General Safety Precautions:
-
Work in a well-ventilated area, preferably within a laboratory chemical hood, especially when handling the compound in powdered form to avoid inhalation of dust.[1]
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the stability and efficacy of this compound.
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace by cleaning the area and ensuring all necessary equipment is within reach.
-
Weighing (for solid form): Conduct weighing of powdered this compound within a chemical fume hood to prevent inhalation of dust. Use appropriate tools to handle the powder and avoid creating airborne particles.
-
Reconstitution: For creating solutions, slowly add the recommended solvent to the vial containing this compound to avoid splashing. Mix gently until the oligonucleotide is fully dissolved.
-
Aliquoting: To prevent waste from cross-contamination or spills, it is best practice to dispense the reconstituted this compound into single-use aliquots.
Storage Conditions:
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | Long-term | Store in a tightly sealed container. |
| In solvent | -80°C | Up to 6 months | Sealed storage, away from moisture.[1] |
| In solvent | -20°C | Up to 1 month | Sealed storage, away from moisture.[1] |
Note: For short-term shipping of less than two weeks, this compound can be transported at room temperature.[1]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.
Disposal Steps:
-
Segregation: Do not mix this compound waste with other waste streams. Keep it separate in a designated, clearly labeled waste container.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered chemical waste and disposed of accordingly.
-
Waste Collection: Follow your institution's procedures for chemical waste pickup. Ensure the waste container is securely sealed and properly labeled with the contents.
Experimental Protocols
This compound is an inhibitor of miR-17 and has been used in various experimental settings to study its effects on polycystic kidney disease (ADPKD).
Mechanism of Action
This compound is a short, single-stranded oligonucleotide designed to be complementary to the seed sequence of the miR-17 family of microRNAs. By binding to miR-17, this compound prevents it from binding to its target messenger RNAs (mRNAs), such as those for PKD1 and PKD2. This leads to the de-repression of PKD1 and PKD2 gene expression, resulting in increased levels of the corresponding proteins, polycystin-1 (PC1) and polycystin-2 (PC2). In the context of ADPKD, this mechanism helps to attenuate cyst growth.
Caption: Mechanism of action of this compound in inhibiting cyst growth.
Experimental Workflow: In Vitro Transfection
This workflow outlines a general procedure for transfecting cells with this compound to study its effects on gene expression.
Caption: General workflow for in vitro cell transfection with this compound.
First Aid Measures
In the event of exposure, follow these first aid procedures.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Fire and Spill Response
Fire Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific Hazards: Not flammable or combustible.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1]
Spill Response:
-
Evacuate: Evacuate personnel from the immediate area of the spill.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Wear appropriate PPE. For a solid spill, carefully sweep or scoop up the material and place it in a designated waste container. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Cleaning: Clean the spill area thoroughly with a suitable decontamination solution.
-
Disposal: Dispose of all contaminated materials as chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
